Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-11-8-4-3-7(10)12-13(6)8/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSSBABIUPEMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718291 | |
| Record name | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150566-27-0 | |
| Record name | Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, a key heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the strategic considerations behind the synthetic pathway, a detailed, field-proven experimental protocol, and the mechanistic underpinnings of the core chemical transformations.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic system in modern drug discovery.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets. Notably, derivatives of this scaffold have shown promise as potent inhibitors of various kinases, positioning them as valuable candidates for the development of novel anticancer and anti-inflammatory agents.[2][3] The title compound, this compound, serves as a crucial intermediate, providing a versatile platform for further chemical modifications to generate libraries of pharmacologically active compounds.[4]
Retrosynthetic Analysis and Strategic Overview
The synthesis of this compound is most efficiently approached through a convergent strategy, culminating in a classical cyclocondensation reaction. This approach offers high efficiency and modularity, allowing for the independent preparation of the key building blocks.
Our retrosynthetic analysis deconstructs the target molecule into two primary precursors: 6-chloropyridazin-3-amine and ethyl bromopyruvate .
DOT Script for Retrosynthetic Analysis
References
- 1. 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Potential Mechanisms of Action of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate and its Congeners
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. While the specific mechanistic details for ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate are not extensively documented in publicly available literature, a comprehensive analysis of its structural analogues provides a robust framework for predicting its potential modes of action. This technical guide synthesizes the current understanding of the imidazo[1,2-b]pyridazine class of molecules, focusing on their well-established roles as protein kinase inhibitors, modulators of GABA-A receptors, and ligands for β-amyloid plaques. By examining the structure-activity relationships and the molecular interactions of closely related compounds, we can infer the probable biological pathways and therapeutic applications for this promising chemical entity.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a fused bicyclic heteroaromatic system that has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to be readily functionalized at multiple positions. This synthetic tractability allows for the fine-tuning of its biological activity, leading to the development of potent and selective modulators of various physiological processes. This compound is an exemplar of this scaffold, serving as a key intermediate in the synthesis of pharmacologically active compounds, particularly in the development of antiviral and anticancer agents[1]. The exploration of its potential mechanisms of action is therefore of considerable interest to the scientific community.
Primary Postulated Mechanism: Protein Kinase Inhibition
A predominant theme in the pharmacology of imidazo[1,2-b]pyridazine derivatives is their function as inhibitors of protein kinases.[2][3] Protein kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The imidazo[1,2-b]pyridazine scaffold has proven to be an effective template for the design of inhibitors targeting a diverse range of kinases.
Dual-specificity Tyrosine-phosphorylation-regulated Kinases (DYRKs)
Derivatives of the imidazo[1,2-b]pyridazine core have been identified as potent inhibitors of DYRK kinases.[2] DYRK1A, a member of this family, is implicated in neurological disorders, cancer, and type 2 diabetes. The binding mode of these inhibitors has been elucidated through X-ray crystallography, revealing key interactions within the ATP-binding pocket of the kinase.[2]
Janus Kinase (JAK) Family
The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family.[4] Tyk2 is a key mediator of cytokine signaling pathways that are central to the pathogenesis of autoimmune and inflammatory diseases.[4] Notably, these inhibitors can target the pseudokinase (JH2) domain of Tyk2, offering a more selective approach to modulating its activity.[4]
Monopolar Spindle 1 (Mps1) Kinase
Mps1 is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Its overexpression in cancer cells makes it an attractive therapeutic target. Imidazo[1,2-b]pyridazine-based compounds have been developed as extremely potent and selective Mps1 inhibitors, demonstrating remarkable antiproliferative activity in various cancer cell lines.[5]
Glycogen Synthase Kinase-3β (GSK-3β)
GSK-3β is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation is linked to Alzheimer's disease, type 2 diabetes, and cancer.[6] Brain-penetrant imidazo[1,2-b]pyridazine derivatives have been designed as potent GSK-3β inhibitors, showing the ability to reduce the hyperphosphorylation of tau protein, a key pathological feature of Alzheimer's disease.[6][7]
Bruton's Tyrosine Kinase (BTK)
BTK is a crucial enzyme in the B cell receptor signaling pathway and is a validated target for the treatment of B cell malignancies.[8] Imidazo[1,2-b]pyridazine derivatives have been developed as potent and highly selective irreversible inhibitors of BTK, with one such compound advancing into Phase I clinical trials.[8][9]
Other Kinase Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the inhibition of other important kinases, including:
-
IKKβ: Involved in the NF-κB signaling pathway, a key regulator of inflammation.[10]
-
c-Met and VEGFR2: Receptor tyrosine kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.[11]
Experimental Protocol: General Kinase Inhibition Assay (Example)
A common method to assess the inhibitory activity of a compound against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human kinase
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
384-well low-volume microtiter plates
-
Plate reader capable of TR-FRET detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 50 nL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and the biotinylated substrate peptide in assay buffer to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a detection mixture containing the europium-labeled antibody and APC-labeled streptavidin in a buffer containing EDTA.
-
Incubate the plate at room temperature for 60 minutes to allow for the development of the FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of the acceptor to donor signals and plot the results against the compound concentration to determine the IC50 value.
Visualization of a Generic Kinase Signaling Pathway
Caption: A generic kinase signaling cascade and a potential point of intervention for an imidazo[1,2-b]pyridazine-based inhibitor.
Secondary Postulated Mechanism: Modulation of GABA-A Receptors
The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[12] It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.[13] Allosteric modulators of the GABA-A receptor are widely used as anxiolytics, sedatives, and anticonvulsants.[14] The imidazo[1,2-b]pyridazine scaffold is structurally related to imidazopyridines like zolpidem, a well-known positive allosteric modulator of the GABA-A receptor.[15] Therefore, it is plausible that this compound or its derivatives could exhibit similar activity.
Positive allosteric modulators bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA, typically by increasing the frequency of channel opening.[13] This leads to an enhanced inhibitory neurotransmission. Given the structural similarities to known GABA-A receptor modulators, this represents a significant potential mechanism of action that warrants investigation.
Visualization of GABA-A Receptor Modulation
Caption: Allosteric modulation of the GABA-A receptor by a potential imidazo[1,2-b]pyridazine derivative, enhancing the inhibitory effect of GABA.
Tertiary Postulated Mechanism: Binding to β-Amyloid Plaques
Alzheimer's disease is characterized by the extracellular deposition of β-amyloid (Aβ) plaques in the brain.[16] The development of imaging agents that can detect these plaques is crucial for early diagnosis and for monitoring the efficacy of therapeutic interventions. A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques.[16] Some of these compounds have shown high binding affinity to synthetic Aβ aggregates, suggesting their potential as positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain.[16] This indicates that the imidazo[1,2-b]pyridazine scaffold possesses the structural features required for interaction with the β-sheet structures of Aβ fibrils.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for the entire class of imidazo[1,2-b]pyridazines is beyond the scope of this guide, some general trends can be discerned from the literature:
-
Substitution at the 2-position: This position is often modified to enhance potency and selectivity for kinase targets. For example, the addition of a small lipophilic group at this position can improve selectivity for DYRK1A over CLK kinases.[2]
-
Substitution at the 3-position: The carboxylate group in this compound is a common feature in many kinase inhibitors and can be a key interaction point within the ATP-binding pocket.
-
Substitution at the 6-position: This position is crucial for modulating the pharmacokinetic properties and target affinity. For instance, in the context of Tyk2 inhibitors, substitution at this position with an anilino group can be modified to improve metabolic stability.[4] For Aβ plaque binding, a methylthio group at this position has been shown to be favorable.[16]
Conclusion
While the precise mechanism of action for this compound remains to be definitively elucidated, the extensive body of research on the imidazo[1,2-b]pyridazine scaffold provides a strong foundation for postulating its biological activities. The most probable mechanism of action is the inhibition of one or more protein kinases, given the prevalence of this activity within this class of compounds. However, the potential for GABA-A receptor modulation and binding to β-amyloid plaques should not be overlooked. Further experimental investigation, including broad-panel kinase screening, electrophysiological studies on GABA-A receptors, and binding assays with Aβ aggregates, is necessary to fully characterize the pharmacological profile of this compound and to unlock its therapeutic potential.
References
- 1. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. Zolpidem - Wikipedia [en.wikipedia.org]
- 16. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Keystone: A Technical Guide to Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
CAS Number: 1150566-27-0
For correspondence: Senior Application Scientist, Gemini Laboratories
Abstract
This technical guide provides an in-depth exploration of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We delve into its synthesis, spectroscopic characterization, and its versatile applications as a key intermediate in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug discovery and development, offering both theoretical insights and practical, field-proven protocols. The imidazo[1,2-b]pyridazine scaffold is a well-established privileged structure, forming the core of numerous kinase inhibitors and other therapeutic agents.[1] This guide will illuminate the strategic importance of this compound in accessing novel chemical matter within this valuable class of compounds.
Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry.[2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for targeting a variety of biological entities, particularly protein kinases. The notable success of the multi-kinase inhibitor Ponatinib, which is based on this core structure, has spurred further investigation into derivatives of this versatile heterocycle for applications in oncology, inflammation, and neurodegenerative diseases.[3]
This compound serves as a highly valuable and strategically functionalized starting material for the elaboration of diverse compound libraries. The presence of a chloro group at the 6-position and an ethyl ester at the 3-position offers orthogonal handles for chemical modification. The chlorine atom is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the ester can be readily hydrolyzed to the corresponding carboxylic acid, opening avenues for amide bond formation and other derivatizations.[2][4]
Synthesis of this compound
The construction of the imidazo[1,2-b]pyridazine core is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[5] In the case of the title compound, the key precursors are 3-amino-6-chloropyridazine and a suitable three-carbon α-halo-γ-ketoester. A plausible and efficient synthetic route is detailed below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Reaction: Condensation of 3-amino-6-chloropyridazine with ethyl 2-bromo-3-oxobutanoate.
Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
Ethyl 2-bromo-3-oxobutanoate (1.1 eq)
-
Ethanol (anhydrous, as solvent)
-
Sodium bicarbonate (optional, as mild base)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-amino-6-chloropyridazine and anhydrous ethanol.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Add ethyl 2-bromo-3-oxobutanoate dropwise to the solution.
-
(Optional) Add sodium bicarbonate to the reaction mixture. This can help to scavenge the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[6]
Self-Validation: The progress of the reaction should be monitored by TLC, observing the consumption of the starting materials and the appearance of a new, less polar spot corresponding to the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.
Spectroscopic Characterization
A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 1150566-27-0 |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.21 (s, 1H), 7.89 (d, J=9.6 Hz, 1H), 7.09 (d, J=9.6 Hz, 1H), 4.45 (q, J=7.2 Hz, 2H), 1.44 (t, J=7.2 Hz, 3H).
Applications in Synthetic Chemistry
The synthetic utility of this compound lies in the selective reactivity of its two functional groups. This allows for a modular and divergent approach to the synthesis of complex molecules.
Functionalization at the 6-Position
The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution and, more versatilely, to transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The 6-chloro position can be coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl groups.[1][7]
Caption: Suzuki-Miyaura cross-coupling at the 6-position.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
To a microwave vial, add this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120-150 °C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 6-position, providing access to 6-amino-imidazo[1,2-b]pyridazine derivatives, which are common motifs in kinase inhibitors.[4]
Transformations of the Ethyl Ester
The ethyl ester at the 3-position provides a handle for further modifications, most commonly through hydrolysis followed by amide bond formation.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, for instance, using lithium hydroxide in a mixture of THF and water.[2]
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
The resulting carboxylic acid can be coupled with a diverse array of amines using standard peptide coupling reagents such as HATU or EDC/HOBt to generate a library of amides.[2] This is a frequently employed strategy in the late-stage functionalization of drug candidates.
Conclusion
This compound is a cornerstone intermediate for the synthesis of a wide range of imidazo[1,2-b]pyridazine derivatives with significant potential in drug discovery. Its strategic functionalization allows for a divergent and efficient exploration of chemical space around this privileged scaffold. The protocols and insights provided in this guide are intended to empower researchers to fully leverage the synthetic potential of this valuable building block in their quest for novel therapeutic agents.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
Topic: Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Derivatives in Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain heterocyclic structures emerge as "privileged scaffolds"—frameworks that can bind to multiple, diverse biological targets through strategic modification. The imidazo[1,2-b]pyridazine core is a quintessential example of such a scaffold.[1] Structurally analogous to endogenous purines, this nitrogen-rich heterocycle possesses a unique combination of electronic properties, hydrogen bonding capabilities, and a rigid, planar geometry that makes it an ideal starting point for inhibitor design.[2][3] The clinical and commercial success of Ponatinib, a multi-targeted kinase inhibitor built on this core, catalyzed a resurgence of interest in exploring its vast therapeutic potential.[4]
This guide serves as a technical deep-dive for researchers and drug development professionals. We will move beyond a simple survey of the literature to provide a field-proven perspective on the strategic utilization of a key synthetic intermediate: Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate . We will explore its synthesis, dissect the causal logic behind its derivatization, and examine its application in developing potent modulators for critical disease targets, complete with actionable experimental protocols.
The Imidazo[1,2-b]pyridazine Core: Synthetic Access and Strategic Handles
The journey into the chemical space of this scaffold begins with reliable access to a versatile starting material. This compound serves this role perfectly, providing two orthogonal "handles" for chemical modification: the C6-chloro group and the C3-ethyl carboxylate.[5]
Core Synthesis: A Self-Validating Protocol
The construction of the imidazo[1,2-b]pyridazine backbone is reliably achieved through the condensation of a 3-amino-6-halopyridazine with an α-haloketone equivalent.[6] The halogen on the pyridazine ring is crucial for activating the system and ensuring good yields.[6]
Experimental Protocol: Synthesis of this compound
-
Objective: To synthesize the core intermediate in high yield and purity.
-
Rationale: This protocol utilizes a classic condensation/cyclization reaction. Sodium bicarbonate is used as a mild base to neutralize the HBr formed during the reaction, preventing side reactions and promoting the nucleophilic attack of the second pyridazine nitrogen to form the imidazole ring. Ethanol is an effective solvent that facilitates the dissolution of both reactants.
-
Materials:
-
3-Amino-6-chloropyridazine (1.0 eq)
-
Ethyl bromopyruvate (1.1 eq)
-
Sodium bicarbonate (2.5 eq)
-
Ethanol, 200 proof
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine and ethanol. Stir until fully dissolved.
-
Add sodium bicarbonate to the solution.
-
Slowly add ethyl bromopyruvate dropwise to the stirring suspension at room temperature. The choice of dropwise addition is to control the initial exotherm of the reaction.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a crude solid.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the title compound as a pure solid.
-
Strategic Diversification Workflow
The power of this intermediate lies in the differential reactivity of its C3 and C6 positions. The C6-chloro group is primed for transition-metal-catalyzed cross-coupling reactions, while the C3-ester is readily converted into a variety of amides. This orthogonality allows for the systematic and independent exploration of two key regions of chemical space, which typically correspond to different interaction zones within a target's binding site.
Caption: Workflow for diversifying the core intermediate.
Therapeutic Applications: From Kinase Inhibition to CNS Modulation
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated remarkable versatility, showing potent activity against a wide range of therapeutic targets.[1][4]
Kinase Inhibition: A Dominant Paradigm
The scaffold has found its most profound application in the development of kinase inhibitors for oncology and inflammatory diseases.[4] The planar heterocycle often acts as a hinge-binder, a common interaction motif in ATP-competitive inhibitors.
Key Kinase Targets:
-
Tyk2 (Tyrosine Kinase 2): As a member of the Janus kinase (JAK) family, Tyk2 is a key mediator in cytokine signaling pathways (e.g., IL-12, IL-23, Type I interferons) implicated in autoimmune diseases.[7] Selective inhibition of the pseudokinase (JH2) domain of Tyk2 is a promising strategy for achieving therapeutic efficacy with an improved safety profile over pan-JAK inhibitors.[7][8]
-
SAR Insights: Structure-activity relationship studies revealed that replacing a metabolically labile 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved metabolic stability.[7][8] Further optimization at the C3-amide position led to highly potent and selective Tyk2 JH2 inhibitors.[7]
-
-
PI3K/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers and fibrotic diseases.[9][10] Imidazo[1,2-b]pyridazine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[9]
-
SAR Insights: Molecular docking studies show the imidazo[1,2-b]pyridazine ring forms crucial hydrogen bonds with the hinge region residue Val851 in PI3Kα.[9] Introducing phenolic hydroxyl and carboxylic acid groups through strategic modifications enhances binding affinity and anti-fibrotic activity.[9]
-
-
BTK (Bruton's Tyrosine Kinase): BTK is essential for B cell receptor signaling, making it a validated target for B cell malignancies.[11] Covalent irreversible inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been developed, with one candidate, TM471-1, advancing into Phase I clinical trials.[11]
-
Other Kinases: The scaffold has also yielded potent inhibitors for IKKβ (inflammation), GSK-3β (Alzheimer's disease), and various CDKs (oncology).[12][13][14]
Caption: Inhibition of the Tyk2 signaling pathway.
Table 1: SAR Summary of Imidazo[1,2-b]pyridazine-based Tyk2 JH2 Inhibitors [7]
| Compound ID | R¹ (at C6) | R² (at C3-amide) | Tyk2 JH2 Kᵢ (nM) | IFNα Cellular IC₅₀ (nM) |
| 4 | 4-fluoro-phenylamino | N-cyclopropyl | 0.057 | 28 |
| 6b | 2-oxo-1-cyclopropyl-dihydropyridin-3-ylamino | N-cyclopropyl | 0.063 | 31 |
| 6e | 2-oxo-1-(pyridin-2-yl)-dihydropyridin-3-ylamino | N-cyclopropyl | 0.045 | 18 |
| 6n | 2-oxo-1-(pyridin-2-yl)-dihydropyridin-3-ylamino | N-isopropyl | 0.018 | 27 |
This table illustrates the optimization from an initial hit (4) to more metabolically stable and potent compounds (6 series) by modifying the C6 and C3 positions.
CNS Targets: GABA-A Receptor Modulation
The imidazo[1,2-b]pyridazine scaffold is a close structural relative of imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines, which are known to act as potent and selective modulators of GABA-A receptors (e.g., Zolpidem).[15][16] This suggests a strong potential for developing novel anxiolytics, anticonvulsants, or antipsychotics.[15][17]
-
Mechanism of Action: These compounds typically act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor, enhancing the inhibitory effect of GABA.[15]
-
Therapeutic Potential: Research has shown that certain 2-phenylimidazo[1,2-b]pyridazine derivatives act as human Cav3.1 voltage-gated calcium channel blockers, demonstrating potent anti-seizure effects in animal models and significant neuroprotective activity.[17] This highlights the scaffold's potential in treating neurological disorders like epilepsy.
Anti-inflammatory and Other Activities
Beyond kinases and CNS targets, these derivatives have shown a breadth of other pharmacological activities.
-
Anti-inflammatory: Certain derivatives have been shown to inhibit pro-inflammatory enzymes like COX-2 and iNOS in lipopolysaccharide (LPS)-stimulated microglial cells.[18] Acidic 2-phenylimidazo[1,2-b]pyridazine derivatives have also demonstrated anti-inflammatory and analgesic activity in vivo.[19]
-
Anticancer: In addition to kinase inhibition, some derivatives exhibit direct antiproliferative effects against various cancer cell lines, including neuroblastoma, melanoma, and breast cancer, through mechanisms that may involve cell cycle arrest.[2][20][21]
Field-Proven Methodologies
To translate the concepts in this guide into practice, the following validated protocols provide a starting point for synthesis and evaluation.
Protocol: Suzuki Cross-Coupling at the C6-Position
-
Objective: To couple an aryl or heteroaryl boronic acid to the C6 position of the core intermediate.
-
Rationale: The Suzuki reaction is a robust and widely used method for C-C bond formation. The choice of a palladium catalyst (like Pd(dppf)Cl₂) and a base (like K₂CO₃) is critical for the catalytic cycle to proceed efficiently. A solvent mixture of dioxane and water allows for the dissolution of both organic and inorganic reagents.
-
Materials:
-
This compound (1.0 eq)
-
Aryl/Heteroaryl boronic acid (1.5 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
Combine the starting chloro-intermediate, boronic acid, K₂CO₃, and Pd(dppf)Cl₂ in a reaction vessel.
-
Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is crucial to prevent oxidation and deactivation of the palladium catalyst.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90-100°C for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue via column chromatography to obtain the C6-arylated product.
-
Protocol: In Vitro Kinase Inhibition Assay (Generic)
-
Objective: To determine the IC₅₀ value of a synthesized compound against a target kinase.
-
Rationale: This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of ATP consumed is quantified, often using a luminescence-based system where light output is inversely proportional to kinase activity.
-
Materials:
-
Recombinant human kinase (e.g., Tyk2, PI3Kα)
-
Kinase-specific peptide substrate
-
ATP (at or near the Kₘ concentration)
-
Test compound (serially diluted in DMSO)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, the kinase, and the test compound dilution. Allow to incubate for 15 minutes to permit compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for 1 hour.
-
Terminate the reaction and quantify remaining ATP by adding the ATP detection reagent.
-
After a 10-minute incubation, measure luminescence using a plate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold, anchored by the versatile intermediate This compound , has firmly established itself as a privileged structure in modern drug discovery. Its synthetic tractability and proven ability to yield potent and selective modulators for high-value targets in oncology, inflammation, and neuroscience ensure its continued relevance.
Future efforts will likely focus on leveraging this core for novel drug modalities. The development of covalent inhibitors, as seen with BTK, represents a significant growth area.[11] Furthermore, the scaffold's ability to be elaborated at multiple positions makes it an attractive candidate for designing Proteolysis Targeting Chimeras (PROTACs). As our understanding of disease biology deepens, the imidazo[1,2-b]pyridazine framework stands ready to be adapted to engage the next generation of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 6. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Imidazo[1,2-a]pyrimidines as functionally selective GABA(A) ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Eco-friendly Synthesis and Molecular Modelling of 2-Phenylimidazo[1,2-b]pyridazine Derivatives: In Vitro and In Vivo Studies for Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Biological Potential of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate and its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Core in Medicinal Chemistry
The imidazo[1,2-b]pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] This fused bicyclic system serves as a "privileged scaffold," meaning it can bind to a variety of biological targets, leading to a wide range of therapeutic applications.[1] The successful development of the kinase inhibitor Ponatinib, which is based on this core structure, has spurred further exploration of new imidazo[1,2-b]pyridazine-containing compounds for various diseases.[1] These derivatives have shown promise as anticancer, anti-inflammatory, antiviral, antiparasitic, and antibacterial agents.[1][2]
At the heart of synthesizing novel compounds within this class lies the strategic use of versatile chemical intermediates. One such key building block is Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate . While this specific molecule is primarily recognized as a synthetic intermediate, its true value is realized in the potent biological activities of the compounds derived from it.[3] This guide will provide an in-depth exploration of the biological activities stemming from this scaffold, the synthetic strategies employed, and the experimental protocols used for their evaluation.
Synthetic Utility and Derivatization Potential
This compound serves as a versatile starting material for the synthesis of a wide array of pharmacologically active molecules.[3] Its structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The primary sites for derivatization are the chloro group at the 6-position and the ethyl carboxylate at the 3-position.
The chlorine atom at the 6-position is amenable to nucleophilic aromatic substitution reactions, enabling the introduction of various amine-containing fragments. This is a common strategy to build diversity and target specific protein pockets. For instance, Buchwald-Hartwig amination reactions are frequently employed to couple amines to this position, a key step in the synthesis of potent kinase inhibitors.[4]
The ethyl carboxylate group at the 3-position can be hydrolyzed to the corresponding carboxylic acid.[4] This acid can then be coupled with a variety of amines using standard peptide coupling reagents (like BOP) to form amides, further expanding the chemical space of the synthesized library.[4]
Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
The true biological significance of this compound is demonstrated through the activities of its derivatives. These compounds have shown potent effects in several key therapeutic areas.
Oncology: Potent Kinase Inhibition
A major area of success for imidazo[1,2-b]pyridazine derivatives is in the development of kinase inhibitors for cancer therapy.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.
-
Anaplastic Lymphoma Kinase (ALK) Inhibition: Certain macrocyclic derivatives of imidazo[1,2-b]pyridazine have been developed as novel ALK inhibitors.[6] These compounds are particularly significant as they can overcome resistance to second-generation ALK tyrosine kinase inhibitors (TKIs), including the challenging G1202R mutation.[6] For example, the compound designated O-10 demonstrated impressive inhibitory activity against wild-type ALK and its resistant mutants, with IC50 values in the low nanomolar range.[6]
Inflammatory and Autoimmune Diseases: Tyk2 Inhibition
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, plays a key role in cytokine signaling pathways that are implicated in the pathogenesis of autoimmune and inflammatory diseases like psoriasis and systemic lupus erythematosus.[4]
-
Selective Tyk2 JH2 Inhibition: Derivatives of imidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain.[4] By targeting the JH2 domain, these inhibitors offer a more selective approach to modulating Tyk2 activity compared to ATP-competitive inhibitors that target the active kinase (JH1) domain. This selectivity can lead to a better safety profile by avoiding off-target effects on other JAK family members. One notable compound demonstrated high potency with a Ki value of 0.015 to 0.035 nM and was effective in a rat model of adjuvant arthritis.[4]
Neurodegenerative Diseases: Ligands for β-Amyloid Plaques
The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Developing ligands that can bind to these plaques is crucial for diagnostic imaging (e.g., PET scans) and potentially for therapeutic intervention.
-
Aβ Plaque Binding: A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their ability to bind to Aβ plaques in vitro.[7] The binding affinities of these compounds were found to be highly dependent on the substitution patterns at the 2- and 6-positions. One derivative, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, exhibited a high binding affinity with a Ki of 11.0 nM, suggesting its potential as a scaffold for developing novel PET radiotracers for imaging Aβ plaques.[7]
Infectious Diseases
The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in treating infectious diseases.
-
Antiparasitic Activity: A derivative, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has shown good in vitro activity against the trypomastigote blood stream form of Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis, with an EC50 of 0.38 µM.[8]
-
Antiviral Activity: Some pyridazine derivatives have been evaluated for their antiviral activity against Hepatitis A virus (HAV).[9]
Data Summary: Biological Activity of Key Derivatives
| Compound Class | Target | Key Derivative Example | Activity (IC50/Ki/EC50) | Disease Area | Reference |
| Macrocyclic Imidazo[1,2-b]pyridazines | ALKWT, ALKG1202R | O-10 | 2.6 nM, 6.4 nM | Cancer | [6] |
| 6-amino Imidazo[1,2-b]pyridazines | Tyk2 JH2 | Compound 6 | Ki = 0.015-0.035 nM | Inflammation | [4] |
| 2-aryl-6-substituted Imidazo[1,2-b]pyridazines | β-Amyloid Plaques | 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Ki = 11.0 nM | Alzheimer's | [7] |
| 3-nitro Imidazo[1,2-b]pyridazines | T. b. brucei | 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | EC50 = 0.38 µM | Parasitic Disease | [8] |
Experimental Protocols
To ensure scientific integrity, the following are detailed protocols for key assays used in the evaluation of imidazo[1,2-b]pyridazine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ALK or Tyk2)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
1. Reagents and Materials:
- Recombinant human kinase (e.g., ALK, Tyk2)
- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compounds (dissolved in DMSO)
- Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well plates
- Plate reader (luminometer)
2. Procedure:
- Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.
- Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
- Prepare a kinase/substrate master mix in the assay buffer and add it to the wells.
- Prepare an ATP solution in the assay buffer.
- Start the kinase reaction by adding the ATP solution to all wells. The final ATP concentration should be close to the Km for the specific kinase.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the remaining ATP using a detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent).
- Incubate to allow for the luminescent signal to develop.
- Read the luminescence on a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the controls.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality behind Experimental Choices: The use of ATP at its Km concentration ensures that the assay is sensitive to competitive inhibitors. The serial dilution allows for the determination of a dose-response curve, which is essential for calculating a reliable IC50.
Protocol 2: Cell Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol measures the effect of a compound on the proliferation and viability of cancer cells.
1. Reagents and Materials:
- Cancer cell line (e.g., HCC1937 breast cancer cells)[10]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Test compounds (dissolved in DMSO)
- MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
- 96-well cell culture plates
- Spectrophotometer or luminometer
2. Procedure:
- Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
- Prepare serial dilutions of the test compounds in the complete cell culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
- Incubate the cells for a specified period (e.g., 48 or 72 hours).[10]
- Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's protocol.
- Incubate for the recommended time to allow for color development (MTT) or signal stabilization (CellTiter-Glo®).
- If using MTT, add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
- Read the absorbance (for MTT) or luminescence (for CellTiter-Glo®) on a plate reader.
- Calculate the percent viability for each concentration relative to the vehicle control.
- Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.
Self-Validating System: The inclusion of untreated and vehicle-treated controls allows for the normalization of the data and ensures that any observed effects are due to the compound and not the solvent.
Visualizations: Pathways and Workflows
Signaling Pathway: Simplified JAK-STAT Pathway involving Tyk2
Caption: Simplified Tyk2-mediated JAK-STAT signaling pathway and point of inhibition.
Experimental Workflow: From Synthesis to Biological Evaluation
Caption: General workflow for the development of imidazo[1,2-b]pyridazine-based inhibitors.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry. While its own biological activity is not the primary focus, it serves as a critical starting point for the synthesis of a wide range of derivatives with potent and diverse pharmacological profiles. The imidazo[1,2-b]pyridazine scaffold has proven to be a rich source of kinase inhibitors for oncology and inflammatory diseases, as well as promising ligands for neurodegenerative disorders and agents for infectious diseases. The continued exploration of this chemical space, enabled by intermediates like this compound, holds significant promise for the development of novel therapeutics.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 6. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Ascendance of a Privileged Scaffold
An In-Depth Technical Guide to the Imidazo[1,2-b]pyridazine Scaffold: From Synthesis to Therapeutic Frontiers
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with diverse biological targets, offering a fertile ground for drug discovery. The imidazo[1,2-b]pyridazine core, a bicyclic nitrogen-containing heterocycle, has unequivocally earned this distinction.[1][2] Its rigid structure and versatile substitution points have made it a cornerstone in the development of therapeutics targeting a wide spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[2][3]
The watershed moment for this scaffold came with the FDA approval of Ponatinib , a multi-targeted kinase inhibitor for the treatment of chronic myeloid leukemia (CML).[4] This success catalyzed a surge of interest in exploring the vast chemical space and therapeutic potential of imidazo[1,2-b]pyridazine derivatives.[1][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of this remarkable scaffold. We will delve into its synthesis, dissect its extensive applications in kinase inhibition, and detail the crucial structure-activity relationships (SAR) that drive its therapeutic efficacy.
Core Synthesis: Constructing the Imidazo[1,2-b]pyridazine Framework
The construction of the imidazo[1,2-b]pyridazine core is most classically achieved through a well-established condensation reaction. The primary and most reliable method involves the reaction of a 3-aminopyridazine, often halogenated at the 6-position, with an α-haloketone.
Causality in Synthesis: The strategic placement of a halogen (e.g., chlorine or bromine) on the 3-aminopyridazine starting material is a critical experimental choice. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic site. Alkylation by the α-haloketone would preferentially occur there, preventing the desired cyclization. The presence of a halogen at the 6-position deactivates this competing nitrogen, thereby directing the reaction pathway to the desired annulation, leading to the formation of the imidazo[1,2-b]pyridazine ring system in good yields.[5]
Modern synthetic organic chemistry has further expanded the toolkit for both the synthesis and subsequent functionalization of this scaffold. Organometallic-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are now routinely employed to introduce diverse substituents at various positions of the ring, enabling rapid library synthesis and SAR exploration.[6] Furthermore, the development of one-pot and tandem palladium-catalyzed reactions has streamlined the process, offering more efficient and atom-economical routes to complex derivatives.[6]
Caption: General synthetic route to the imidazo[1,2-b]pyridazine scaffold.
Experimental Protocol: Synthesis of a 2,6-Disubstituted Imidazo[1,2-b]pyridazine
This protocol is a representative example of the classical condensation method.
Objective: To synthesize 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine.[5]
Materials:
-
3-Amino-6-(methylthio)pyridazine
-
2-Bromo-4'-(dimethylamino)acetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer and heating mantle
Step-by-Step Methodology:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 3-amino-6-(methylthio)pyridazine (1.0 mmol, 1 equiv.) and 2-bromo-4'-(dimethylamino)acetophenone (1.1 mmol, 1.1 equiv.).
-
Solvent and Base Addition: Add ethanol (20 mL) to the flask to dissolve the reactants. Add sodium bicarbonate (3.0 mmol, 3.0 equiv.) to the mixture. The bicarbonate acts as a mild base to neutralize the HBr generated during the reaction.
-
Reaction: Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-6 hours).
-
Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
Purification: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate in vacuo.
-
Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Therapeutic Applications & Structure-Activity Relationships (SAR)
The true power of the imidazo[1,2-b]pyridazine scaffold lies in its utility as a template for potent and selective inhibitors of key biological targets, most notably protein kinases.
A. The Kinase Inhibitor Powerhouse
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The imidazo[1,2-b]pyridazine scaffold has proven exceptionally effective in targeting these enzymes.
-
TYK2 Inhibitors for Inflammatory Diseases: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in the signaling of cytokines like IL-12, IL-23, and Type I interferons, which are implicated in autoimmune and inflammatory diseases.[7] Early 6-anilino imidazopyridazine TYK2 inhibitors suffered from poor metabolic stability. A breakthrough was achieved by replacing the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety. This strategic modification dramatically improved metabolic stability while maintaining high potency, leading to selective TYK2 pseudokinase (JH2) domain inhibitors with excellent in vivo efficacy in rat arthritis models.[7]
-
Mps1 Inhibitors for Oncology: Monopolar spindle 1 (Mps1) is a protein kinase that is overexpressed in many cancers, making it an attractive oncology target.[8][9] Through a scaffold-hopping and property-based optimization strategy, researchers evolved an initial imidazo[1,2-a]pyrazine hit into an extremely potent imidazo[1,2-b]pyridazine-based inhibitor. The resulting compound, 27f , demonstrated remarkable antiproliferative activity in the low nanomolar range against various cancer cell lines and was orally bioavailable and active in vivo.[8][9]
-
ALK Inhibitors to Combat Resistance: Anaplastic lymphoma kinase (ALK) is a driver oncogene in certain non-small cell lung cancers. While ALK inhibitors are effective, resistance mutations often emerge. To address this, novel macrocyclic imidazo[1,2-b]pyridazine derivatives were designed. These compounds exhibited potent enzymatic inhibition against wild-type ALK and, crucially, against clinically relevant resistance mutations, including the challenging G1202R mutation.[10]
-
GSK-3β Inhibitors for Alzheimer's Disease: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[11][12] SAR studies on imidazo[1,2-b]pyridazine derivatives led to the identification of potent, orally bioavailable, and brain-penetrant GSK-3β inhibitors that significantly reduced phosphorylated tau levels in a transgenic mouse model of Alzheimer's.[11][12]
-
BTK Inhibitors for B-Cell Malignancies: Bruton's tyrosine kinase (BTK) is essential for B-cell signaling and a validated target for lymphomas and leukemias. Research has yielded potent and highly selective irreversible BTK inhibitors based on the imidazo[1,2-b]pyridazine scaffold. One such compound, TM471-1 , exhibited excellent selectivity and a favorable safety profile, leading to its advancement into Phase I clinical trials.[13]
Caption: Inhibition of the TYK2-mediated JAK-STAT signaling pathway.
| Compound Class | Target Kinase(s) | Therapeutic Area | Key SAR Insights | IC₅₀ / Kᵢ Values |
| Ponatinib | Multi-kinase (BCR-ABL, etc.) | Oncology (CML) | Core scaffold provides essential hinge-binding interactions. | Low nM range |
| 6-((2-oxo...)amino) derivatives | TYK2 (JH2 domain) | Inflammation/Autoimmune | 2-oxo-dihydropyridine moiety improves metabolic stability.[7] | Kᵢ = 0.015 - 0.035 nM[7] |
| Compound 27f Analogues | Mps1 (TTK) | Oncology | Scaffold hop from imidazo[1,2-a]pyrazine improved activity.[9] | Mps1 cellular IC₅₀ = 0.70 nM[8] |
| Macrocyclic Derivatives | ALK (WT and mutants) | Oncology (NSCLC) | Macrocyclic structure overcomes resistance mutations.[10] | ALKG1202R IC₅₀ = 6.4 nM[10] |
| Compound 22 (TM471-1) | BTK (irreversible) | Oncology (B-cell) | Covalent warhead targets Cys481; core ensures selectivity.[13] | BTK IC₅₀ = 1.3 nM[13] |
| Brain-penetrant derivatives | GSK-3β | Neurodegeneration (AD) | Removal of H-bond donor groups may improve brain penetration.[12] | Potent inhibitors identified[11] |
B. Broader Anti-inflammatory and Anticancer Activity
Beyond specific kinase targets, imidazo[1,2-b]pyridazine derivatives have demonstrated broader biological effects.
-
Anti-inflammatory Effects: Certain derivatives exhibit significant anti-inflammatory properties by inhibiting pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in microglial cells.[14] In vivo studies using the carrageenin-induced rat paw edema model have confirmed the anti-inflammatory and analgesic activities of acidic 2-phenylimidazo[1,2-b]pyridazine derivatives.[15]
-
Antiproliferative Activity: Numerous studies have documented the potent antiproliferative effects of this scaffold against a wide array of human cancer cell lines, including those from leukemia, lung, breast, and liver cancers.[4][16]
C. Other Therapeutic Avenues
The versatility of the scaffold extends to other disease areas:
-
Neurodegenerative Disease: In addition to GSK-3β inhibition, specific imidazo[1,2-b]pyridazines have been synthesized as ligands for β-amyloid plaques, showing high binding affinity and potential for use as PET imaging agents for Alzheimer's disease.[5]
-
Antimicrobial and Antiparasitic: The scaffold has shown promise against infectious agents, with derivatives exhibiting potent inhibition of Plasmodium falciparum (the parasite causing malaria) and activity against Leishmania.[17][18]
-
Antiviral: A notable class of 2-aminoimidazo[1,2-b]pyridazines displayed broad-spectrum activity against a panel of picornaviruses, including human rhinoviruses and poliovirus.[4]
Biological Assay Protocol: MTT Cell Proliferation Assay
This protocol describes a common colorimetric assay to assess the antiproliferative effects of a test compound on cancer cell lines.[16]
Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of an imidazo[1,2-b]pyridazine derivative against a human cancer cell line (e.g., A549 lung cancer cells).
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test imidazo[1,2-b]pyridazine compound, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells. Remove the old medium from the plate and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for "vehicle control" (medium with DMSO only) and "blank" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a privileged structure in modern medicinal chemistry. Its synthetic tractability and structural features have enabled the development of a plethora of bioactive molecules, culminating in the clinically successful drug Ponatinib and several other promising candidates now in clinical trials.[4][13] The extensive research into this scaffold has yielded potent and selective inhibitors for a range of kinases, providing critical tools for treating cancer and inflammatory diseases.
The future of imidazo[1,2-b]pyridazine research remains bright. Key opportunities lie in:
-
Targeting New Disease Pathways: Expanding the application of the scaffold to novel protein targets beyond kinases.
-
Overcoming Drug Resistance: Systematically designing next-generation inhibitors, like the macrocyclic ALK inhibitors, that can preemptively address known and potential clinical resistance mechanisms.[10]
-
Optimizing Drug Properties: Fine-tuning pharmacokinetic and pharmacodynamic profiles to enhance safety, reduce off-target effects, and improve patient outcomes.
As our understanding of disease biology deepens, the imidazo[1,2-b]pyridazine scaffold will undoubtedly continue to serve as a versatile and powerful platform for the design and development of the next generation of innovative medicines.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide: The Strategic Role of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate in Modern Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, autoimmune disorders, and inflammatory conditions. Consequently, kinase inhibitors have become a cornerstone of modern drug discovery. Within this landscape, specific heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to mimic the ATP purine core and bind effectively to the kinase hinge region. The imidazo[1,2-b]pyridazine scaffold is a prominent example, demonstrating remarkable versatility and clinical success. This technical guide provides an in-depth analysis of a key building block, Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate , detailing its synthesis, physicochemical properties, and, most importantly, its strategic application in the construction of a diverse range of potent and selective kinase inhibitors. We will explore the causality behind its utility, dissecting how its distinct functional handles at the C3 and C6 positions are exploited to achieve desired potency, selectivity, and pharmacokinetic profiles.
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core for Kinase Inhibition
The pursuit of selective kinase inhibitors is a central theme in medicinal chemistry. The ATP-binding site, while conserved in its general architecture, possesses subtle but exploitable differences across the kinome. The imidazo[1,2-b]pyridazine ring system has proven to be an exceptionally effective scaffold for targeting this site. Its bicyclic, nitrogen-rich structure acts as a bioisostere of adenine, enabling it to form crucial hydrogen bond interactions with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This foundational interaction anchors the inhibitor, allowing substituents on the scaffold to probe adjacent pockets, thereby driving potency and selectivity.
This compound (herein referred to as ECIP ) emerges as a particularly strategic starting material. It provides not just the core hinge-binding motif but also two orthogonal chemical handles for diversification, making it a cornerstone intermediate for building extensive libraries of potential drug candidates.
Synthesis and Properties of the Core Intermediate: ECIP
A robust and scalable synthesis of the starting material is paramount for any drug discovery campaign. ECIP can be reliably synthesized through a well-established cyclization reaction.
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 64067-97-6 (Note: This is a related isomer, specific CAS for the 3-carboxylate can vary) |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.63 g/mol |
| Appearance | Typically an off-white to brown solid |
| Synonyms | Ethyl 6-chloro-3-carboxylate-imidazo[1,2-b]pyridazine |
General Synthesis of ECIP
The synthesis involves a condensation and subsequent cyclization of 6-chloropyridazin-3-amine with an ethyl 2-formyl-3-oxopropanoate derivative or a similar three-carbon electrophile. A representative procedure is outlined below.
Step-by-Step Experimental Protocol
-
Reactant Preparation: To a solution of 6-chloropyridazin-3-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.1 eq).
-
Cyclization: Heat the reaction mixture under reflux for several hours (typically 4-12 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by vacuum filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., cold ethanol) and dried under vacuum. If necessary, further purification can be achieved by recrystallization or silica gel column chromatography to yield ECIP as a pure solid.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of ECIP.
ECIP in Kinase Inhibitor Synthesis: A Tale of Two Handles
The power of ECIP as a medicinal chemistry intermediate lies in the strategic and often orthogonal reactivity of its C3-ester and C6-chloro substituents. This dual functionality allows chemists to systematically build molecular complexity and fine-tune pharmacological properties.
-
The C6-Position (The Selectivity Handle): The chlorine atom at the C6 position is an outstanding functional group for introducing diversity. It is readily displaced via nucleophilic aromatic substitution (SNAr) or, more commonly, serves as an anchor point for transition-metal-catalyzed cross-coupling reactions.
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids allows for the installation of bulky and functionally diverse groups. These groups often extend into the solvent-exposed region of the ATP-binding pocket, a key area for achieving selectivity over closely related kinases.
-
Buchwald-Hartwig Amination: This reaction enables the formation of a C-N bond, coupling a wide array of primary and secondary amines to the C6 position. This is a crucial strategy for introducing hydrogen bond donors/acceptors and modifying physicochemical properties like solubility and cell permeability.
-
-
The C3-Position (The Potency Handle): The ethyl ester at the C3 position is typically a pro-handle. It is easily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to the corresponding carboxylic acid. This acid is then activated (e.g., with HATU or EDC) and coupled with a diverse panel of amines to form a stable amide bond. These amide substituents can form additional interactions within the ATP pocket, often targeting the ribose-binding region, which can significantly enhance binding affinity and potency.
Case Study 1: GSK-3β Inhibitors for Neurodegenerative Disease
Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease.[1] The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop potent and brain-penetrant GSK-3β inhibitors.[1]
Synthetic Strategy: The synthesis leverages the two handles of ECIP sequentially. First, a Buchwald-Hartwig amination at C6 installs a key aniline moiety. This is followed by saponification of the C3-ester and subsequent amide coupling to introduce a group that interacts with the ribose-binding site.
Caption: Synthetic pathway to GSK-3β inhibitors from ECIP.
Structure-activity relationship (SAR) studies revealed that introducing a 2-methylmorpholine group via the C3-amide coupling significantly boosts potency by forming favorable hydrophobic interactions in the ribose-binding site.
Case Study 2: Bruton's Tyrosine Kinase (BTK) Inhibitors for B-cell Malignancies
BTK is a critical enzyme in the B-cell receptor signaling pathway, making it a prime target for treating cancers like chronic lymphocytic leukemia. Irreversible inhibitors that form a covalent bond with a cysteine residue in the active site have shown remarkable clinical efficacy. The imidazo[1,2-b]pyridazine core has been used to develop highly selective irreversible BTK inhibitors.
Synthetic Strategy: Here, the C6 position is modified via a Suzuki coupling to introduce a phenoxyphenyl group, a common feature in many BTK inhibitors. The C3-ester is then converted to an amide bearing an acrylamide "warhead," which is responsible for the covalent interaction with the target cysteine.
| Kinase Target | Key C6 Modification | Key C3 Modification | Resulting Activity | Reference |
| GSK-3β | Buchwald-Hartwig amination with substituted anilines | Amide coupling with cyclic amines (e.g., 2-methylmorpholine) | Potent, brain-penetrant inhibitors that lower phosphorylated tau in vivo.[1] | [1] |
| BTK | Suzuki coupling with phenoxyphenyl boronic acid | Amide coupling with piperidine-linked acrylamide | Potent and highly selective irreversible inhibition (IC₅₀ = 1.3 nM). | |
| Tyk2 JH2 | Buchwald-Hartwig amination with aminopyridones | Amide coupling with fluorinated cyclopropylamine | Potent and selective pseudokinase domain inhibitors for autoimmune diseases. | |
| Mps1 (TTK) | Suzuki coupling with aryl boronic acids | Amide coupling with various amines | Extremely potent, orally available inhibitors with antiproliferative activity (A549 IC₅₀ = 6.0 nM). |
Structure-Activity Relationship (SAR) Landscape
The extensive research on imidazo[1,2-b]pyridazine derivatives allows for the formulation of a general SAR model. The derivatization of ECIP is a self-validating system where modifications at each position can be rationally designed to probe specific regions of a target kinase.
Caption: Key SAR points for the imidazo[1,2-b]pyridazine scaffold.
-
C6 Position: As demonstrated in Tyk2 inhibitors, replacing a simple aniline with a 2-oxo-dihydropyridine moiety at C6 can dramatically improve metabolic stability. This highlights the profound impact of C6 substituents on the overall drug-like properties of the molecule.
-
C3 Position: The nature of the amide at C3 is critical for potency. For GSK-3β, an internal hydrogen bond can form between the amide N-H and the N1 nitrogen of the imidazopyridazine ring, locking the molecule into a favorable bioactive conformation.
-
Other Positions: While C3 and C6 are the primary points of diversification from ECIP, modifications at other positions like C2 can further improve selectivity, for instance, by introducing small lipophilic groups to avoid clashes with off-target kinases.
Conclusion and Future Perspectives
This compound is more than just a chemical intermediate; it is a strategic platform for the efficient discovery and optimization of novel kinase inhibitors. Its pre-installed, orthogonally reactive handles at the C3 and C6 positions allow drug discovery teams to rapidly generate diverse chemical matter and systematically explore the structure-activity relationships for a given kinase target. The successful development of potent and selective inhibitors for a wide range of kinases, including GSK-3β, BTK, Tyk2, and Mps1, underscores the power and versatility of this scaffold. As our understanding of the human kinome continues to expand, the logical and efficient derivatization of core intermediates like ECIP will remain an indispensable strategy in the quest for next-generation targeted therapies.
References
The Strategic Role of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate in Modern Antiviral Research: A Technical Guide for Drug Development Professionals
Executive Summary
The relentless challenge of emerging and evolving viral pathogens necessitates a robust and innovative pipeline for novel antiviral therapeutics. Within the landscape of medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure," demonstrating a remarkable breadth of biological activities. This technical guide focuses on a key derivative, Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate , not as a terminal antiviral agent itself, but as a critical and versatile starting material for the synthesis of potent antiviral compounds. We will delve into the synthetic routes to this core molecule, explore its chemical reactivity that allows for the generation of diverse compound libraries, and analyze the structure-activity relationships (SAR) of its derivatives against clinically relevant viruses. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this promising chemical scaffold in the quest for next-generation antiviral therapies.
The Imidazo[1,2-b]pyridazine Scaffold: A Foundation of Therapeutic Potential
The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in pharmaceutical research. Its rigid, planar structure and the strategic placement of nitrogen atoms provide multiple points for hydrogen bonding and other molecular interactions with biological targets. This has led to the development of compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and, most pertinently, antiviral properties.[1][2] The inherent "drug-like" qualities of this scaffold make it an excellent starting point for the design of novel therapeutic agents.
Synthesis of the Core Intermediate: this compound
A reliable and scalable synthesis of the title compound is paramount for its use in drug discovery programs. While various methods for the construction of the imidazo[1,2-b]pyridazine ring system exist, a common and effective approach involves the condensation of a 3-amino-6-chloropyridazine with an ethyl 2-chloroacetoacetate or a similar three-carbon electrophilic synthon.
Conceptual Synthesis Workflow
The synthesis can be logically broken down into the formation of the pyridazine ring followed by the annulation of the imidazole ring.
Caption: Generalized synthetic pathway to the target compound.
Exemplary Synthetic Protocol
-
Step 1: Synthesis of 3-amino-6-chloropyridazine. This starting material can be prepared from commercially available precursors such as maleic anhydride through a series of well-established reactions involving hydrazinolysis, chlorination (e.g., with phosphorus oxychloride), and subsequent amination.[3]
-
Step 2: Cyclocondensation. 3-amino-6-chloropyridazine is reacted with an equimolar amount of ethyl bromopyruvate in a suitable solvent such as ethanol. The reaction mixture is typically heated under reflux for several hours. The nucleophilic amino group of the pyridazine attacks the electrophilic carbon of the bromopyruvate, leading to an intermediate which then undergoes intramolecular cyclization to form the fused imidazole ring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the product often precipitates out of solution. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield this compound as a solid. The structure and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Chemical Derivatization: Unlocking Antiviral Activity
The true value of this compound lies in its potential for chemical modification. The ester group at the 3-position and the chloro group at the 6-position are key handles for introducing a variety of substituents to explore the chemical space and optimize antiviral activity.
Key Modification Strategies
-
Modification at the 3-position: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. Alternatively, the ester can be reduced to the corresponding alcohol, which can be further functionalized. For instance, conversion to a hydroxymethyl derivative allows for the introduction of thioether linkages, which has proven effective in generating compounds with anti-herpesvirus activity.[4]
-
Modification at the 6-position: The chloro group can be displaced by various nucleophiles, such as amines, through nucleophilic aromatic substitution reactions. This allows for the introduction of a wide range of substituents at this position, which has been shown to be critical for modulating the biological activity of this class of compounds.[5]
Caption: Key derivatization strategies for the core scaffold.
Antiviral Activity and Structure-Activity Relationship (SAR) Analysis
Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated significant antiviral activity against a range of viruses.
Activity Against Herpesviruses (HCMV and VZV)
Studies have shown that certain 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives are potent inhibitors of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) replication in vitro.[4]
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 6-chloro-8-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | 2.5 | >100 | >40 |
| 6-chloro-2-methyl-3-phenethylthioimidazo[1,2-b]pyridazine | HCMV | 3.4 | >100 | >29 |
| 6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazine | VZV | 4.2 | >100 | >24 |
| 6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazine | VZV | 2.8 | >100 | >36 |
SAR Insights for Anti-Herpesvirus Activity:
-
The presence of a thioether linkage at the 3-position appears to be crucial for activity.
-
The nature of the aromatic group attached to the sulfur atom influences potency.
-
Substituents on the imidazo[1,2-b]pyridazine core, such as methyl groups at the 2- or 8-position, can modulate activity.
Activity Against Picornaviruses
A novel class of imidazo[1,2-b]pyridazine derivatives has been identified as potent and broad-spectrum inhibitors of human picornaviruses, including rhinoviruses and enteroviruses.[6]
| Compound | Target Virus | EC50 (µM) | CC50 (µM) | SI |
| Analogue 7b | HRV-14 | 0.04 | >100 | >2500 |
| Analogue 7b | Poliovirus | 0.1 | >100 | >1000 |
SAR Insights for Anti-Picornavirus Activity:
-
The nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core is a key determinant of activity.
-
Oxime linkers were found to be slightly more potent than vinyl carboxamide linkers.
-
The stereochemistry of the linker is critical, with the E geometry being essential for high potency.
Experimental Protocols for Antiviral Evaluation
The evaluation of novel compounds for antiviral activity requires robust and reproducible in vitro assays. The two most common methods for this class of compounds are the plaque reduction assay and the cytopathic effect (CPE) inhibition assay.
Protocol 1: Plaque Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the efficacy of antiviral compounds.
Principle: This method measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of the test compound.
Step-by-Step Methodology:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., human embryonic lung fibroblasts for VZV) in 6-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Viral Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 3-7 days, depending on the virus).
-
Plaque Visualization: Fix the cells with a solution such as 10% formalin and stain with a dye like crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.
-
Data Analysis: Count the number of plaques in each well. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay is a high-throughput method for screening compounds for their ability to protect cells from virus-induced cell death.
Principle: This assay measures the ability of a compound to inhibit the virus-induced damage or death (cytopathic effect) of host cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed host cells in 96-well microtiter plates and allow them to form a confluent monolayer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Viral Infection: Infect the cells with a low multiplicity of infection (MOI) of the virus.
-
Incubation: Incubate the plates for 3-5 days at 37°C in a CO2 incubator until CPE is complete in the virus control wells.
-
Cell Viability Measurement: Assess cell viability using a suitable method, such as staining with crystal violet or using a metabolic indicator like MTT or CellTiter-Glo®.
-
Data Analysis: Quantify the cell viability (e.g., by measuring absorbance or luminescence). The EC50 is the compound concentration that protects 50% of the cells from virus-induced death.
Mechanism of Action: An Area of Active Investigation
The precise mechanism of action for many antiviral imidazo[1,2-b]pyridazine derivatives is still under investigation. For picornaviruses, it is hypothesized that these compounds may act as capsid binders, interfering with viral attachment, entry, or uncoating. For herpesviruses, the mechanism may involve the inhibition of key viral enzymes such as the DNA polymerase. Further mechanistic studies, including target-based assays and resistance profiling, are needed to fully elucidate how these compounds exert their antiviral effects.
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically important starting material for the discovery of novel antiviral agents. Its straightforward synthesis and the amenability of its structure to chemical modification at key positions provide a robust platform for generating diverse compound libraries. The demonstrated potent activity of its derivatives against a range of clinically significant viruses, including herpesviruses and picornaviruses, underscores the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold.
Future research in this area should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening a wider range of derivatives to further probe the structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the most potent compounds to enable rational drug design.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Advancing lead compounds into animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
By leveraging the chemical tractability of this compound and employing the robust antiviral screening methodologies outlined in this guide, the scientific community is well-positioned to develop the next generation of effective antiviral therapies.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: A Pivotal Precursor for Novel Anticancer Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Imidazo[1,2-b]pyridazine Scaffold in Oncology
The landscape of modern oncology drug discovery is increasingly characterized by the pursuit of "privileged scaffolds" – core molecular structures that exhibit a predisposition for binding to multiple biological targets with high affinity. The imidazo[1,2-b]pyridazine nucleus has emerged as one such exemplary scaffold, demonstrating remarkable versatility and therapeutic potential.[1][2] This is underscored by the successful clinical translation of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine core, which is FDA-approved for the treatment of chronic myeloid leukemia (CML).[2][3] The success of Ponatinib has catalyzed a surge of interest in exploring the vast chemical space around this heterocyclic system, leading to the discovery of numerous derivatives with potent anticancer activities.[1]
At the heart of this exploration lies Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate , a key chemical intermediate that serves as a versatile building block for the synthesis of a diverse array of pharmacologically active compounds.[4][5] While not an anticancer agent in its own right, its strategic functionalization provides a gateway to novel derivatives with significant therapeutic promise. This technical guide delves into the multifaceted role of this compound in the development of next-generation anticancer agents, offering insights into its synthesis, chemical utility, and the biological potential of its derivatives.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a synthetic precursor is paramount for its effective utilization in drug discovery workflows.
| Property | Value |
| Molecular Formula | C₉H₈ClN₃O₂ |
| Molecular Weight | 225.64 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| CAS Number | 1150566-27-0[6] |
The synthesis of this compound is typically achieved through a cyclization reaction. A general synthetic approach involves the condensation of a substituted aminopyridazine with an ethyl 2-halo-3-oxopropanoate derivative.
A Representative Synthetic Pathway
Caption: General synthetic scheme for this compound.
Strategic Importance as a Synthetic Intermediate
The true value of this compound lies in its inherent chemical reactivity, which allows for facile diversification at two key positions: the C6-chloro group and the C3-ethyl carboxylate.
-
The C6-Chloro Group: This position is highly amenable to nucleophilic aromatic substitution reactions. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alcohols. This allows for the introduction of a wide range of substituents that can modulate the compound's physicochemical properties, target selectivity, and pharmacokinetic profile. For instance, the introduction of anilino groups at this position has been a successful strategy in the development of potent Tyk2 JH2 inhibitors.
-
The C3-Ethyl Carboxylate Group: The ester functionality at the C3 position serves as a versatile handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse library of amides. This amide linkage is a common feature in many kinase inhibitors and provides an opportunity to introduce pharmacophores that can interact with specific residues in the target protein's active site.
Workflow for Derivative Synthesis
Caption: Synthetic diversification strategy from the core scaffold.
Anticancer Potential of Imidazo[1,2-b]pyridazine Derivatives
A vast body of literature highlights the significant anticancer potential of imidazo[1,2-b]pyridazine derivatives. These compounds have been shown to inhibit a variety of cancer-relevant targets, most notably protein kinases.
Kinase Inhibition: Many derivatives of the imidazo[1,2-b]pyridazine scaffold have been identified as potent inhibitors of various kinases that are dysregulated in cancer, including:
-
Mps1 (TTK) Kinase: A study led to the discovery of an imidazo[1,2-b]pyridazine-based compound (27f) that is an extremely potent and selective Mps1 inhibitor with an IC50 of 0.70 nM in cellular assays and significant antiproliferative activity against various cancer cell lines.[7]
-
PI3K/mTOR: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8][9] Imidazo[1,2-b]pyridazine derivatives have been investigated as dual PI3K/mTOR inhibitors.
-
Aurora Kinases: These are key regulators of mitosis, and their overexpression is common in many tumors. Imidazo[1,2-a]pyrazine derivatives, structurally related to the imidazo[1,2-b]pyridazines, have been developed as Aurora kinase inhibitors.[10]
Table of Representative Imidazo[1,2-b]pyridazine Derivatives with Anticancer Activity:
| Compound ID | R1 | R2 | Target | Cancer Cell Line | IC50 (nM) |
| Ponatinib | - | - | Multi-kinase | K562 (CML) | 0.6 |
| Compound 27f | Aryl | - | Mps1 | A549 (Lung) | 6.0[7] |
| Derivative X | Amine | Amide | PI3Kα | MCF-7 (Breast) | 15.2 |
| Derivative Y | Heterocycle | Carboxamide | Aurora A | HCT116 (Colon) | 8.7 |
Note: Data for derivatives X and Y are representative examples based on the broader class of compounds and may not be directly synthesized from the title compound.
Key Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central node in cancer cell signaling, and its inhibition is a major focus of anticancer drug development. Imidazo[1,2-b]pyridazine derivatives often exert their effects by targeting components of this pathway.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following protocols provide standardized methods for the synthesis of a representative derivative and the evaluation of its anticancer potential.
Protocol 1: Synthesis of a 6-amino-imidazo[1,2-b]pyridazine-3-carboxamide Derivative
This protocol outlines a general two-step procedure for the synthesis of a derivative from this compound.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF or NMP), add the desired amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 6-amino substituted intermediate.
Step 2: Amide Coupling
-
Hydrolyze the ethyl ester of the 6-amino substituted intermediate to the corresponding carboxylic acid using a standard procedure (e.g., LiOH in THF/water).
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add a coupling agent (e.g., HATU, 1.1 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (1.2 eq) and continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction as described in Step 1 and purify the final product by column chromatography or recrystallization.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12][13][14][15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathways.[16][17]
-
Cell Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.
Future Perspectives
The imidazo[1,2-b]pyridazine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The versatility of this compound as a synthetic precursor ensures its continued relevance in this field. Future research will likely focus on:
-
Expanding Chemical Diversity: Utilizing combinatorial chemistry and high-throughput screening to generate and evaluate large libraries of derivatives.
-
Targeting Novel Kinases: Exploring the potential of these derivatives to inhibit newly identified cancer-relevant kinases.
-
Developing Selective Inhibitors: Fine-tuning the structure of the derivatives to achieve greater selectivity for specific kinase targets, thereby reducing off-target effects and improving the therapeutic index.
-
Investigating Novel Mechanisms of Action: Exploring whether derivatives of this scaffold can exert their anticancer effects through mechanisms other than kinase inhibition.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ponatinib | C29H27F3N6O | CID 24826799 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 5. Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [myskinrecipes.com]
- 6. 1150566-27-0|this compound|BLD Pharm [bldpharm.com]
- 7. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Synthesis and SAR studies of imidazo-[1,2-a]-pyrazine Aurora kinase inhibitors with improved off-target kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. atcc.org [atcc.org]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. origene.com [origene.com]
Methodological & Application
Application Notes and Protocols: Buchwald-Hartwig Amination of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Introduction: Navigating the Synthesis of 6-Amino-Substituted Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have shown a wide range of biological activities, including kinase inhibition. The targeted functionalization of this core structure is paramount for the development of novel therapeutic agents. Among the various synthetic transformations, the introduction of an amino group at the C-6 position is a key step in the elaboration of many potent molecules.
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, offering a significant advantage over classical methods which often require harsh reaction conditions and have limited substrate scope.[1] This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to arylamines from aryl halides and a diverse range of amine coupling partners.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a specific and pharmaceutically relevant substrate: Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate . We will delve into the mechanistic underpinnings of the reaction, provide field-proven insights into experimental design, and present detailed protocols for the successful synthesis of 6-amino-imidazo[1,2-b]pyridazine-3-carboxylate derivatives.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[1] Understanding this mechanism is crucial for rational catalyst selection and troubleshooting.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride, in this case, the C-Cl bond of the imidazo[1,2-b]pyridazine core. This step forms a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. Subsequent deprotonation by a base generates a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the starting material. The choice of ligand plays a critical role in promoting the desired reductive elimination pathway.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
References
Application Note: Strategic Functionalization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in a multitude of clinically significant molecules, including potent kinase inhibitors.[1][2] This application note provides an in-depth guide to the strategic functionalization of a key building block, Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. We will explore the rationale and detailed protocols for diversifying this core structure, primarily through palladium-catalyzed cross-coupling reactions. The methodologies detailed herein—specifically the Suzuki-Miyaura and Buchwald-Hartwig reactions—offer robust and versatile pathways to novel analogues, enabling extensive structure-activity relationship (SAR) studies essential for drug discovery programs.[3][4]
Introduction: The Value of the Imidazo[1,2-b]pyridazine Core
The imidazo[1,2-b]pyridazine heterocyclic system is a bioisostere of purine and has demonstrated a remarkable range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][5] Its rigid, planar structure serves as an excellent scaffold for presenting pharmacophoric elements to biological targets with high specificity. This compound is a particularly valuable intermediate; the ester at the C3 position offers a handle for further modification (e.g., hydrolysis and amide coupling), while the chlorine atom at the C6 position is the primary locus for introducing molecular diversity.[6]
The C6-chloro group is an ideal leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the synthesis of pharmaceutical candidates.[4][7]
Foundational Principle: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis due to their broad functional group tolerance and reliability.[8] The general mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the aryl chloride (our substrate). This is followed by transmetalation (for Suzuki-Miyaura) or amine coordination and deprotonation (for Buchwald-Hartwig), and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[9][10]
The choice of ligand is paramount for success, especially when using less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps.[11]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: A Modular Approach to the Synthesis of Potent and Selective Tyk2 JH2 Inhibitors from Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Abstract: Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in numerous autoimmune and inflammatory diseases.[1][2] Targeting the catalytically inactive pseudokinase (JH2) domain of Tyk2 offers a compelling strategy for developing highly selective, allosteric inhibitors, thereby avoiding the off-target effects associated with inhibiting the conserved catalytic (JH1) domain.[3][4][5] The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure for potent kinase inhibitors.[6][7] This guide provides a comprehensive, modular framework for the synthesis of advanced Tyk2 JH2 inhibitors, utilizing Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate as a versatile starting material. We detail robust protocols, the rationale behind key experimental choices, and methods for characterization, empowering researchers in drug discovery and medicinal chemistry.
The Rationale: Targeting the Tyk2 Pseudokinase (JH2) Domain
The JAK-STAT signaling pathway is a cornerstone of immune cell communication. Cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs) bind to their respective cell surface receptors, leading to the activation of receptor-associated JAKs, including Tyk2.[8][9][10] Activated Tyk2 then phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize, translocate to the nucleus, and modulate the transcription of genes central to inflammatory responses.[8][11]
Unlike pan-JAK inhibitors that target the highly conserved ATP-binding site in the catalytic JH1 domain, selective Tyk2 inhibitors can be designed to bind to the unique allosteric site within the regulatory pseudokinase JH2 domain.[3][12] This allosteric modulation stabilizes an autoinhibitory conformation, preventing the activation of the JH1 domain and subsequent signaling, as depicted below.[5][13] This strategy is the foundation for next-generation therapies with improved safety profiles.[1][14]
Caption: Tyk2-mediated cytokine signaling pathway and the mechanism of JH2 inhibition.
Overall Synthetic Strategy
The synthesis leverages a modular design, allowing for diversification at two key positions (C3 and C6) of the imidazo[1,2-b]pyridazine core to optimize potency, selectivity, and pharmacokinetic properties. The general workflow begins with the hydrolysis of the starting ester, followed by amide coupling at the C3 position and a subsequent palladium-catalyzed cross-coupling reaction at the C6 position.
Caption: Modular synthetic workflow for Tyk2 JH2 inhibitors.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Saponification of this compound
Principle: This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester at the C3 position to yield the corresponding carboxylic acid, a key intermediate for subsequent amide coupling. Lithium hydroxide (LiOH) is a standard reagent for this transformation, offering clean conversion under mild conditions.[15]
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Eq. |
| This compound | 1.00 g | 225.63 | 4.43 | 1.0 |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 223 mg | 41.96 | 5.32 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 15 mL | - | - | - |
| Methanol (MeOH), anhydrous | 5 mL | - | - | - |
| 1 M Hydrochloric acid (HCl) | ~6 mL | - | - | - |
| Deionized Water | 50 mL | - | - | - |
| Ethyl acetate (EtOAc) | 50 mL | - | - | - |
| Brine | 20 mL | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.00 g, 4.43 mmol).
-
Add anhydrous THF (15 mL) and anhydrous MeOH (5 mL) and stir until the solid is fully dissolved.
-
In a separate vial, dissolve LiOH·H₂O (223 mg, 5.32 mmol) in 5 mL of deionized water.
-
Add the LiOH solution dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 50% EtOAc in hexanes) or LC-MS. The reaction is typically complete within 2-4 hours. The product spot should be more polar (lower Rf) than the starting material.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Add 20 mL of deionized water to the residue and cool the flask in an ice bath.
-
Work-up: Acidify the aqueous solution to pH ~3 by the slow, dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting solid is 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid, which can be used in the next step without further purification. Expected yield: >95%.
Characterization (Expected):
-
¹H NMR: Expect disappearance of the ethyl ester signals (a quartet ~4.4 ppm and a triplet ~1.4 ppm) and the appearance of a broad carboxylic acid proton signal (>12 ppm).
-
LC-MS: [M+H]⁺ expected at m/z = 198.0.
Protocol 2: C3-Amide Coupling
Principle: This step forms the C3-amide bond, a critical interaction point within the Tyk2 JH2 binding pocket. Benzotriazole-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is an effective peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the desired amine.[15] N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to neutralize the generated acid.
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Eq. |
| 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | 875 mg | 197.59 | 4.43 | 1.0 |
| Desired Amine (e.g., Cyclopropylamine) | 302 mg | 57.10 | 5.29 | 1.2 |
| BOP reagent | 2.14 g | 442.28 | 4.83 | 1.1 |
| DIPEA | 1.54 mL | 129.25 | 8.86 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 20 mL | - | - | - |
Procedure:
-
To a dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid from Step 1 (875 mg, 4.43 mmol) and anhydrous DMF (20 mL).
-
Add the desired amine (e.g., cyclopropylamine, 5.29 mmol) followed by DIPEA (1.54 mL, 8.86 mmol).
-
Add the BOP reagent (2.14 g, 4.83 mmol) portion-wise to the stirred solution at room temperature.
-
Rationale: BOP is chosen for its efficiency in forming amides, even with less reactive amines. It minimizes side reactions and often leads to high yields.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
Reaction Monitoring: Monitor by LC-MS for the formation of the desired product mass.
-
Work-up: Pour the reaction mixture into 100 mL of cold water. A precipitate may form.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash sequentially with 5% aqueous LiCl solution (2 x 20 mL) to remove DMF, then with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 20-80% ethyl acetate in hexanes) to yield the pure C3-amide product.
Characterization (Example: N-cyclopropyl amide):
-
¹H NMR: Expect signals corresponding to the imidazo[1,2-b]pyridazine core and the cyclopropyl group, along with an amide N-H proton signal.
-
LC-MS: [M+H]⁺ expected at m/z = 237.1.
Protocol 3: C6-Amination via Buchwald-Hartwig Cross-Coupling
Principle: The final diversification step involves a palladium-catalyzed Buchwald-Hartwig amination to replace the C6-chloro group with a carefully selected amine.[15][16] This reaction is crucial for enhancing potency and modulating physicochemical properties. The choice of ligand (e.g., Xantphos, BrettPhos) is critical for catalytic efficiency.[15]
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Eq. |
| C3-Amide Intermediate (from Step 2) | 500 mg | 236.67 | 2.11 | 1.0 |
| C6-Amine (e.g., 3-amino-1-(pyridin-2-yl)pyridin-2(1H)-one) | 436 mg | 187.19 | 2.32 | 1.1 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97 mg | 915.72 | 0.106 | 0.05 |
| Xantphos | 122 mg | 578.68 | 0.211 | 0.10 |
| Cesium Carbonate (Cs₂CO₃) | 1.37 g | 325.82 | 4.22 | 2.0 |
| 1,4-Dioxane, anhydrous | 20 mL | - | - | - |
Procedure:
-
To an oven-dried Schlenk flask, add the C3-amide intermediate (500 mg, 2.11 mmol), the C6-amine (436 mg, 2.32 mmol), and Cs₂CO₃ (1.37 g, 4.22 mmol).
-
Add the palladium catalyst Pd₂(dba)₃ (97 mg, 0.106 mmol) and the ligand Xantphos (122 mg, 0.211 mmol).
-
Rationale & Safety: Palladium catalysts and phosphine ligands are air-sensitive. The reaction must be set up under an inert atmosphere (N₂ or Ar). Cs₂CO₃ is a strong base required for the catalytic cycle.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 2-4 hours.
-
Reaction Monitoring: Monitor by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel or by preparative HPLC to obtain the final Tyk2 JH2 inhibitor.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the imidazo[1,2-b]pyridazine scaffold has yielded critical insights into the requirements for potent and selective Tyk2 JH2 inhibition.
| Compound ID | C3-Amide (R¹) | C6-Amine (R²) | Tyk2 JH2 Kᵢ (nM)[15] | Cellular IC₅₀ (nM)[15] | Key Insight |
| A | N-cyclopropyl | 4-fluoro-aniline | 1.2 | 15 | The anilino group provides potency but can be a site of metabolic liability. |
| B | N-cyclopropyl | 3-amino-1H-pyridin-2-one | 7.3 | 90 | Replacing aniline with aminopyridone significantly improves metabolic stability.[15] |
| C | N-cyclopropyl | 3-amino-1-(pyridin-2-yl)pyridin-2(1H)-one | 0.4 | 11 | The N1-pyridyl group on the pyridone enhances Caco-2 permeability, likely via intramolecular H-bonding.[15] |
| D | N-isopropyl | 3-amino-1-(pyridin-2-yl)pyridin-2(1H)-one | 0.2 | 23 | Small, branched alkyl groups on the C3-amide are well-tolerated and can fine-tune potency.[15] |
| E | N-tert-butyl | 3-amino-1-(pyridin-2-yl)pyridin-2(1H)-one | 1.1 | 148 | Larger, sterically hindered groups at the C3-amide may reduce binding affinity. |
Conclusion
This guide outlines a robust and versatile synthetic route to a promising class of allosteric Tyk2 JH2 inhibitors based on the imidazo[1,2-b]pyridazine core. By starting with the commercially available this compound, researchers can efficiently generate a library of diverse analogs for biological evaluation. The modular nature of the synthesis, particularly the late-stage C6-amination, is well-suited for medicinal chemistry campaigns aimed at discovering novel therapeutics for a range of autoimmune and inflammatory disorders.
References
- 1. revvity.com [revvity.com]
- 2. Tyrosine kinase 2 inhibitors in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 6. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. bms.com [bms.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 15. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate in Modern ALK Inhibitor Development
Introduction: Targeting a Cunning Oncogene
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] In its physiological state, ALK activation is tightly regulated by ligands such as pleiotrophin (PTN).[1] However, in several cancers, this regulation is lost. Chromosomal rearrangements can fuse the ALK gene with various partners, such as nucleophosmin (NPM) in anaplastic large-cell lymphoma (ALCL) or echinoderm microtubule-associated protein-like 4 (EML4) in non-small cell lung cancer (NSCLC).[2][3][4] These fusion events lead to ligand-independent dimerization, constitutive activation of the ALK kinase domain, and aberrant downstream signaling, driving cellular proliferation, survival, and transformation.[2][3] This phenomenon, often termed "oncogene addiction," makes ALK an exceptionally attractive target for therapeutic intervention.[5]
The constitutive activity of oncogenic ALK fusions triggers a cascade of downstream signaling pathways, primarily the RAS-ERK, PI3K-Akt, and JAK-STAT pathways, which are central to cancer cell growth and survival.[3][4][6] The development of small-molecule tyrosine kinase inhibitors (TKIs) designed to block the ATP-binding site of ALK has revolutionized the treatment of ALK-positive malignancies.[7]
This guide focuses on a key chemical scaffold, imidazo[1,2-b]pyridazine , which has proven to be a privileged structure in the design of potent kinase inhibitors.[8][9] Specifically, we will explore the utility of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate as a versatile starting material for the synthesis and development of novel ALK inhibitors. We will provide not only the protocols for evaluation but also the scientific rationale behind the experimental design, empowering researchers to accelerate their drug discovery programs.
Section 1: The ALK Signaling Axis in Cancer
Understanding the target is paramount. The oncogenic signaling initiated by ALK fusion proteins is a complex network. Inhibiting the kinase activity of ALK leads to the abrogation of phosphorylation of these key signal-transducing proteins, inducing apoptosis in ALK-dependent cancer cells.[3][10]
Section 2: The Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has emerged as a highly effective scaffold for kinase inhibitors. Its structure is adept at forming critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[11] The planarity of the ring system allows it to sit comfortably in the adenine pocket, while its multiple substitution points (positions 3, 6, and 8) provide vectors for synthetic chemists to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.[9][12]
This compound serves as an ideal starting point.[13]
-
The 6-chloro group is a versatile handle for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of various moieties that can interact with the solvent-exposed region of the ATP pocket.
-
The 3-carboxylate group can be readily converted into amides, providing another key vector for building out the molecule to achieve optimal interactions and potency.[9]
Section 3: Synthetic Workflow & Protocol
The journey from a starting material to a potent ALK inhibitor involves a logical, iterative process of synthesis and testing. The following workflow outlines the strategic use of this compound.
Protocol 3.1: Synthesis of a Candidate Inhibitor Library
Objective: To generate a diverse library of N-substituted-6-amino-imidazo[1,2-b]pyridazine-3-carboxamides for SAR studies.
Rationale: This protocol employs a two-step process. First, the ethyl ester at the 3-position is converted to an amide. This is a crucial step as the amide bond can act as a hydrogen bond donor/acceptor and the substituent (R1) can probe a specific pocket of the kinase. Second, the chlorine at the 6-position is replaced with various anilines or amines (R2) via a palladium-catalyzed cross-coupling reaction. The R2 group is often designed to occupy the lipophilic pocket near the gatekeeper residue of the kinase.[14]
Step 1: Saponification of the Ethyl Ester
-
Dissolve this compound (1.0 eq) in a suitable solvent mixture (e.g., THF/Water/Methanol, 3:1:1).
-
Add Lithium Hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid. This intermediate is often used directly in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid from Step 1 (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq).
-
Stir for 10-15 minutes at room temperature.
-
Add the desired primary or secondary amine (R1-NH2, 1.1 eq) and continue stirring at room temperature for 6-18 hours. Monitor reaction completion by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography or preparative HPLC to obtain the desired 6-chloro-N-(R1)-imidazo[1,2-b]pyridazine-3-carboxamide.
Step 3: C-6 Amination (Buchwald-Hartwig Cross-Coupling)
-
To a reaction vessel, add the 6-chloro intermediate from Step 2 (1.0 eq), the desired aniline or amine (R2-NH2, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add an anhydrous solvent (e.g., Dioxane or Toluene) and heat the reaction mixture to 80-110 °C for 8-24 hours, monitoring by LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography or preparative HPLC to yield the final target compound.
Section 4: Biological Evaluation Protocols
Once a library of compounds is synthesized, a tiered screening approach is used to identify potent and selective ALK inhibitors.
Protocol 4.1: In Vitro ALK Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the ALK kinase domain.
Rationale: This is the primary screen to measure the direct inhibitory effect of a compound on the enzymatic activity of ALK. Assays like the ADP-Glo™ Kinase Assay are robust and measure the amount of ADP produced in the kinase reaction, which is inversely proportional to the inhibitor's potency.[14]
Materials:
-
Recombinant human ALK kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (at Km concentration for ALK)
-
Poly-Glu,Tyr (4:1) substrate
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
Procedure:
-
Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In a 384-well plate, add 2.5 µL of kinase buffer.
-
Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls).
-
Add 2.5 µL of a 2X enzyme/substrate mixture (containing ALK kinase and Poly-Glu,Tyr substrate) to all wells except the negative controls.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2X ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure ADP production by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition relative to controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
| Compound ID | R1 Group | R2 Group | ALK IC50 (nM) |
| Lead-01 | Cyclopropyl | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl | 15.2 |
| Lead-02 | Methyl | 2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl | 45.8 |
| Lead-03 | Cyclopropyl | 2-methoxy-4-(morpholino)phenyl | 5.1 |
| Crizotinib | (Reference) | (Reference) | 20.5 |
| Table 1: Example data from a primary biochemical screen. |
Protocol 4.2: Cellular ALK Phosphorylation Assay
Objective: To assess the ability of compounds to inhibit ALK autophosphorylation in a cellular context.
Rationale: Potent biochemical activity must translate to cellular efficacy. This assay confirms that the compound can penetrate the cell membrane and inhibit the target in its native environment. Western blotting for phosphorylated ALK (p-ALK) is the gold standard.[10]
Materials:
-
ALK-positive cell line (e.g., H3122 or Karpas-299)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ALK (Tyr1604), anti-total ALK, anti-p-STAT3, anti-total STAT3, anti-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed H3122 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 50, 100, 500 nM) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE using 30 µg of protein per lane, followed by transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and visualize bands using an ECL substrate and an imaging system.
-
Analyze the band intensity to determine the concentration-dependent inhibition of ALK phosphorylation and downstream signaling.
Protocol 4.3: Anti-proliferative Assay
Objective: To measure the effect of ALK inhibition on the proliferation and viability of ALK-dependent cancer cells.
Rationale: The ultimate goal of an ALK inhibitor is to halt cancer cell growth. This assay determines the GI50 (concentration for 50% growth inhibition) and provides a crucial measure of a compound's functional cellular potency.[10][15]
Materials:
-
ALK-positive cell line (e.g., H3122) and an ALK-negative control line (e.g., A549)
-
Complete growth medium
-
Test compounds
-
MTT or CellTiter-Glo® reagent
-
96-well clear or opaque plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density (e.g., 3,000 cells/well) and allow them to attach overnight.
-
Add serially diluted test compounds to the wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
Add the viability reagent (e.g., MTT) and incubate as per the manufacturer's instructions.
-
Read absorbance or luminescence on a plate reader.
-
Calculate percent growth inhibition and determine the GI50 value by non-linear regression. Comparing activity in ALK-positive vs. ALK-negative lines provides an initial measure of on-target selectivity.
Section 5: The Drug Discovery Cycle
The data gathered from these protocols feeds into an iterative cycle of optimization. A compound with high biochemical potency (low nM IC50) and strong cellular activity (low nM GI50 in ALK+ cells, high GI50 in ALK- cells) is considered a promising lead. The SAR data from the initial library guides the design of the next generation of compounds to improve potency, selectivity, and drug-like properties.
Conclusion
The development of targeted cancer therapies requires a synergistic blend of medicinal chemistry, biochemistry, and cell biology. The imidazo[1,2-b]pyridazine scaffold represents a validated and highly fruitful starting point for kinase inhibitor design. As a readily available and synthetically tractable intermediate, This compound provides an accelerated entry into the exploration of this chemical space. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize and evaluate novel chemical entities, with the goal of developing next-generation ALK inhibitors that can overcome resistance and improve patient outcomes.
References
- 1. Anaplastic lymphoma kinase: role in cancer pathogenesis and small-molecule inhibitor development for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 14. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Cellular Assay Protocols for Imidazo[1,2-b]pyridazine Derivatives: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] This heterocyclic system has garnered substantial interest in drug discovery, particularly in oncology, due to its ability to selectively inhibit various protein kinases.[2][3] Derivatives of this scaffold have been identified as potent inhibitors of critical signaling kinases such as Tyrosine kinase 2 (Tyk2), Pim kinases, Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and components of the PI3K/mTOR pathway.[2][4][5][6][7][8][9][10][11] The dysregulation of these kinases is a hallmark of many diseases, making imidazo[1,2-b]pyridazine derivatives promising candidates for targeted therapies.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cellular assays to characterize the activity of imidazo[1,2-b]pyridazine derivatives. As these compounds primarily function as kinase inhibitors, this guide will focus on a logical progression of assays to determine their biological effects, from initial cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle arrest, and target engagement. The protocols and insights provided herein are designed to ensure technical accuracy, reproducibility, and a thorough understanding of the experimental rationale.
Experimental Workflow: A Stepwise Approach to Characterization
A systematic approach is crucial for evaluating the cellular effects of novel compounds. The following workflow outlines a logical sequence of assays to comprehensively profile imidazo[1,2-b]pyridazine derivatives.
Caption: General experimental workflow for characterizing imidazo[1,2-b]pyridazine derivatives.
Part 1: Foundational Analysis - Cell Viability and Cytotoxicity
The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability and proliferation. The MTT assay is a robust and widely used colorimetric method for this purpose.
Scientific Rationale: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of their viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells. This assay is crucial for determining the half-maximal inhibitory concentration (IC50) of a compound, a key metric of its potency.
Protocol: MTT Cell Viability Assay
Materials:
-
96-well flat-bottom sterile plates
-
Appropriate cancer cell line (e.g., A549 for Mps1 inhibitors, KMS-12-BM for Pim inhibitors)[13][14]
-
Complete cell culture medium
-
Imidazo[1,2-b]pyridazine derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium.[15] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivative in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[16][17]
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000–20,000 cells/well | Ensures cells are in the logarithmic growth phase and provides a sufficient signal window.[15] |
| Compound Concentration | Logarithmic serial dilutions | Covers a broad range to accurately determine the dose-response relationship. |
| Incubation Time | 24, 48, 72 hours | Assesses both short-term and long-term effects on cell viability. |
| MTT Incubation | 3-4 hours | Allows for sufficient formazan crystal formation without causing cytotoxicity from the MTT reagent itself. |
| Wavelength | 570-590 nm | Optimal absorbance wavelength for the formazan product. |
Part 2: Unraveling the Mechanism - Apoptosis and Cell Cycle Analysis
Once the cytotoxic or anti-proliferative effects of the imidazo[1,2-b]pyridazine derivatives are established, the next logical step is to investigate the underlying mechanisms. Apoptosis (programmed cell death) and cell cycle arrest are common outcomes of kinase inhibitor activity.
Scientific Rationale: Annexin V/PI Staining for Apoptosis
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Cell Preparation: Induce apoptosis by treating cells with the imidazo[1,2-b]pyridazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).[18]
-
Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (due to mechanical damage)
Troubleshooting:
-
High background in control: Ensure gentle cell handling to prevent mechanical damage.[19] Check for spontaneous apoptosis in over-confluent cultures.[19]
-
Weak signal: Verify the concentration and integrity of the staining reagents.[20] Ensure the drug treatment duration and concentration are sufficient to induce apoptosis.[19]
Scientific Rationale: Cell Cycle Analysis
Kinase inhibitors often exert their anti-proliferative effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M phase).[21] Propidium Iodide (PI) can be used to analyze the cell cycle as it stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.[22] This allows for the quantification of cells in each phase of the cell cycle.
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound of interest and harvest as previously described.
-
Fixation: Resuspend the cell pellet in PBS and add cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: A histogram of DNA content will show distinct peaks corresponding to different cell cycle phases. An accumulation of cells in a particular phase compared to the control suggests cell cycle arrest at that checkpoint.[23] For example, an increase in the G2/M peak may indicate that the compound interferes with mitotic progression.[23]
Part 3: Target Validation and Downstream Signaling
After establishing the phenotypic effects of the imidazo[1,2-b]pyridazine derivatives, it is crucial to confirm that these effects are mediated through the intended molecular target and to investigate the impact on downstream signaling pathways.
Scientific Rationale: Cellular Target Engagement Assays
Confirming that a compound binds to its intended kinase target within a live cell is a critical step in drug development.[24] Technologies like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide a quantitative measure of compound binding to a specific kinase in living cells.[25] This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a competitive inhibitor, providing data on the compound's affinity and occupancy at the target.[25][26]
Scientific Rationale: Western Blotting for Signaling Pathway Analysis
Imidazo[1,2-b]pyridazine derivatives that inhibit kinases will modulate the phosphorylation state of downstream substrate proteins. Western blotting is a powerful technique to detect these changes. For example, inhibitors of the PI3K/mTOR pathway can be assessed by measuring the phosphorylation levels of Akt and S6 ribosomal protein.[21][27] Similarly, Pim kinase inhibitors can be evaluated by their effect on the phosphorylation of BAD.[4][12][14]
Caption: Simplified PI3K/mTOR signaling pathway targeted by imidazo[1,2-b]pyridazine derivatives.
Protocol: Western Blot Analysis
Materials:
-
SDS-PAGE equipment
-
Electrotransfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-S6, anti-total-S6)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the imidazo[1,2-b]pyridazine derivative, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The systematic application of the cellular assays described in this guide will enable a comprehensive characterization of novel imidazo[1,2-b]pyridazine derivatives. By progressing from broad assessments of cytotoxicity to detailed mechanistic studies of apoptosis, cell cycle, and target-specific signaling, researchers can build a robust data package to support the advancement of promising compounds in the drug discovery pipeline. Adherence to these detailed protocols, coupled with a strong understanding of the underlying scientific principles, will ensure the generation of high-quality, reproducible data essential for making informed decisions in the development of next-generation targeted therapies.
References
- 1. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. (2024) | S. H. Henderson | 1 Citations [scispace.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazopyridazines as potent Pim-1/2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. yeasenbio.com [yeasenbio.com]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 26. reactionbiology.com [reactionbiology.com]
- 27. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Palladium-Catalyzed C-N Coupling of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif frequently found in pharmacologically active compounds. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for critical interactions with various biological targets. This scaffold is a cornerstone in the development of kinase inhibitors for oncology and autoimmune diseases, as well as agents targeting a range of other therapeutic areas.[1] Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate serves as a key building block, where the chlorine atom at the C-6 position is a prime handle for introducing diverse nitrogen-based functionalities through C-N cross-coupling reactions.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become an indispensable tool for the synthesis of arylamines from aryl halides.[2][3] Its development has revolutionized medicinal chemistry by enabling the facile and efficient formation of C-N bonds under relatively mild conditions, tolerating a wide variety of functional groups.[3] This guide provides a detailed technical overview, field-proven insights, and specific protocols for the successful C-N coupling of amines with this compound.
Mechanistic Considerations: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination hinges on a well-orchestrated catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle involves the following key steps:
-
Oxidative Addition : The active Pd(0) catalyst, stabilized by a phosphine ligand, undergoes oxidative addition into the carbon-chlorine bond of the imidazo[1,2-b]pyridazine substrate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.
-
Amine Coordination & Deprotonation : The amine coupling partner coordinates to the resulting Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination : The final C-N bond is formed through reductive elimination from the palladium-amido complex, releasing the desired aminated product and regenerating the active Pd(0) catalyst.[3]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, especially when using primary aliphatic amines.[3] The choice of ligand is critical to favor the desired reductive elimination pathway.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
Key Reaction Parameters and Their Rationale
The success of the C-N coupling on the this compound core is highly dependent on the careful selection of four key components: the palladium precursor, the ligand, the base, and the solvent.
1. Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most commonly employed precursors.[1] Pd(OAc)₂ is often reduced in situ to the active Pd(0) species by the phosphine ligand. Pre-formed Pd(0) sources like Pd₂(dba)₃ can sometimes offer more consistent results. The choice often comes down to catalyst stability, cost, and ease of handling.
2. Ligand Selection (The "Brains" of the Operation): The ligand is arguably the most critical component, directly influencing the catalyst's activity, stability, and selectivity. For challenging substrates like heteroaryl chlorides, bulky, electron-rich phosphine ligands are essential. They facilitate the oxidative addition step and promote the final reductive elimination.
-
Biarylphosphines: Ligands like BrettPhos and Xantphos have proven highly effective for C-N coupling on the imidazo[1,2-b]pyridazine scaffold.[4] Their steric bulk helps to create a coordinatively unsaturated metal center, which is crucial for reactivity, while their electron-donating nature enhances the rate of oxidative addition.
-
Xantphos: This bidentate ligand is particularly useful as its wide "bite angle" can promote reductive elimination and suppress side reactions.[1]
3. The Role of the Base: A base is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle. The strength of the base must be carefully matched to the pKa of the amine and the functional group tolerance of the substrates.
-
Strong Bases: Sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) are frequently used for less acidic amines. However, their high basicity can limit functional group compatibility.
-
Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are milder alternatives, often used with more sensitive substrates or when the amine is more acidic (e.g., anilines).[1] They are particularly effective when paired with chelating bisphosphine ligands.[5]
4. Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants and catalyst system at the required reaction temperature.
-
Aprotic Polar Solvents: 1,4-Dioxane and N,N-Dimethylacetamide (DMA) are excellent choices for these reactions, effectively solvating the polar intermediates in the catalytic cycle.[1]
-
Aromatic Hydrocarbons: Toluene is also widely used, especially with strong alkoxide bases.[5]
Data Summary: Representative C-N Coupling Conditions
The following table summarizes reported conditions for the Buchwald-Hartwig amination on the 6-chloro-imidazo[1,2-b]pyridazine core, providing a valuable starting point for reaction optimization.
| Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 6-chloroimidazo[1,2-b]pyridazine-3-carboxamide | 3-Amino-1-methylpyridin-2(1H)-one | Pd(OAc)₂ (30) | BrettPhos (30) | K₂CO₃ | 1,4-Dioxane | 80 | 2.5 | 33 (2 steps) | [4] |
| 6,8-dichloroimidazo[1,2-b]pyridazine | 3,5-Dimethylaniline | Pd₂(dba)₃ (20) | Xantphos (40) | Cs₂CO₃ | DMA | 100 | 4 | 58 | [1] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Protocol 1 is a representative procedure for the title reaction, designed based on successful couplings with highly similar substrates.
Diagram: General Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Protocol 1: Representative Buchwald-Hartwig Amination of this compound with an Aniline Derivative
This protocol is a representative example and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aniline derivative (1.2 mmol, 1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2.0 mol%)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane or DMA (5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst and Base Preparation: In a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃, Xantphos, and finely ground Cs₂CO₃ to the oven-dried Schlenk flask.
-
Reagent Addition: Add the this compound and the aniline derivative to the flask.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere. Add the anhydrous 1,4-dioxane or DMA via a syringe.
-
Reaction: Seal the flask and heat the mixture to 100-110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quenching and Extraction: Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts. Wash the celite pad with additional ethyl acetate (10 mL). Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 6-(arylamino)imidazo[1,2-b]pyridazine-3-carboxylate.
Conclusion and Future Perspectives
The Buchwald-Hartwig amination provides a robust and versatile platform for the functionalization of this compound. The careful selection of a suitable palladium source, a bulky electron-rich ligand, an appropriate base, and an anhydrous solvent is paramount for achieving high yields and purity. The protocols and data presented herein serve as a comprehensive guide for researchers to successfully implement this critical transformation in their synthetic campaigns, enabling the rapid generation of diverse libraries of imidazo[1,2-b]pyridazine derivatives for drug discovery and development. Future efforts in this area will likely focus on developing even more active and universal catalyst systems that operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Scale-Up Synthesis of Imidazo[1,2-b]pyridazine Cores: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif integral to a multitude of clinically significant molecules, most notably as a core component of various kinase inhibitors.[1][2] Its unique electronic and structural properties make it a focal point in medicinal chemistry and drug development. Transitioning the synthesis of this vital core from laboratory-scale discovery to large-scale production presents a unique set of challenges that require a deep understanding of process chemistry and engineering. This comprehensive guide provides an in-depth analysis of the synthetic routes to imidazo[1,2-b]pyridazine cores, with a strong emphasis on the practical considerations for scale-up. We will explore the classical synthetic pathways, modern catalytic methods, and the critical parameters that must be optimized for a safe, efficient, and robust manufacturing process.
Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in the pharmaceutical industry. Its rigid structure and ability to engage in various non-covalent interactions have made it a cornerstone in the design of targeted therapeutics. A prime example of its clinical relevance is in the development of kinase inhibitors, where the imidazo[1,2-b]pyridazine core often serves as a hinge-binding motif, crucial for the drug's mechanism of action.[3][4] The successful development of drugs containing this scaffold necessitates a scalable and economically viable synthetic process. This application note aims to bridge the gap between small-scale laboratory synthesis and the demands of industrial production.
Synthetic Strategies for Imidazo[1,2-b]pyridazine Cores
Several synthetic strategies have been developed to construct the imidazo[1,2-b]pyridazine core. The choice of a particular route for scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, and the ease of purification.
The Classical Condensation Approach
The most established and widely utilized method for the synthesis of imidazo[1,2-b]pyridazines is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone.[5] This reaction, often referred to as a modified Tschitschibabin reaction, proceeds via an initial alkylation of the endocyclic nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.
The general mechanism involves the nucleophilic attack of the more nucleophilic ring nitrogen of 3-aminopyridazine on the electrophilic carbon of the α-haloketone. The introduction of a halogen at the 6-position of the pyridazine ring is often crucial for good yields, as it influences the nucleophilicity of the ring nitrogens and prevents side reactions.[5]
Figure 1: General workflow of the classical condensation synthesis of imidazo[1,2-b]pyridazines.
Modern Synthetic Approaches
While the classical condensation method is robust, modern organic synthesis has introduced several alternative routes that can offer advantages in terms of efficiency, substrate scope, and milder reaction conditions.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, have been employed to construct the imidazo[1,2-b]pyridazine core.[1] These methods often involve the intramolecular C-N bond formation from a suitably functionalized pyridazine precursor.
-
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé reaction, a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide, provides a rapid and convergent route to substituted imidazo[1,2-b]pyridazines.[6] The use of green solvents can further enhance the sustainability of this approach.[6]
-
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the safe and efficient production of heterocyclic compounds.[7] It offers precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous intermediates in a contained system, making it an attractive option for scale-up.
Scale-Up Protocol: A Practical Guide
The following section provides a detailed, generalized protocol for the kilogram-scale synthesis of a 6-chloro-imidazo[1,2-b]pyridazine core via the classical condensation route. This protocol highlights the critical considerations for a successful and safe scale-up.
Reagents and Equipment
| Reagent/Equipment | Specification | Rationale for Scale-Up |
| Reactors | Glass-lined or stainless steel reactors (e.g., 100-500 L) with overhead stirring, temperature control (heating/cooling jacket), and reflux condenser. | Robust materials are necessary to withstand reaction conditions. Efficient mixing and temperature control are critical for reproducibility and safety. |
| 3-Amino-6-chloropyridazine | High purity (≥98%) | Impurities can lead to side reactions and complicate purification. |
| α-Bromoacetophenone | High purity (≥98%) | Purity is crucial for achieving high conversion and minimizing byproducts. |
| Solvent (e.g., Ethanol, Isopropanol) | Anhydrous grade | Water can interfere with the reaction. The choice of solvent impacts reaction kinetics, solubility of intermediates, and ease of removal. |
| Base (e.g., Sodium Bicarbonate) | Fine powder | A mild base is used to neutralize the HBr formed during the reaction. Particle size can affect reaction rate. |
| Addition Funnel/Pump | For controlled addition of reagents | Slow and controlled addition of the α-haloketone is essential to manage the exothermicity of the reaction. |
| Filtration and Drying Equipment | Nutsche filter, centrifuge, vacuum oven | Efficient solid-liquid separation and drying are necessary for isolating the final product at scale. |
Step-by-Step Kilogram-Scale Protocol
Safety First: This reaction can be exothermic. A thorough safety assessment, including reaction calorimetry, is highly recommended before attempting a large-scale synthesis. Appropriate personal protective equipment (PPE) must be worn at all times.
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and free of any contaminants.
-
Inert the reactor with a nitrogen or argon atmosphere to prevent side reactions with atmospheric moisture and oxygen.
-
-
Charging of Reactants:
-
Charge the reactor with 3-amino-6-chloropyridazine (1.0 eq) and the chosen solvent (e.g., ethanol, 5-10 volumes).
-
Begin agitation to ensure a homogenous suspension.
-
Add sodium bicarbonate (1.1-1.5 eq).
-
-
Controlled Addition of α-Bromoacetophenone:
-
Dissolve α-bromoacetophenone (1.0-1.1 eq) in a minimal amount of the reaction solvent.
-
Slowly add the α-bromoacetophenone solution to the reactor via an addition funnel or pump over a period of 1-2 hours.
-
Crucial Control Point: Monitor the internal temperature of the reactor closely. The addition rate should be controlled to maintain the temperature within a pre-determined range (e.g., 20-30 °C). Use the reactor's cooling jacket as needed to dissipate the heat generated. A runaway reaction is a significant hazard.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to reflux (typically 70-80 °C for ethanol).
-
Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC), until the starting material is consumed (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced by distillation.
-
Filter the crude product using a Nutsche filter or centrifuge.
-
Wash the filter cake with a suitable solvent (e.g., cold ethanol, water) to remove inorganic salts and other impurities.
-
-
Purification and Drying:
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) to achieve the desired purity.
-
Dry the purified product in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Figure 2: A step-by-step workflow for the scale-up synthesis of a 6-chloro-imidazo[1,2-b]pyridazine core.
Troubleshooting and Process Optimization
Scaling up a chemical synthesis invariably presents challenges. Proactive troubleshooting and process optimization are key to a successful campaign.
| Issue | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low Yield | - Incomplete reaction- Side product formation- Product loss during work-up | - Optimize reaction time and temperature.- Ensure high purity of starting materials.- Adjust stoichiometry of reagents.- Optimize crystallization and filtration conditions to minimize losses. |
| Exothermic Runaway | - Too rapid addition of α-haloketone- Inadequate cooling capacity | - Implement a strict addition protocol with temperature monitoring.- Ensure the reactor's cooling system is functioning optimally.- Consider a semi-batch or continuous flow process for better heat management. |
| Impurity Profile | - Side reactions (e.g., dimerization, over-alkylation)- Residual starting materials | - Optimize reaction conditions to minimize side product formation.- Develop a robust purification method (e.g., recrystallization with an optimal solvent system).- Identify and characterize major impurities to understand their formation and control them. |
| Poor Filterability | - Small particle size of the product | - Optimize crystallization conditions (e.g., cooling rate, solvent polarity) to obtain larger crystals.- Consider using a filter aid, but be mindful of potential contamination. |
Conclusion
The scale-up synthesis of imidazo[1,2-b]pyridazine cores is a critical step in the development of numerous important pharmaceuticals. While the classical condensation reaction provides a reliable route, careful consideration of process safety, reaction kinetics, and purification is paramount for a successful transition from the laboratory to an industrial setting. Modern synthetic methods, such as flow chemistry, offer promising avenues for even more efficient and safer large-scale production. By understanding the fundamental principles outlined in this guide, researchers and process chemists can navigate the challenges of scale-up and contribute to the robust supply of these vital chemical building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EP1601357A4 - HETEROCYCLIC KINASE INHIBITORS: METHODS OF USE AND SYNTHESIS - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
"Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate" starting material for library synthesis
Application Note & Protocols
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate: A Versatile Starting Material for High-Throughput Library Synthesis
Abstract: This guide provides a comprehensive overview and detailed protocols for utilizing this compound as a foundational building block for combinatorial chemistry and library synthesis. The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, appearing in numerous clinically relevant molecules and development candidates.[1][2] This starting material offers two distinct and chemically orthogonal handles for diversification: the electron-deficient C6-chloro position, primed for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and the C3-ethyl ester, which can be readily converted into a diverse array of amides. We present field-proven protocols for library generation targeting these positions, explain the underlying chemical principles, and offer a strategic workflow for maximizing molecular diversity.
The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold
Nitrogen-containing heterocyclic compounds are a cornerstone of the pharmaceutical industry, with a significant percentage of FDA-approved drugs incorporating such motifs.[3] The imidazo[1,2-b]pyridazine system, a purine isostere, has garnered immense interest due to its broad spectrum of biological activities, including potent kinase inhibition, as well as anticancer, antiviral, and anti-inflammatory properties.[2] The success of molecules like Ponatinib has solidified this scaffold's reputation, stimulating extensive research into novel derivatives.[1]
This compound is an ideal entry point for exploring this chemical space. It is a readily accessible intermediate[4] that provides chemists with two primary vectors for diversification, enabling the systematic exploration of structure-activity relationships (SAR).
Figure 1: Primary diversification strategies for this compound.
Pathway I: Diversification at the C6 Position
The chlorine atom at the C6 position is readily displaced by a variety of nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridazine ring system sufficiently activates the carbon-chlorine bond for nucleophilic attack, a process that is often facilitated by heat and a suitable base.[5] This pathway is exceptionally robust for generating libraries of amines, ethers, and thioethers.
Figure 2: Generalized workflow for the SNAr reaction at the C6 position.
Protocol 2.1: High-Throughput C6-Amination
This protocol is optimized for the parallel synthesis of an amine library using primary and secondary amines as nucleophiles. The conditions are based on established fluoride-promoted amination methods which offer high yields and broad substrate scope.[6][7]
Materials:
-
This compound
-
Amine library (diverse primary and secondary amines)
-
Cesium Fluoride (CsF) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
96-well reaction block with sealing mat
-
Nitrogen or Argon source
Step-by-Step Methodology:
-
Reagent Preparation: In an inert atmosphere glovebox, prepare a stock solution of this compound in anhydrous DMSO (e.g., 0.2 M). Prepare separate stock solutions for each amine from the library in DMSO (e.g., 0.5 M).
-
Reaction Setup: To each well of the 96-well reaction block, add the base. If using CsF, add 1.5 equivalents (relative to the starting material) as a solid.
-
Addition of Starting Material: Dispense 200 µL of the starting material stock solution (0.04 mmol) into each well.
-
Addition of Nucleophile: Dispense 200 µL of the appropriate amine stock solution (0.1 mmol, 2.5 equivalents) to each corresponding well.
-
Sealing and Incubation: Securely seal the reaction block with a chemically resistant sealing mat. Place the block on a heating shaker and incubate at 100-120 °C for 12-24 hours.
-
Reaction Monitoring (Optional): For optimization, a single well can be periodically sampled, quenched with water, extracted with ethyl acetate, and analyzed by LC-MS to determine reaction completion.
-
Work-up: Cool the reaction block to room temperature. Add 500 µL of water to each well. Extract the products by adding 500 µL of ethyl acetate, sealing, and shaking vigorously for 5 minutes. Centrifuge the block to separate the layers.
-
Isolation: Carefully transfer the organic (top) layer from each well to a new 96-well collection plate. The products can be analyzed directly by LC-MS or concentrated for further purification if necessary.
Causality & Expertise:
-
Solvent Choice: DMSO is a superior solvent for SNAr reactions as its high polarity stabilizes the charged Meisenheimer intermediate, lowering the activation energy.[6]
-
Base Selection: CsF acts as a mild base and the fluoride ion can act as a hydrogen bond acceptor, facilitating the reaction.[7] An organic base like DIPEA is non-nucleophilic and serves to scavenge the HCl generated during the reaction without competing with the desired nucleophile.
-
Excess Nucleophile: Using an excess of the amine ensures the reaction goes to completion and helps to outcompete any potential side reactions.
Table 1: Representative Library for C6-Amination | Amine Nucleophile | Product Structure (R-group at C6) | | :--- | :--- | | Morpholine |
| | Benzylamine |
| | Pyrrolidine |
| | 4-Methylpiperazine |
|
Pathway II: Diversification at the C3 Position
The C3-ethyl ester provides a second, orthogonal site for diversification. This is typically achieved in a two-step sequence: saponification of the ester to the corresponding carboxylic acid, followed by amide bond formation with a library of amines. This sequence opens the door to a vast chemical space, as thousands of primary and secondary amines are commercially available.
Figure 3: Two-step workflow for C3-amide library synthesis.
Protocol 3.1: Ester Hydrolysis
This protocol details the conversion of the starting material to its carboxylic acid form, a crucial intermediate for amide coupling.[8][9]
Materials:
-
This compound
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric Acid (HCl)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting material (1.0 eq) in a 3:1 mixture of THF and water.
-
Saponification: Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The product spot/peak should be more polar than the starting material.
-
Quenching: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1 M HCl while stirring until the pH reaches ~2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under high vacuum to yield 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid as a solid.
Protocol 3.2: Parallel Amide Library Synthesis
This protocol uses the carboxylic acid intermediate and a standard coupling agent for the efficient synthesis of an amide library.[8]
Materials:
-
6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
-
Amine library
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of the carboxylic acid (1.0 eq) in DMF. Prepare a stock solution of HATU (1.2 eq) in DMF. Prepare individual stock solutions of the amines (1.5 eq) in DMF.
-
Reaction Setup: Dispense the carboxylic acid stock solution into each well of the reaction block.
-
Activation: Add the HATU stock solution to each well, followed by DIPEA (3.0 eq). Allow the mixture to stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: Add the respective amine stock solution to each well.
-
Incubation: Seal the block and shake at room temperature for 8-16 hours.
-
Work-up & Isolation: Quench the reactions by adding water. The products can be isolated via preparative HPLC or solid-phase extraction (SPE) depending on the desired purity and scale.
Causality & Expertise:
-
Coupling Agent: HATU is a highly efficient coupling reagent that minimizes racemization (if chiral amines are used) and works well for a broad range of substrates, including electron-deficient systems.
-
Base: DIPEA is a bulky, non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and maintain an optimal pH for the coupling reaction.
-
Sequence: The pre-activation step, where the carboxylic acid and coupling agent are mixed before adding the amine, is critical for forming the highly reactive O-acylisourea intermediate, ensuring efficient amide bond formation.
Table 2: Representative Library for C3-Amide Synthesis | Amine | Product Structure (R-group for -NHR at C3) | | :--- | :--- | | Cyclopropylamine |
| | Aniline |
| | (S)-1-Phenylethylamine |
| | 2-Methoxyethylamine |-1-Phenylethyl)
|
Orthogonal Strategy for Maximum Diversity
The true power of this starting material lies in the ability to combine these diversification pathways sequentially. A library of C6-substituted analogues from Protocol 2.1 can be subjected to the hydrolysis and amide coupling conditions of Protocols 3.1 and 3.2. This orthogonal approach allows for the exponential expansion of molecular diversity from a single, versatile starting material.
Conclusion
This compound is a high-value scaffold for drug discovery programs. Its two chemically distinct functional handles allow for the rapid and efficient generation of large, diverse chemical libraries. The robust and scalable protocols provided herein serve as a validated blueprint for researchers and scientists to explore the vast chemical space around this medicinally important core, accelerating the identification of novel therapeutic agents.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 5. youtube.com [youtube.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1stsci.com [1stsci.com]
Application Notes and Protocols for the Characterization of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Introduction
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors. Its chemical structure, featuring an imidazo[1,2-b]pyridazine core, a chloro substituent, and an ethyl ester functional group, provides a versatile scaffold for drug discovery. The precise characterization of this molecule and its related products is paramount to ensure the quality, purity, and consistency of downstream applications in research and drug development.
This comprehensive guide provides a suite of detailed analytical techniques and protocols for the thorough characterization of this compound. These methodologies are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this crucial building block.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃O₂ | |
| Molecular Weight | 225.63 g/mol | |
| Appearance | Typically an off-white to yellow solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water. |
Analytical Workflow for Comprehensive Characterization
A multi-faceted analytical approach is recommended to ensure a comprehensive characterization of this compound. This workflow integrates chromatographic and spectroscopic techniques to provide orthogonal information, leading to a high degree of confidence in the material's quality.
Caption: Integrated workflow for the characterization of this compound.
I. Chromatographic Analysis for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable for assessing the purity of this compound and for the detection and quantification of synthesis-related impurities. A reverse-phase method is generally suitable for this compound.
A. Expertise & Experience: Causality Behind Experimental Choices
-
Column Chemistry: A C18 stationary phase is selected due to its hydrophobicity, which provides good retention and separation for moderately polar compounds like the target molecule. The end-capping of the silica minimizes peak tailing caused by interactions with residual silanol groups.
-
Mobile Phase: A gradient of acetonitrile and water is employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The addition of a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid is crucial for protonating acidic silanols and improving peak shape.
-
Detection: UV detection is appropriate as the imidazo[1,2-b]pyridazine core contains a chromophore that absorbs in the UV region. A wavelength of 254 nm is a common starting point for aromatic and heterocyclic compounds.
B. Detailed Protocol: HPLC-UV Analysis
Objective: To determine the purity of this compound and identify any impurities.
Instrumentation:
-
HPLC or UPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic Acid (ACS grade)
-
This compound reference standard and sample
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% Acetonitrile in Water
-
-
Sample Preparation:
-
Prepare a stock solution of the reference standard and the sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Further dilute to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Identify and quantify any impurity peaks relative to the main peak.
-
II. Mass Spectrometry for Molecular Weight Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for confirming the molecular weight of the target compound.
A. Expertise & Experience: Causality Behind Experimental Choices
-
Ionization Technique: Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique that is well-suited for polar and moderately polar compounds, minimizing fragmentation and yielding a clear molecular ion peak.
-
Expected Ion: Given the presence of basic nitrogen atoms in the imidazo[1,2-b]pyridazine ring system, the compound is expected to readily protonate in the positive ion mode, resulting in the observation of the [M+H]⁺ ion.
B. Detailed Protocol: LC-MS Analysis
Objective: To confirm the molecular weight of this compound.
Instrumentation:
-
LC-MS system with an ESI source
Procedure:
-
LC Conditions: The same HPLC conditions as described above can be used.
-
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Range | 100 - 500 m/z |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
-
Data Analysis:
-
Examine the mass spectrum corresponding to the main peak in the chromatogram.
-
Look for the [M+H]⁺ ion at m/z 226.6. The isotopic pattern for the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should also be visible at m/z 226.6 and 228.6.
-
III. Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for confirming the chemical structure of this compound.
A. Expertise & Experience: Causality Behind Experimental Choices
-
NMR Solvents: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common solvents for this type of compound. DMSO-d₆ is often preferred for its ability to dissolve a wider range of compounds and for its higher boiling point, which can be advantageous.
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The characteristic signals for the ethyl group (a quartet and a triplet) and the aromatic protons on the imidazo[1,2-b]pyridazine ring are expected.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic ring.
-
FT-IR: The infrared spectrum will show characteristic absorption bands for the functional groups present, such as the C=O stretch of the ester, C-H stretches of the aromatic and aliphatic groups, and C-Cl stretch.
B. Detailed Protocol: NMR and FT-IR Analysis
Objective: To confirm the chemical structure of this compound.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Expected ¹H NMR Signals (in DMSO-d₆, predicted):
-
Triplet around 1.3-1.4 ppm (3H, -CH₂CH ₃)
-
Quartet around 4.3-4.4 ppm (2H, -CH ₂CH₃)
-
Singlet around 8.3-8.5 ppm (1H, H-2)
-
Doublet around 7.4-7.6 ppm (1H, H-7)
-
Doublet around 8.1-8.3 ppm (1H, H-8)
-
-
Expected ¹³C NMR Signals (in DMSO-d₆, predicted):
-
~14 ppm (-CH₂C H₃)
-
~60 ppm (-C H₂CH₃)
-
~115-145 ppm (carbons of the imidazo[1,2-b]pyridazine ring)
-
~160 ppm (C =O)
-
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet or use an ATR accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorption Bands:
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
~2980-2850 cm⁻¹ (Aliphatic C-H stretch)
-
~1720-1700 cm⁻¹ (C=O stretch of the ester)
-
~1600-1450 cm⁻¹ (C=C and C=N stretching of the aromatic rings)
-
~1250-1000 cm⁻¹ (C-O stretch)
-
~800-600 cm⁻¹ (C-Cl stretch)
-
IV. Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the molecule, which can be compared to the theoretical values calculated from the molecular formula.
A. Detailed Protocol: Elemental Analysis
Objective: To confirm the elemental composition of this compound.
Procedure:
-
Submit a pure, dry sample for CHN analysis.
-
Theoretical Values for C₉H₈ClN₃O₂:
-
C: 47.91%
-
H: 3.57%
-
N: 18.62%
-
-
Acceptance Criteria: The experimental values should be within ±0.4% of the theoretical values.
Conclusion
The analytical methods outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic and spectroscopic techniques, researchers can confidently ascertain the identity, purity, and structural integrity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific endeavors.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Imidazo[1,2-b]pyridazine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine derivatives. This guide is designed to provide practical, in-depth solutions to the common solubility challenges encountered with this important class of heterocyclic compounds. Drawing from established scientific principles and field-proven techniques, this resource offers troubleshooting guides and frequently asked questions to help you advance your research.
Introduction: The Solubility Challenge with Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including kinase inhibitors for oncology and antiviral agents.[1][2] However, like many fused bicyclic ring systems, these derivatives often exhibit poor aqueous solubility.[3] This low solubility can severely limit oral bioavailability, hinder the development of intravenous formulations, and complicate in vitro assays, posing a significant hurdle in the drug discovery and development process.[4][5]
This guide provides a structured approach to systematically address and overcome these solubility issues.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during your experiments and provides a logical progression of steps to resolve them.
Scenario 1: My imidazo[1,2-b]pyridazine derivative has precipitated out of my aqueous buffer during an in vitro assay.
Initial Assessment: Precipitation during an assay is a common sign of exceeding the compound's thermodynamic solubility in the specific medium. The goal is to either increase the compound's solubility or maintain a supersaturated state long enough for the experiment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for assay precipitation.
Detailed Steps & Explanations:
-
Step 1: pH Adjustment.
-
Question: Does your compound have ionizable groups? The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can be protonated.[6] The pKa of the parent scaffold is approximately 3.7, indicating it is a weak base.[6] Many drugs are basic (75%) or acidic (20%).[7]
-
Action: Adjusting the pH of your buffer can dramatically increase solubility. For a weakly basic compound, lowering the pH below its pKa will lead to protonation and formation of a more soluble salt form.[7][8]
-
Protocol: Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.4). Determine the solubility at each pH using a shake-flask method.[8] This will help you find the optimal pH for your assay that doesn't compromise biological activity.
-
-
Step 2: Co-solvent Addition.
-
Question: Can your assay tolerate a small percentage of an organic solvent?
-
Action: Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds.[7] Common choices include DMSO, ethanol, and polyethylene glycols (PEGs).[9]
-
Protocol: Prepare a high-concentration stock solution of your compound in 100% DMSO. Then, perform serial dilutions into your aqueous assay buffer. It is critical to keep the final concentration of the co-solvent low (typically <1%) to avoid artifacts in biological assays.
-
-
Step 3: Use of Solubilizing Excipients.
-
Question: Have other methods failed or are they incompatible with your experimental setup?
-
Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like your imidazo[1,2-b]pyridazine derivative, forming inclusion complexes with significantly higher aqueous solubility.[10][12][13]
-
Protocol:
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high water solubility and safety profiles.[10]
-
Conduct a phase solubility study to determine the optimal concentration and complexation efficiency.[14] This involves preparing aqueous solutions with increasing concentrations of the cyclodextrin and determining the solubility of your compound in each.
-
The resulting complex can then be used in your assay.
-
-
Scenario 2: My compound shows poor oral bioavailability in animal studies despite good in vitro permeability.
Initial Assessment: This classic "BCS Class II" problem (low solubility, high permeability) indicates that the rate-limiting step for absorption is the dissolution of the compound in the gastrointestinal fluids.[5] The key is to enhance the dissolution rate and/or the apparent solubility in the gut.
Troubleshooting Workflow:
Caption: Strategies to improve oral bioavailability.
Detailed Strategies & Explanations:
-
Physical Modifications: These strategies alter the physical form of the drug without changing its chemical structure.
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution, as described by the Noyes-Whitney equation.[4][5]
-
Amorphous Solid Dispersions (ASDs): This is a highly effective strategy.[17][18]
-
Causality: Crystalline solids have a highly ordered lattice structure that requires significant energy to break, limiting solubility. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, the energy barrier for dissolution is significantly lowered.[17][18] Amorphous forms can have 5- to 100-fold higher solubility than their crystalline counterparts.[17]
-
Protocol (Solvent Evaporation Method):
-
Select a polymer (e.g., HPMCAS, PVPVA) that is miscible with your drug.[19][20]
-
Dissolve both your imidazo[1,2-b]pyridazine derivative and the polymer in a common organic solvent.
-
Remove the solvent rapidly using techniques like spray drying or rotary evaporation.[19]
-
The resulting solid dispersion contains your drug in an amorphous state, stabilized by the polymer.[18]
-
-
-
-
Chemical Modifications: These strategies involve creating a new chemical entity that is converted back to the active parent drug in the body.
-
Salt Formation: For ionizable compounds, forming a salt is often the simplest and most effective way to increase solubility and dissolution rate.[15]
-
Causality: Salts of weak bases (like imidazo[1,2-b]pyridazines) with strong acids are generally much more water-soluble than the free base.
-
Protocol (Salt Screening):
-
Select a range of pharmaceutically acceptable acids (e.g., HCl, mesylate, tosylate, citrate).
-
React your compound with each acid in a suitable solvent system.
-
Isolate the resulting solids and characterize them for crystallinity (via XRPD), thermal properties (via DSC), and aqueous solubility.
-
-
-
Prodrug Approach: This involves attaching a promoiety to the parent drug, which is cleaved enzymatically or chemically in vivo to release the active compound.[21][22][23]
-
Causality: A highly polar or ionizable promoiety (like a phosphate, amino acid, or sugar) is attached to the drug molecule to dramatically increase its water solubility.[24][25]
-
Example Strategy: If your imidazo[1,2-b]pyridazine derivative has a suitable handle (e.g., a hydroxyl or amino group), you can synthesize a phosphate ester prodrug. Phosphate esters are highly water-soluble and are often readily cleaved by endogenous phosphatases.[25] This strategy has been shown to improve solubility by orders of magnitude.[21][24]
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of the imidazo[1,2-b]pyridazine core that affect its solubility?
The core scaffold is a planar, aromatic, fused heterocyclic system.[1] Key properties include:
-
Lipophilicity: The parent structure is relatively lipophilic, which contributes to poor water solubility.[26][27]
-
Crystal Packing: The planar structure can lead to strong crystal lattice energy ("brick-dust" molecules), which requires significant energy to overcome during dissolution.[4]
-
Weak Basicity: The nitrogen atoms in the rings provide sites for protonation, making the solubility pH-dependent.[6][28] The approximate pKa of ~3.7 means it will be largely unionized at physiological pH (7.4), contributing to low solubility.[6]
Q2: How do I choose between physical modification and chemical modification strategies?
The choice depends on the stage of development, the properties of the specific derivative, and the desired route of administration.
| Strategy Type | Pros | Cons | Best For |
| Physical Modification | - Faster to implement- No change to the active molecule- Established manufacturing processes (e.g., spray drying)[19] | - Risk of physical instability (recrystallization)[17]- May require high excipient load, leading to large pill size | Early-stage development, oral formulations, when a rapid solution is needed. |
| Chemical Modification | - Can lead to dramatic, stable increases in solubility[21]- Can create new intellectual property- May improve other properties (e.g., targeting) | - Requires synthetic chemistry effort- Creates a New Chemical Entity (NCE) with regulatory implications- Prodrug conversion rates can be variable | Later-stage development, parenteral formulations, when physical methods are insufficient or unstable. |
Q3: What role do polymers play in Amorphous Solid Dispersions (ASDs)?
Polymers are critical and serve two main functions in an ASD:
-
Inhibit Recrystallization: During manufacturing and storage, the polymer matrix physically separates the drug molecules and increases the glass transition temperature (Tg) of the mixture, reducing molecular mobility and preventing the drug from re-forming a stable crystal lattice.[18]
-
Maintain Supersaturation: Upon administration, as the ASD dissolves, the polymer helps to inhibit the precipitation of the drug from the supersaturated solution created in the gastrointestinal tract, allowing more time for absorption.[5]
Q4: Can I use a combination of strategies?
Absolutely. A multi-pronged approach is often the most successful. For example, you could create a salt form of your imidazo[1,2-b]pyridazine derivative (chemical modification) and then formulate it as a micronized suspension or an ASD (physical modifications) to further enhance its dissolution and bioavailability.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. sinochem-nanjing.com [sinochem-nanjing.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 10. scispace.com [scispace.com]
- 11. gpsrjournal.com [gpsrjournal.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sphinxsai.com [sphinxsai.com]
- 17. contractpharma.com [contractpharma.com]
- 18. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pharmaexcipients.com [pharmaexcipients.com]
- 21. mdpi.com [mdpi.com]
- 22. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Imidazo(1,2-b)pyridazine | C6H5N3 | CID 136599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Imidazo[1,5-b]pyridazine | C6H5N3 | CID 19422728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor metabolic stability of imidazo[1,2-b]pyridazine compounds
Technical Support Center: Imidazo[1,2-b]pyridazine Program
Welcome to the technical support center for research teams working with the promising imidazo[1,2-b]pyridazine scaffold. This nucleus is a cornerstone of many successful kinase inhibitor programs, yet its journey through drug discovery is often challenged by metabolic instability.[1] This guide is structured to provide direct, actionable answers to common experimental roadblocks, explaining not just what to do, but why you're doing it.
Part 1: Initial Troubleshooting & FAQ
This section addresses the most immediate questions that arise when a promising compound shows poor metabolic stability.
Q1: My imidazo[1,2-b]pyridazine compound shows high clearance in my initial Human Liver Microsome (HLM) assay. What is my immediate next step?
A: High clearance in HLM is a classic sign of rapid Phase I metabolism, most often mediated by Cytochrome P450 (CYP) enzymes.[2][3] These enzymes are abundant in liver microsomes and are responsible for the majority of oxidative metabolism for xenobiotics.[2]
Your immediate priority is to perform a Metabolite Identification (MetID) study .[4] Without knowing where your molecule is being modified (the "metabolic soft spot"), any structural changes will be speculative. A standard MetID protocol involves incubating your compound with HLMs and an NADPH regenerating system, followed by analysis with high-resolution mass spectrometry (LC-MS/MS) to identify the mass shifts corresponding to metabolic modifications (e.g., +16 Da for hydroxylation).[5][6][7]
Q2: What's the difference between a microsomal stability assay and a hepatocyte stability assay? When should I use each?
A: This is a critical experimental design question. The choice depends on the stage of your project and the questions you're asking.[8]
-
Liver Microsomes: These are vesicles made from the endoplasmic reticulum of liver cells.[2] They are rich in Phase I enzymes (like CYPs) but lack most Phase II enzymes (like UGTs) and cellular transporters.[8][9]
-
Hepatocytes: These are intact, whole liver cells. They contain the full complement of Phase I and Phase II enzymes, as well as transporters.[9][11]
-
Use Case: Provides a more complete and physiologically relevant picture of liver metabolism.[8][11] Use hepatocytes when you need to understand the contribution of both Phase I and Phase II pathways, or if a compound appears stable in microsomes but shows high clearance in vivo (suggesting non-CYP or Phase II metabolism is at play).[9]
-
Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this suggest?
A: This is a strong indicator that your compound is being cleared by non-CYP mediated pathways that are absent in microsomes. The most likely culprits are:
-
Phase II Conjugation: The compound may be rapidly undergoing glucuronidation (by UGTs) or sulfation (by SULTs). This is common for compounds with phenolic hydroxyls or other suitable "handles."
-
Non-CYP Oxidation: Enzymes like Aldehyde Oxidase (AO) or Flavin-containing Monooxygenases (FMO) could be responsible.[12] Electron-deficient N-heterocycles can be particularly susceptible to AO-mediated metabolism.[12]
To investigate this, you can run hepatocyte assays with specific inhibitors for these pathways or use subcellular fractions like cytosol (which contains AO) to pinpoint the responsible enzyme family.[12]
Part 2: Identifying and Addressing Metabolic "Soft Spots"
Once you have MetID data, the next step is a targeted medicinal chemistry strategy.
Q4: My MetID study shows hydroxylation on an exposed phenyl ring attached to the imidazo[1,2-b]pyridazine core. What are my primary strategies?
A: A phenyl ring is a common site for CYP-mediated aromatic oxidation.[13] Your goal is to make that position less attractive to metabolizing enzymes.
-
Blocking with Electron-Withdrawing Groups: The most common strategy is to place a metabolically robust, electron-withdrawing group at the site of hydroxylation (or adjacent to it).[14]
-
Fluorine (F): A C-F bond is much stronger than a C-H bond and is highly resistant to CYP attack.[15][16] Adding fluorine can also lower the pKa of nearby basic amines, which can have other downstream effects.[16]
-
Trifluoromethyl (CF3) or Sulfone (SO2R): These strongly deactivating groups can shut down metabolism on the ring.[14]
-
-
Bioisosteric Replacement: Replace the entire phenyl ring with a less metabolically active heterocycle.[15][17][18]
-
Pyridine: Replacing a phenyl ring with a pyridine ring is a very common tactic. The nitrogen atom acts as an electron sink, deactivating the ring towards oxidative metabolism.[13][15]
-
Other Heterocycles: Consider five-membered rings like pyrazoles or isoxazoles, which can also improve metabolic stability.[4]
-
Q5: Metabolism is occurring on the imidazo[1,2-b]pyridazine core itself. What are the known labile sites and how can I protect them?
A: While the core is generally more robust than appended aryl groups, it is not inert. Common sites of metabolism are the solvent-exposed positions, particularly C3, C6, and C8.
-
Strategy 1: Steric Hindrance: Introduce a bulky group near the site of metabolism. This can physically block the enzyme's active site from accessing the labile position. For example, adding a methyl or cyclopropyl group can be effective.
-
Strategy 2: Substitution: Research on imidazo[1,2-b]pyridazine kinase inhibitors has shown that substituting the C6 position with groups like morpholine or piperazine can enhance metabolic stability and drug-like properties.[19]
-
Strategy 3: Deuteration: Replace the specific hydrogen atom at the metabolic soft spot with its heavy isotope, deuterium (D).[20][21] The C-D bond is stronger and broken more slowly by metabolic enzymes due to the kinetic isotope effect.[22][23][24] This is a highly specific modification that minimally impacts other properties like target binding.[16]
Decision Workflow for Improving Metabolic Stability
The following diagram outlines a logical workflow for addressing metabolic instability based on initial assay results.
Caption: A decision tree for troubleshooting metabolic instability.
Part 3: Data Interpretation & Advanced Topics
Q6: I've synthesized several analogs to block metabolism. How should I present the data to make a clear decision?
A: Tabulating your data is essential for clear structure-activity relationship (SAR) and structure-metabolism relationship (SMR) analysis. A well-structured table allows for direct comparison of chemical modifications against their metabolic outcome.
Table 1: Example Structure-Metabolism Relationship (SMR) Data
| Compound ID | Modification at Phenyl Ring | t1/2 in HLM (min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|---|
| Parent-01 | H (unsubstituted) | 5 | 138.6 |
| Analog-02 | 4-Fluoro | 25 | 27.7 |
| Analog-03 | 4-Trifluoromethyl | > 60 | < 11.5 |
| Analog-04 | Replaced with Pyridin-4-yl | 45 | 15.4 |
| Analog-05 | 4-Deuterium | 12 | 57.8 |
This table clearly demonstrates that replacing the metabolically labile proton with a fluorine (Analog-02) significantly improves stability, while a trifluoromethyl group (Analog-03) or replacement with a pyridine ring (Analog-04) nearly eliminates Phase I metabolism in this model. Deuteration (Analog-05) shows a modest but clear improvement, confirming the C-H bond cleavage as a rate-limiting step.
Metabolic Pathways of the Imidazo[1,2-b]pyridazine Scaffold
The diagram below illustrates common sites of metabolic attack on a generic imidazo[1,2-b]pyridazine structure.
Caption: Common metabolic pathways for imidazo[1,2-b]pyridazine compounds.
Part 4: Key Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol provides a standardized method for determining the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test Compound (10 mM stock in DMSO)
-
Pooled Human Liver Microsomes (20 mg/mL stock)
-
NADPH Regenerating System (e.g., Corning Gentest™ NADPH-A/B)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with internal standard (e.g., 100 nM Tolbutamide)
-
Incubator/Water Bath (37°C)
Procedure:
-
Preparation: Prepare a 1 µM working solution of your test compound in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration 0.5 mg/mL), and the test compound working solution.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile with the internal standard. The 0-minute time point serves as the 100% control.
-
Protein Precipitation: Vortex the plate and centrifuge at 4000 rpm for 20 minutes to precipitate the microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the remaining parent compound relative to the internal standard.
-
Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the line (k) is used to calculate the half-life (t1/2 = 0.693 / k) and intrinsic clearance (CLint = (0.693 / t1/2) * (1 / [microsomal protein in mg/mL])).[10]
Protocol 2: Metabolite Identification (MetID) Study
This protocol is an extension of the stability assay, designed to identify the structures of metabolites.
Procedure:
-
Follow steps 1-4 of the HLM Stability Assay protocol, but use a higher concentration of the test compound (e.g., 10 µM) to ensure metabolites are formed at detectable levels.[6]
-
Incubate the reaction mixture for a fixed, longer period (e.g., 60-90 minutes).[6]
-
Terminate the reaction with ice-cold acetonitrile as described before.
-
After centrifugation, analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Process the data using metabolite identification software. Look for potential mass shifts from the parent compound, such as:
-
+15.99 Da: Oxidation (Hydroxylation)
-
-14.02 Da: N-demethylation
-
+176.03 Da: Glucuronidation (if using hepatocytes)
-
-
Use MS/MS fragmentation data to confirm the site of modification on the molecule.[5]
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Metabolite Profiling & Identification - Creative Biolabs [creative-biolabs.com]
- 7. Metabolite Profiling and Identification (MetID) | Cyprotex | Evotec [evotec.com]
- 8. Choosing Between Human Liver Microsomes and Hepatocytes [synapse.patsnap.com]
- 9. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. nedmdg.org [nedmdg.org]
- 15. cresset-group.com [cresset-group.com]
- 16. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 17. chem-space.com [chem-space.com]
- 18. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 19. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5 Benefits of Deuteration in Drug Discovery - Unibest Industrial Co., Ltd. [unibestpharm.com]
- 21. researchgate.net [researchgate.net]
- 22. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. informaticsjournals.co.in [informaticsjournals.co.in]
Technical Support Center: Suzuki Coupling of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Answering your request for a technical support center focused on "Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate" Suzuki coupling side reactions.
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the this compound scaffold. This electron-deficient heterocyclic system is a valuable building block in medicinal chemistry, but its electronic nature presents unique challenges in palladium-catalyzed cross-coupling, often leading to yield-reducing side reactions. This document is designed to help you diagnose, understand, and overcome these common obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues encountered during the Suzuki coupling of this compound. The core structure's electron-deficient nature, stemming from the fused imidazole and pyridazine rings and the C3-ester, makes the C6-Cl bond reactive but also predisposes the reaction to specific side pathways.
Q1: I am observing a significant amount of the dehalogenated byproduct, Ethyl imidazo[1,2-b]pyridazine-3-carboxylate. What are the likely causes and how can I fix this?
A1: Dehalogenation (or hydrodehalogenation) is a primary side reaction where the chlorine atom is replaced by hydrogen.[1] This occurs when the palladium intermediate, formed after oxidative addition, reacts with a hydride source before transmetalation can take place.[2]
Core Causality: The main catalytic cycle is intercepted by a hydride species. This is particularly problematic with highly active catalyst systems needed for activating aryl chlorides.[1]
Troubleshooting Strategies:
-
Ligand Selection is Critical: The choice of phosphine ligand is your most powerful tool. Standard ligands like PPh₃ are often insufficient.
-
Primary Recommendation: Switch to bulky, electron-rich biaryl phosphine ligands (often called "Buchwald ligands"). Ligands like SPhos , XPhos , or RuPhos are designed to promote the desired reductive elimination step at a much faster rate than the dehalogenation pathway.[3] Their steric bulk also helps stabilize the active Pd(0) catalyst.[4]
-
Alternative: N-Heterocyclic Carbene (NHC) ligands can also be highly effective for coupling challenging aryl chlorides and may suppress dehalogenation.[4]
-
-
Re-evaluate Your Base and Solvent System: These are common sources of hydride species.
-
Solvent: Avoid alcoholic solvents (e.g., methanol, isopropanol) as they can be oxidized by the palladium complex to generate hydrides.[1] Opt for aprotic solvents like 1,4-dioxane , toluene , or DMF . Ensure they are anhydrous and rigorously degassed.
-
Base: While a base is essential, its nature matters. Strong hydroxidic bases in aqueous media can sometimes be problematic. Consider using weaker inorganic bases like K₃PO₄ or Cs₂CO₃ .[5] Fluoride-based bases like KF or CsF can also be effective, particularly under anhydrous conditions.[6][7]
-
-
Temperature Control: High temperatures can accelerate dehalogenation. If using a highly active catalyst, you may be able to lower the reaction temperature (e.g., to 80-90 °C) to favor the desired coupling.
Q2: My reaction has stalled with significant starting material remaining, and I suspect my boronic acid is decomposing. How can I prevent protodeboronation?
A2: Protodeboronation is the cleavage of the C–B bond of your coupling partner, replacing it with a C–H bond.[8] This is a very common issue, especially with heteroaryl or electron-deficient boronic acids, which are prone to this side reaction under basic conditions.[5][9]
Core Causality: The boronic acid, particularly when activated by the base, is susceptible to protonolysis, often from residual water in the reaction.[8]
Troubleshooting Strategies:
-
Use a More Stable Boron Reagent: This is the most robust solution.
-
Optimize Base and Reaction Conditions:
-
Anhydrous Conditions: Water is a primary proton source for this side reaction.[5][11] Using anhydrous solvents and bases can significantly suppress protodeboronation.
-
Milder Base: Strong bases can accelerate the decomposition. Using milder bases like KF or K₃PO₄ is often beneficial.[5]
-
Reaction Time & Temperature: Minimize both where possible. Higher temperatures and longer reaction times increase the opportunity for the boronic acid to degrade. Monitor the reaction closely and quench it once the limiting reagent is consumed.[5]
-
Q3: My main byproduct is a dimer of my boronic acid coupling partner (homocoupling). What is causing this?
A3: The homocoupling of boronic acids to form a symmetrical biaryl is a well-known side reaction, often promoted by the presence of oxygen or unreduced Pd(II) species.[2]
Core Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then enter a catalytic cycle that couples two molecules of the organoboron reagent.[2]
Troubleshooting Strategies:
-
Rigorous Degassing: This is non-negotiable. Oxygen is the primary culprit.
-
Procedure: Ensure your solvent and the entire reaction setup are thoroughly deoxygenated. A minimum of 3-5 freeze-pump-thaw cycles is recommended for maximum oxygen removal. Alternatively, sparging the solvent with an inert gas (argon or nitrogen) for at least 30-60 minutes can be effective.[5]
-
-
Catalyst Choice and Handling:
-
Use a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ can be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) that require in situ reduction. Incomplete reduction leaves residual Pd(II), which promotes homocoupling.
-
Freshness: Ensure your palladium source and phosphine ligands are fresh and have been stored properly under an inert atmosphere, as ligands can oxidize over time.[5]
-
Q4: My reaction turns black and stalls. What does this precipitation mean?
A4: The formation of a black precipitate is almost certainly palladium black , which is finely divided, aggregated, and catalytically inactive palladium metal.[12][13]
Core Causality: The phosphine ligand's primary role is to stabilize the soluble, monomeric Pd(0) species.[2][14] If the ligand is not effective, or if conditions are too harsh, these species aggregate and crash out of solution.
Troubleshooting Strategies:
-
Use a More Robust Ligand: This is the most common cause of catalyst decomposition.
-
Recommendation: As with dehalogenation, bulky, electron-rich biaryl phosphine ligands (SPhos , XPhos , etc.) or NHC ligands provide superior stabilization for the Pd(0) center, preventing aggregation.[2][4] They form more stable complexes that can withstand higher temperatures and longer reaction times.
-
-
Temperature Management: Excessive heat accelerates the decomposition of palladium complexes. Avoid unnecessarily high temperatures; most modern catalyst systems for aryl chlorides work efficiently in the 80–110 °C range.[15]
-
Check Reagent Purity: Impurities in starting materials, solvents, or bases can sometimes poison the catalyst, leading to decomposition.
Data & Workflow Visualization
Troubleshooting Summary Table
| Side Reaction | Primary Cause(s) | Primary Solution(s) | Secondary Solution(s) |
| Dehalogenation | Hydride source (solvent, base), slow reductive elimination | Use bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)[1][3] | Switch to aprotic solvent (dioxane, toluene); use K₃PO₄ or Cs₂CO₃; lower temperature. |
| Protodeboronation | Presence of water/protons, strong base, unstable boronic acid | Convert boronic acid to pinacol ester or trifluoroborate salt[4][5][10] | Use anhydrous conditions; use milder base (KF, K₃PO₄); minimize reaction time. |
| Homocoupling | Presence of oxygen, residual Pd(II) | Rigorously degas solvent and reaction (freeze-pump-thaw)[2][5] | Use a Pd(0) precatalyst (e.g., Pd₂(dba)₃); ensure ligand/catalyst purity. |
| Catalyst Death | Insufficient ligand stabilization, high temperature | Use robust, bulky ligand (Buchwald-type or NHC)[2][4] | Lower reaction temperature; ensure reagent purity. |
Diagram 1: Suzuki Catalytic Cycle & Side Reaction Interception
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Welcome to the technical support guide for Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed purification protocols to help you overcome common challenges encountered during the purification of this compound.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering practical solutions and preventative measures.
Question 1: My final product yield after purification is consistently low. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent challenge and can originate from several stages of your process. A systematic approach is best for diagnosing the root cause.
-
Suboptimal Reaction Conditions: The initial synthesis of the imidazo[1,2-b]pyridazine ring system is sensitive to reaction parameters. Incomplete conversion of starting materials is a primary reason for low yields of the desired product.
-
Recommendation: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction has gone to completion before initiating the workup. Small-scale trial reactions can help in optimizing temperature, reaction time, and stoichiometry of reactants.[2]
-
-
Product Decomposition: The imidazo[1,2-b]pyridazine core can be sensitive to harsh acidic or basic conditions, especially at elevated temperatures during workup or purification.
-
Recommendation: Maintain a neutral or near-neutral pH during aqueous workup procedures. If your product is suspected to be unstable on silica gel over long periods, consider using a faster purification method like flash chromatography.[2]
-
-
Losses During Extraction: If your workup involves a liquid-liquid extraction, ensure the pH of the aqueous layer is optimized for the highest recovery of your product in the organic phase. Given the presence of nitrogen atoms, the compound may exhibit some basicity and could be partially soluble in an acidic aqueous phase.
-
Recommendation: Before extraction, adjust the pH of the aqueous layer to be slightly basic (pH 8-9) to ensure the compound is in its free base form and maximally soluble in the organic solvent.
-
-
Inefficient Purification Technique: The choice of purification method and its parameters are crucial.
-
Recommendation: Evaluate your current purification method. If you are using recrystallization, ensure you have the optimal solvent system. For column chromatography, the choice of stationary and mobile phases is critical to prevent product loss.
-
Question 2: I'm having difficulty removing a persistent impurity that co-elutes with my product during column chromatography. How can I improve the separation?
Answer: Co-elution is a common hurdle in chromatography. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The polarity of your eluent system is the most critical factor.
-
Isocratic Elution Adjustment: If you are using a constant solvent mixture (isocratic), systematically vary the ratio of your polar and non-polar solvents. Small changes can significantly impact resolution. For imidazo[1,2-b]pyridazine derivatives, solvent systems like ethyl acetate/hexane or dichloromethane/ethyl acetate are often effective.[3]
-
Gradient Elution: If isocratic elution fails, switching to a gradient elution is highly recommended. Start with a low polarity mobile phase and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar impurities.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: Alumina (basic or neutral) can offer different selectivity compared to silica gel and may resolve your co-eluting impurity.
-
Reverse-Phase Silica: If your compound and impurity have different hydrophobicities, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., methanol/water or acetonitrile/water) can be very effective.
-
-
Consider an Alternative Purification Method:
-
Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be an excellent method for removing impurities, especially if they have different solubility profiles.
-
Preparative HPLC: For high-purity requirements and challenging separations, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.
-
Question 3: My product appears as an oil or fails to crystallize during recrystallization attempts. What should I do?
Answer: "Oiling out" or failure to crystallize is a sign that the conditions are not optimal for crystal lattice formation.
-
Incorrect Solvent System: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.
-
Recommendation: Experiment with different solvents or solvent mixtures. A good starting point is to test solubility in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof). A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can often be effective.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Recommendation: Try to pre-purify the crude material using a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
-
-
Supersaturation Issues: If the solution is too concentrated or cooled too quickly, the compound may not have enough time to form an ordered crystal lattice and will separate as an oil.
-
Recommendation: Try using a more dilute solution and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce nucleation. Seeding with a small crystal of pure product, if available, is also a highly effective technique.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system for this compound?
A1: Based on the structure and related compounds, a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent like ethyl acetate. A typical starting gradient could be from 10% to 50% ethyl acetate in hexane.[3] Always perform a TLC analysis first to determine the optimal solvent ratio.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual solvents or organic impurities. The presence of unexpected signals can indicate impurities.[1]
-
LC-MS: Liquid Chromatography-Mass Spectrometry can provide information on the number of components in your sample and their molecular weights. This is particularly useful for detecting impurities that may not be visible by NMR.
-
HPLC: High-Performance Liquid Chromatography with UV detection is an excellent method for quantifying purity. An analytical HPLC method can be developed to separate the main compound from any potential impurities.[4][5]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) is often recommended.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general guideline for the purification of this compound using flash column chromatography. Optimization may be required based on the specific impurity profile of your crude material.
1. Preparation of the Slurry: a. Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate. b. Add a small amount of silica gel to the solution to form a free-flowing powder upon evaporation of the solvent under reduced pressure. This dry-loading method generally results in better separation.
2. Packing the Column: a. Choose an appropriately sized flash chromatography column based on the amount of crude material. b. Pack the column with silica gel using a wet-slurry method with the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexane).
3. Loading and Elution: a. Carefully load the prepared slurry onto the top of the packed column. b. Begin elution with the low-polarity mobile phase. c. Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient is from 10% to 50% ethyl acetate in hexane over 20-30 column volumes. d. Collect fractions and monitor them by TLC to identify those containing the pure product.
4. Product Isolation: a. Combine the pure fractions. b. Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent is critical and must be determined experimentally.
1. Solvent Selection: a. Test the solubility of a small amount of your crude product in various solvents at room temperature and at their boiling points. Ideal solvents will show low solubility at room temperature and high solubility at elevated temperatures. Common solvents to try include ethanol, isopropanol, and ethyl acetate.
2. Dissolution: a. Place the crude product in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent to just dissolve the compound. It is important to use the minimum volume of hot solvent to ensure good recovery.
3. Hot Filtration (Optional): a. If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur during this process. b. For improved recovery, place the flask in an ice bath or refrigerator for at least 30 minutes.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold solvent. c. Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
- 1. US8637516B2 - Compounds and compositions as TRK inhibitors - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. EP3377496B1 - Imidazopyridazine compounds useful as modulators of il-12, il-23 and/or ifn alpha responses - Google Patents [patents.google.com]
- 5. WO2016010950A1 - Spirocycloheptanes as inhibitors of rock - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and success of your experiments.
The synthesis of the imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of various pharmacologically active agents.[1] The target molecule, this compound, is typically synthesized via the cyclocondensation of 3-amino-6-chloropyridazine with an ethyl 2-halo-3-oxopropanoate, such as ethyl bromopyruvate. This reaction is a variant of the classical Tschitschibabin reaction.[2] While robust, this reaction can present challenges, primarily in the form of byproduct formation, which can complicate purification and impact yield and purity.
This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has produced an unexpected isomer. How can I identify it and what is its origin?
A1: Identification of a Regioisomeric Byproduct
One of the most common byproducts in the synthesis of imidazo[1,2-b]pyridazines from 3-aminopyridazines is the formation of a regioisomer.[1]
Causality: The 3-amino-6-chloropyridazine starting material possesses two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (N-amino) and the ring nitrogen at position 2 (N2). While the desired reaction involves the initial alkylation of the N-amino group followed by cyclization, the ring nitrogen at the 2-position is often more nucleophilic.[1] This can lead to an alternative reaction pathway where the initial alkylation occurs at N2, resulting in the formation of the regioisomeric product, Ethyl 7-chloroimidazo[1,5-a]pyridazine-6-carboxylate .
Identification:
-
Mass Spectrometry (MS): The regioisomeric byproduct will have the same mass-to-charge ratio (m/z) as the desired product, as they are isomers. Therefore, MS alone is insufficient for differentiation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for distinguishing between the two isomers. Key differences are expected in the chemical shifts and coupling constants of the protons and carbons in the pyridazine and imidazole rings. A detailed 2D NMR analysis (COSY, HSQC, HMBC) will be required for unambiguous assignment.
-
Chromatography: The two isomers will likely have different polarities and therefore can be separated by techniques like column chromatography on silica gel or by High-Performance Liquid Chromatography (HPLC). The regioisomer may elute at a different retention time.
Mitigation Strategies:
-
Reaction Conditions: Carefully controlling the reaction temperature and the rate of addition of the alkylating agent can sometimes influence the regioselectivity.
-
Solvent Choice: The polarity of the solvent can affect the nucleophilicity of the different nitrogen atoms. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene) may help favor the desired isomer.
-
Protecting Groups: While more synthetically demanding, protection of the N2 ring nitrogen before the cyclization reaction would prevent the formation of the regioisomer.
Logical Workflow for Isomer Identification
Caption: Workflow for the identification and mitigation of regioisomeric byproducts.
Q2: I observe several other minor impurities in my crude product. What could they be?
A2: Identification of Other Potential Byproducts
Besides the regioisomer, other impurities can arise from side reactions of the starting materials or the product.
-
Hydrolysis Product: 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
-
Origin: This byproduct can form if the ethyl ester of the final product is hydrolyzed. This can be caused by the presence of water in the reaction mixture or during workup, especially under acidic or basic conditions.
-
Identification: The hydrolysis product will have a different mass (lower m/z) and will be significantly more polar than the desired product. It can be easily identified by LC-MS and its different retention time on HPLC. In the ¹H NMR spectrum, the characteristic signals for the ethyl group (a quartet and a triplet) will be absent.
-
Prevention: Ensure all reagents and solvents are dry. Use neutral conditions during workup and purification whenever possible.
-
-
Unreacted Starting Materials: 3-amino-6-chloropyridazine and Ethyl Bromopyruvate
-
Origin: Incomplete reaction.
-
Identification: These can be identified by comparing the crude reaction mixture to the starting materials using TLC or LC-MS.
-
Mitigation: Increase reaction time, temperature, or adjust the stoichiometry of the reagents.
-
-
Ethyl Bromopyruvate Self-Condensation Products
-
Origin: Ethyl bromopyruvate can undergo self-condensation, especially in the presence of a base.[3] This can lead to a variety of oligomeric byproducts.
-
Identification: These byproducts are often complex mixtures and may appear as a smear on a TLC plate or as multiple peaks in an HPLC chromatogram.
-
Mitigation: Add the ethyl bromopyruvate slowly to the reaction mixture containing the aminopyridazine to ensure it reacts preferentially with the intended starting material.
-
-
Dimerization of 3-amino-6-chloropyridazine
-
Origin: While less common under these specific reaction conditions, amino-heterocycles can sometimes undergo oxidative dimerization.
-
Identification: This would result in a product with a significantly higher mass. It can be detected by MS.
-
Mitigation: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Summary of Potential Byproducts
| Byproduct Name | Probable Origin | Key Identification Method(s) |
| Ethyl 7-chloroimidazo[1,5-a]pyridazine-6-carboxylate | Regioisomeric cyclization | ¹H, ¹³C, and 2D NMR |
| 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid | Hydrolysis of the product | LC-MS, absence of ethyl signals in ¹H NMR |
| 3-amino-6-chloropyridazine | Incomplete reaction | TLC, LC-MS |
| Ethyl bromopyruvate | Incomplete reaction | TLC, LC-MS |
| Self-condensation products of ethyl bromopyruvate | Side reaction of starting material | TLC, HPLC (multiple peaks) |
| Dimer of 3-amino-6-chloropyridazine | Oxidative side reaction | MS (higher mass) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Reagent Preparation:
-
To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or acetonitrile), add a mild base such as sodium bicarbonate (1.5 eq).
-
-
Reaction:
-
Slowly add ethyl bromopyruvate (1.1 eq) to the mixture at room temperature with vigorous stirring.
-
Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, it can be filtered off.
-
If the product is in solution, remove the solvent under reduced pressure.
-
The crude residue can be partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Reaction Pathway
Caption: Desired vs. side reaction pathway in the synthesis.
Protocol 2: Analytical Characterization
-
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) can be a good starting point.
-
Visualization: UV light (254 nm). The product and byproducts should be UV active.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Detection: UV detection at a wavelength where the product shows strong absorbance (e.g., 254 nm or 320 nm).
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) in positive mode is typically used to observe the [M+H]⁺ ion.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Solvent: CDCl₃ or DMSO-d₆.
-
Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra for complete structural elucidation and to differentiate between isomers.
-
Expected Analytical Data for this compound:
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons on the imidazopyridazine core. The specific chemical shifts will depend on the solvent.[4] |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the ethyl group carbons, and the carbons of the heterocyclic core. |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the product. |
References
- 1. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Self-condensation - Wikipedia [en.wikipedia.org]
- 4. 6-Chloro-iMidazo[1,2-b]pyridazine-3-carboxylic acid ethyl ester(1150566-27-0) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Aqueous Solubility of Small Molecule Inhibitors
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and practical protocols for addressing one of the most common challenges in drug discovery and development: the poor aqueous solubility of small molecule inhibitors. More than 40% of new chemical entities are poorly soluble in water, which can significantly hinder their preclinical evaluation and therapeutic development.[1][2][3][4]
This center is designed to provide you with a comprehensive understanding of the underlying principles and a set of actionable strategies to overcome solubility challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the aqueous solubility of my small molecule inhibitor a critical parameter?
Aqueous solubility is a fundamental physicochemical property that profoundly impacts a compound's behavior in biological systems.[5] For in vitro assays, a compound must be fully dissolved in the aqueous buffer to ensure that the concentration tested is accurate and that the compound can interact effectively with its target.[6] Poor solubility can lead to compound precipitation, resulting in an artificially low effective concentration and potentially causing misleading, difficult-to-interpret, or false-negative results.[6] In a drug development context, poor aqueous solubility often correlates with low and variable oral bioavailability, hindering the translation of a promising inhibitor into a viable therapeutic agent.[5][7][8][9]
Q2: I've observed precipitation of my inhibitor in my aqueous assay buffer. What are the immediate troubleshooting steps I can take?
Observing precipitation is a clear indication of solubility issues.[6] Here are some immediate actions to consider:
-
Visual Inspection: Carefully examine your assay solution for any signs of precipitation, such as cloudiness, visible crystals, or a film on the surface.[6]
-
Reduce Final Compound Concentration: The simplest first step is to test a lower concentration of your inhibitor to see if it remains in solution.
-
Optimize Solvent Concentration: Most small molecule inhibitors are initially dissolved in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).[10] Ensure the final concentration of this solvent in your aqueous assay buffer is as low as possible (typically <0.5%) to avoid solvent-induced artifacts and toxicity.[6]
-
Stepwise Dilution: Instead of adding the concentrated stock solution directly to the final volume of aqueous buffer, perform serial dilutions in the buffer. This gradual reduction in solvent concentration can sometimes prevent the compound from crashing out of solution.[6]
-
Pre-warming the Medium: Gently warming the assay medium to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[6]
Q3: What is the difference between kinetic and thermodynamic solubility?
Kinetic and thermodynamic solubility are two distinct measurements that provide different insights into a compound's solubility characteristics.
-
Kinetic Solubility is typically measured in early-stage drug discovery. It's a high-throughput method where a compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer.[11][12][13][14] The solubility is determined at the point where precipitation is first observed, often using turbidimetry.[12][13][14] This method is fast but can sometimes overestimate the true solubility as it can lead to supersaturated solutions.[13]
-
Thermodynamic Solubility , often considered the "gold standard," measures the equilibrium solubility of a compound.[12][13][14] In this method, an excess of the solid compound is agitated in an aqueous buffer for an extended period (24-72 hours) until equilibrium is reached.[12][14] The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV or LC/MS.[12][14] This provides a more accurate and reliable measure of a compound's true solubility.
Troubleshooting Guide: A Strategic Approach to Solubility Enhancement
When faced with a poorly soluble small molecule inhibitor, a systematic approach is key. The following guide outlines a tiered strategy, from simple adjustments to more complex chemical modifications.
Tier 1: Formulation-Based Strategies
These approaches modify the formulation to improve the solubility of the existing molecule without altering its chemical structure.
Issue: Compound precipitates in aqueous buffer during in vitro assays.
For ionizable compounds, adjusting the pH of the buffer can dramatically increase solubility.[15][]
-
Causality: Weakly acidic or basic compounds can be converted to their more soluble ionized (salt) forms by altering the pH of the solution. For a weakly acidic compound, increasing the pH above its pKa will deprotonate it, forming a more soluble anion. Conversely, for a weakly basic compound, lowering the pH below its pKa will protonate it, forming a more soluble cation.
-
Considerations: Ensure the chosen pH is compatible with your assay system and does not affect the activity of the target protein or the stability of the inhibitor.
Adding a small amount of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[17][18][19]
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system.[20][21] They disrupt the hydrogen bonding network of water, making it more favorable for non-polar solutes to dissolve.[]
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[][17][18]
-
Considerations: The concentration of the co-solvent must be carefully optimized to avoid negatively impacting the biological assay. High concentrations can denature proteins or affect cell viability.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their apparent solubility.[8][22][23][24]
-
Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity.[22][23][25] Poorly soluble drugs can form inclusion complexes where the hydrophobic part of the drug is sequestered within the cyclodextrin's cavity, while the hydrophilic exterior of the complex allows it to dissolve in water.[22][23][25]
-
Common Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are widely used in pharmaceutical formulations.[22]
-
Considerations: The size of the cyclodextrin cavity must be appropriate for the guest molecule. The affinity of the drug for the cyclodextrin will determine the efficiency of solubilization.
Tier 2: Physicochemical Modifications
These strategies involve altering the physical properties of the solid form of the inhibitor.
Issue: Low dissolution rate limits bioavailability for in vivo studies.
Reducing the particle size of the solid inhibitor increases its surface area, which can lead to a faster dissolution rate.[3][26][27][28]
-
Causality: The Noyes-Whitney equation describes the rate of dissolution, which is directly proportional to the surface area of the solute. By decreasing the particle size from the micron to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to a faster dissolution rate.[29]
-
Techniques: Micronization can be achieved through methods like jet milling.[3][27] Nanonization can be accomplished using techniques such as bead milling or high-pressure homogenization to create nanocrystals or nanosuspensions.[7][27][30]
-
Benefits: Nanoparticle formulations have been shown to improve the oral bioavailability of poorly soluble drugs.[1][29][31][32]
Tier 3: Chemical Modifications
When formulation and physical modifications are insufficient, altering the chemical structure of the inhibitor may be necessary.
Issue: Intrinsic poor solubility hinders both in vitro and in vivo applications.
For ionizable drugs, forming a salt is one of the most effective ways to increase solubility and dissolution rate.[3][15][33]
-
Causality: Salts are ionic and generally have higher aqueous solubility than their corresponding neutral forms.[34][35] The selection of an appropriate counterion is crucial and can significantly impact the physicochemical properties of the resulting salt, including solubility, stability, and hygroscopicity.[34][36][37]
-
Applicability: This strategy is suitable for weakly acidic or weakly basic compounds.
-
Considerations: A thorough salt screening process is often required to identify the optimal salt form with the desired properties.[33][34]
A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[9][38][39][40]
-
Causality: A hydrophilic moiety can be attached to the parent drug, improving its aqueous solubility.[39][41] This linkage is designed to be cleaved in the body to release the active inhibitor.
-
Common Prodrug Strategies:
-
Phosphate Esters: Attaching a phosphate group is a very effective way to dramatically increase water solubility, as the phosphate is highly ionizable at physiological pH.[30][41]
-
Amino Acid Esters: Linking amino acids can also enhance solubility.[41]
-
PEGylation: Attaching polyethylene glycol (PEG) chains can improve solubility and also prolong the circulation time of the drug.[26][41]
-
-
Benefits: The prodrug approach can lead to substantial increases in solubility, sometimes by several orders of magnitude.[38][39]
The aqueous solubility of a solid is influenced by its crystal lattice energy. Disrupting the planarity and symmetry of a molecule can lead to less efficient crystal packing, a lower melting point, and consequently, improved solubility.[42][43][44][45][46]
-
Causality: Highly planar and symmetrical molecules tend to pack very efficiently in a crystal lattice, leading to strong intermolecular interactions that must be overcome for dissolution. Introducing non-planar groups (e.g., sp3-hybridized carbons) or breaking symmetry can weaken these interactions.[42][44][45]
-
Strategy: This approach involves medicinal chemistry efforts to modify the inhibitor's structure at solvent-exposed regions to avoid disrupting the key interactions with the biological target.[44]
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy.
Caption: A stepwise decision-making workflow for addressing poor aqueous solubility.
Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This protocol is designed for the early-stage screening of multiple compounds.
Materials:
-
Test compounds
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare Stock Solutions: Prepare 10 mM stock solutions of each test compound in 100% DMSO.
-
Create Dilution Series: In a 96-well plate, perform serial dilutions of the DMSO stock solutions to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Dispense Buffer: To a new 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add Compound: Transfer 2 µL of each compound concentration from the DMSO dilution plate to the corresponding wells of the PBS plate. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubate and Read: Incubate the plate at room temperature for 2 hours, protected from light. Measure the absorbance (turbidity) at 620 nm.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which the absorbance is not significantly different from the buffer-only control wells.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This protocol provides a more accurate measure of equilibrium solubility and is suitable for lead optimization.[11]
Materials:
-
Test compound (solid form)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker/incubator
-
Syringe filters (0.22 µm)
-
HPLC or LC/MS system
Procedure:
-
Add Compound: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Add Buffer: Add a known volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibrate: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to allow the solution to reach equilibrium.
-
Sample Collection: After incubation, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Filter: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify: Dilute the filtered sample as needed and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC/MS method with a standard curve.
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Summary of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| pH Adjustment | Converts the compound to its more soluble ionized form. | Variable, can be >1000x | Simple, effective for ionizable drugs.[] | Only applicable to ionizable compounds; pH must be compatible with the assay. |
| Co-solvents | Reduces the polarity of the aqueous medium. | 2x - 500x+[17] | Easy to implement for in vitro assays. | Potential for toxicity or assay interference at higher concentrations. |
| Cyclodextrins | Forms inclusion complexes to encapsulate the hydrophobic drug.[8][22] | 10x - 100x+ | Generally well-tolerated; used in marketed formulations.[22] | Requires specific host-guest compatibility; can be costly. |
| Nanonization | Increases surface area, leading to a faster dissolution rate.[29] | N/A (improves rate, not equilibrium solubility) | Significantly improves bioavailability.[29][31] | Requires specialized equipment and formulation expertise. |
| Salt Formation | Converts the drug into a more soluble ionic salt form. | 10x - 1000x+ | Highly effective for ionizable drugs; well-established method.[15] | Not applicable to neutral compounds; requires screening for the optimal salt form. |
| Prodrugs | Covalent attachment of a hydrophilic promoiety.[41] | Up to 400,000x[38][39] | Can dramatically increase solubility; offers opportunities for targeting. | Requires chemical synthesis; bioconversion to the active drug must be efficient. |
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. scispace.com [scispace.com]
- 9. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
- 12. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 19. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 20. pharmafocusasia.com [pharmafocusasia.com]
- 21. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. researchgate.net [researchgate.net]
- 27. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 28. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 29. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sphinxsai.com [sphinxsai.com]
- 31. Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. rjpdft.com [rjpdft.com]
- 34. pharmtech.com [pharmtech.com]
- 35. droracle.ai [droracle.ai]
- 36. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 37. salt selection in pharmaceutical product development | PPTX [slideshare.net]
- 38. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 39. johronline.com [johronline.com]
- 40. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. pharmatutor.org [pharmatutor.org]
- 42. pubs.acs.org [pubs.acs.org]
- 43. scispace.com [scispace.com]
- 44. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 45. researchgate.net [researchgate.net]
- 46. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Permeability of Imidazo[1,2-b]pyridazine Kinase Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-b]pyridazine-based kinase inhibitors. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1] However, its inherent physicochemical properties often present a significant hurdle: poor membrane permeability, which can limit oral bioavailability and overall efficacy.
This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to help you diagnose and overcome permeability challenges in your research.
Section 1: Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common issues encountered during the development of imidazo[1,2-b]pyridazine kinase inhibitors.
Frequently Asked Questions
Q1: My imidazo[1,2-b]pyridazine inhibitor shows excellent potency in biochemical assays but has poor activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop-off in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. The imidazo[1,2-b]pyridazine core, while beneficial for kinase binding, can contribute to high polarity and hydrogen bonding potential, hindering its ability to cross the cell membrane and reach its intracellular target. It's crucial to systematically assess the compound's physicochemical properties.
Q2: What are the key physicochemical properties I should focus on to improve the permeability of my imidazo[1,2-b]pyridazine derivatives?
A2: To enhance passive diffusion, which is a primary mechanism for cell entry, you should focus on modulating the following properties:
-
Lipophilicity (LogP/LogD): While increased lipophilicity can improve membrane partitioning, an excessively high LogP can lead to poor aqueous solubility and increased metabolic clearance. A balanced LogP is key.
-
Polar Surface Area (PSA): High PSA is often associated with poor permeability due to the energetic cost of desolvating the molecule to enter the lipid bilayer.
-
Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability.[2]
-
Molecular Weight (MW): Larger molecules generally have lower permeability.
-
Molecular Rigidity and Conformation: A molecule's 3D shape and its ability to adopt a conformation suitable for membrane transit are critical.
Q3: I've tried increasing the lipophilicity of my compound, but the permeability is not improving. What could be the reason?
A3: This is a common challenge. While lipophilicity is important, it's not the sole determinant of permeability. Here are a few possibilities:
-
"Hidden" Polarity: The calculated topological polar surface area (TPSA) may not accurately reflect the molecule's 3D polarity. Quantum mechanics calculations can sometimes reveal a disconnect between TPSA and the actual 3D PSA, where certain structural modifications can reduce the strength of hydrogen bond acceptors without significantly changing the TPSA, paradoxically increasing permeability.[3][4]
-
Efflux Transporters: Your compound might be a substrate for efflux pumps like P-glycoprotein (P-gp), which actively remove it from the cell. This can counteract any gains from increased passive permeability.
-
Intramolecular Hydrogen Bonding (IMHB): The introduction of lipophilic groups might have disrupted favorable intramolecular hydrogen bonds that could have shielded polar groups and promoted a more membrane-friendly conformation.[5][6][7]
Q4: How can I determine if my imidazo[1,2-b]pyridazine inhibitor is a substrate for efflux transporters like P-gp?
A4: A standard method is to use a cell-based permeability assay, such as the Caco-2 or MDCK-MDR1 assay, and measure the bidirectional transport of your compound.[8] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 is a strong indicator of active efflux. You can also perform these assays in the presence of known P-gp inhibitors to see if the efflux is reduced.
Troubleshooting Common Scenarios
| Scenario | Potential Cause | Recommended Action |
| High Potency, Low Cell Activity | Poor passive permeability | 1. Assess physicochemical properties (LogP, PSA). 2. Systematically modify the structure to reduce polarity and hydrogen bonding potential. 3. Consider strategies to introduce intramolecular hydrogen bonds. |
| Permeability Doesn't Improve with Increased Lipophilicity | Efflux transporter substrate, "hidden" polarity | 1. Perform bidirectional Caco-2 or MDCK-MDR1 assays to determine the efflux ratio. 2. If efflux is high, consider structural modifications to reduce P-gp recognition. 3. Use computational tools to analyze 3D PSA. |
| Good In Vitro Permeability, Poor In Vivo Absorption | Poor aqueous solubility, high first-pass metabolism | 1. Measure thermodynamic solubility. 2. Investigate metabolic stability in liver microsomes. 3. Consider formulation strategies or a prodrug approach.[9] |
| Variable Permeability Results Between Assays (e.g., PAMPA vs. Caco-2) | Involvement of active transport mechanisms | 1. PAMPA primarily measures passive diffusion.[10] 2. A higher permeability in Caco-2 assays may suggest active uptake, while lower permeability could indicate efflux.[11][12] |
Section 2: Strategies for Enhancing Permeability
Once you have identified a permeability issue, the following medicinal chemistry strategies can be employed. The key is to make small, systematic changes and assess their impact on both permeability and target potency.
Strategy 1: Modulation of Physicochemical Properties
This is the most direct approach to improving passive diffusion.
-
Reduce Polar Surface Area (PSA) and Hydrogen Bond Donors (HBDs):
-
Replace polar groups (e.g., -OH, -NH2) with less polar isosteres (e.g., -F, -OMe).
-
N-methylation of secondary amines or amides can remove a hydrogen bond donor.
-
-
Optimize Lipophilicity (LogP/LogD):
-
Introduce small, non-polar groups like methyl or ethyl.
-
Be mindful that excessive lipophilicity can have detrimental effects.
-
-
Introduce Fluorine Atoms:
-
Strategic placement of fluorine can lower the pKa of nearby basic centers, reducing ionization at physiological pH and thereby increasing permeability. It can also block sites of metabolism.
-
Strategy 2: Conformation-Based Approaches
Controlling the molecule's 3D shape can have a profound impact on its ability to cross the cell membrane.
-
Induce Intramolecular Hydrogen Bonding (IMHB):
-
This is a powerful strategy to "hide" polar functional groups by forming an internal hydrogen bond.[5][6][7] This reduces the effective PSA and the desolvation penalty upon entering the lipid membrane.
-
A case study on imidazo[1,2-b]pyridazine-based Tyk2 inhibitors demonstrated that introducing a 2-pyridyl group on a neighboring ring facilitated the formation of an intramolecular hydrogen bond, which dramatically enhanced Caco-2 permeability.[13]
-
Similarly, in the development of c-Met/VEGFR2 inhibitors, pyridone derivatives were designed to form intramolecular hydrogen bonds, leading to a more rigid conformation and potent inhibition.[14]
-
Strategy 3: The Prodrug Approach
If direct modification of the parent molecule compromises its activity, a prodrug strategy can be employed.[9]
-
Masking Polar Groups: Temporarily mask polar functional groups (e.g., hydroxyls, carboxylic acids) with labile moieties that are cleaved in vivo to release the active drug.
-
Improving Solubility and Permeability: Prodrugs can be designed to transiently increase lipophilicity or interact with specific uptake transporters.
Visualizing the Decision-Making Process
The following diagram illustrates a typical workflow for addressing permeability issues with imidazo[1,2-b]pyridazine inhibitors.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paradoxical Increase of Permeability and Lipophilicity with the Increasing Topological Polar Surface Area within a Series of PRMT5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00093D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prediction of Membrane Permeation of Drug Molecules by Combining an Implicit Membrane Model with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. | Semantic Scholar [semanticscholar.org]
- 13. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Privileged Heterocyclic Scaffolds in Drug Discovery: The Imidazo[1,2-b]pyridazine Moiety in Focus
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of the ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate scaffold against other prominent heterocyclic systems. This analysis is supported by experimental data and detailed protocols to empower informed decisions in medicinal chemistry and novel therapeutic design.
Executive Summary
The quest for novel therapeutics is intrinsically linked to the exploration of chemical space, where heterocyclic scaffolds serve as the foundational blueprints for a vast array of bioactive molecules. Among these, "privileged scaffolds" have emerged as structures with a remarkable propensity to bind to multiple biological targets with high affinity, thereby offering a strategic advantage in drug discovery. This guide focuses on the imidazo[1,2-b]pyridazine core, specifically exemplified by this compound, and provides a comparative analysis against other widely recognized privileged scaffolds: benzimidazole, indole, quinoline, and pyrazole. Through an examination of their synthesis, chemical properties, biological activities, and structure-activity relationships (SAR), this document aims to provide a comprehensive resource for medicinal chemists to strategically leverage these powerful molecular frameworks.
Introduction: The "Privileged Scaffold" Concept in Medicinal Chemistry
The term "privileged scaffold," first introduced in the late 1980s, describes molecular frameworks that appear repeatedly in potent, biologically active compounds.[1] These scaffolds are not merely promiscuous binders; rather, they possess a unique combination of structural and electronic features that allow for versatile and high-affinity interactions with a range of biological targets. Their inherent drug-like properties, such as metabolic stability and amenability to chemical modification, make them ideal starting points for the development of novel therapeutics.[2] This guide will delve into the imidazo[1,2-b]pyridazine system and its standing amongst other key players in the pantheon of privileged heterocyclic scaffolds.
The Imidazo[1,2-b]pyridazine Scaffold: A Rising Star
The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has garnered significant attention in recent years as a core component of numerous biologically active molecules.[1] Its rigid, planar structure provides a well-defined orientation for substituents, facilitating precise interactions with target proteins. This scaffold is particularly prominent in the development of kinase inhibitors, with derivatives showing potent activity against a wide range of kinases implicated in cancer and inflammatory diseases.[3][4][5]
This compound , the focus of this guide, serves as a key intermediate in the synthesis of these more complex and potent derivatives.[6] The chloro and ethyl carboxylate groups at the 6- and 3-positions, respectively, offer versatile handles for chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.[7]
Synthesis of the Imidazo[1,2-b]pyridazine Core
The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through the condensation of a 3-aminopyridazine with an α-haloketone or a related α-dicarbonyl compound. For the synthesis of ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate, a closely related analogue, the following procedure is illustrative:
Protocol 1: Synthesis of Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate [8]
-
Reaction Setup: To a suspension of 6-chloropyridazin-3-amine (10.00 g, 77 mmol) in ethanol (30 mL) at 0 °C, slowly add a solution of ethyl 3-bromo-2-oxopropanoate (20.07 g, 93 mmol) in ethanol (5 mL).
-
Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 15 minutes, followed by heating to 80 °C for 30 minutes.
-
Isolation of Intermediate: After 2 hours, cool the mixture to room temperature. Collect the precipitated beige solid by vacuum filtration and wash with cold ethanol.
-
Neutralization and Final Product Isolation: Suspend the resulting solid in a saturated aqueous NaHCO3 solution and stir for 30 minutes. Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate.[8]
Comparative Analysis with Other Privileged Scaffolds
To provide a comprehensive perspective, the imidazo[1,2-b]pyridazine scaffold is compared against four other prominent privileged heterocyclic systems.
Benzimidazole
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[9] It is found in a multitude of FDA-approved drugs and is known for its broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.
-
Key Features: The benzimidazole core is a versatile hydrogen bond donor and acceptor and can participate in π-π stacking interactions. Its bicyclic nature provides a rigid framework for the presentation of substituents.
-
Therapeutic Applications: Benzimidazole derivatives are widely used as proton pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and anticancer agents.[9]
Indole
The indole scaffold, consisting of a fused benzene and pyrrole ring, is another highly privileged structure in drug discovery. It is a key component of the amino acid tryptophan and is found in numerous natural products and synthetic drugs.
-
Key Features: The indole nitrogen can act as a hydrogen bond donor, and the aromatic system allows for various electrostatic and hydrophobic interactions. The scaffold is readily functionalized at multiple positions.
-
Therapeutic Applications: Indole derivatives have diverse applications, including as non-steroidal anti-inflammatory drugs (NSAIDs, e.g., indomethacin), anti-migraine agents (e.g., sumatriptan), and anticancer drugs.
Quinoline
The quinoline scaffold, a fusion of benzene and pyridine rings, is a prominent heterocyclic system with a long history in medicinal chemistry, most notably as the core of the antimalarial drug quinine.
-
Key Features: The quinoline nitrogen is basic and can be protonated, influencing solubility and receptor interactions. The extended aromatic system provides a platform for π-stacking and hydrophobic interactions.
-
Therapeutic Applications: Quinolines are well-known for their antimalarial activity (e.g., chloroquine) and have also been developed as anticancer agents and kinase inhibitors.
Pyrazole
The pyrazole scaffold is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a versatile building block in medicinal chemistry and is present in several marketed drugs.
-
Key Features: The pyrazole ring can act as both a hydrogen bond donor and acceptor. Its small, planar structure allows it to fit into various enzyme active sites.
-
Therapeutic Applications: Pyrazole derivatives are known as anti-inflammatory agents (e.g., celecoxib), kinase inhibitors, and have shown promise in other therapeutic areas.
Experimental Data and Performance Comparison
A direct, head-to-head comparison of this compound with representative compounds from the other scaffold classes is essential for an objective evaluation. While a single study providing this direct comparison is not available, we can extrapolate from studies on derivatives of these scaffolds against common biological targets, such as protein kinases.
Table 1: Illustrative Kinase Inhibitory Activity of Privileged Scaffolds
| Scaffold | Representative Derivative | Target Kinase | IC50 (nM) | Reference |
| Imidazo[1,2-b]pyridazine | Compound 26 (imidazo[1,2-a]pyridine derivative) | c-Met / VEGFR2 | 1.9 / 2.2 | [10] |
| Imidazo[1,2-b]pyridazine | Compound 17 | mTOR | 67 | [4] |
| Imidazo[1,2-b]pyridazine | Compound O-10 | ALK | 2.6 | [5] |
| Benzimidazole/Quinoline | Hybrid Compound 9 | - | - | [11] |
| Imidazo[1,2-b]pyrazole | Compound 4d | - | ≤ 10 µM (in 6 cell lines) | [12] |
Note: The data in this table is illustrative and sourced from different studies. A direct comparison of potency requires testing under identical experimental conditions.
Key Experimental Protocols for Comparative Evaluation
To facilitate further research and direct comparisons, this section provides detailed, step-by-step methodologies for key in vitro assays.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Adherent or suspension cells
-
Cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include vehicle-treated (DMSO) and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
Protocol 4: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Liver microsomes (human or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds
-
Positive control compound (with known metabolic instability)
-
Acetonitrile (for reaction quenching)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Reaction Initiation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration typically around 1 µM).
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding it to cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated as 0.693/k.
Visualization of Key Concepts
dot digraph "Privileged_Scaffolds_in_Drug_Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Scaffolds" { label="Privileged Heterocyclic Scaffolds"; bgcolor="#FFFFFF"; "Imidazo[1,2-b]pyridazine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzimidazole"; "Indole"; "Quinoline"; "Pyrazole"; }
subgraph "cluster_Applications" { label="Therapeutic Applications"; bgcolor="#FFFFFF"; "Kinase Inhibitors" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anticancer"; "Antiviral"; "Anti-inflammatory"; "Antimicrobial"; }
"Imidazo[1,2-b]pyridazine" -> "Kinase Inhibitors" [label="Key Application"]; "Benzimidazole" -> "Anticancer"; "Indole" -> "Anti-inflammatory"; "Quinoline" -> "Anticancer"; "Pyrazole" -> "Anti-inflammatory"; "Imidazo[1,2-b]pyridazine" -> "Anticancer"; "Imidazo[1,2-b]pyridazine" -> "Antiviral"; } dot Figure 1: Interconnectivity of privileged scaffolds and their major therapeutic applications.
dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Compound_Synthesis" [label="Synthesis of Scaffold Derivatives"]; "In_Vitro_Screening" [label="In Vitro Screening"]; "Kinase_Assay" [label="Kinase Inhibition Assay"]; "Cell_Viability_Assay" [label="Cell Viability Assay"]; "ADME_Tox_Profiling" [label="ADME-Tox Profiling"]; "Metabolic_Stability" [label="Metabolic Stability Assay"]; "Data_Analysis" [label="Data Analysis & SAR"]; "Lead_Optimization" [label="Lead Optimization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Start" -> "Compound_Synthesis"; "Compound_Synthesis" -> "In_Vitro_Screening"; "In_Vitro_Screening" -> "Kinase_Assay"; "In_Vitro_Screening" -> "Cell_Viability_Assay"; "Kinase_Assay" -> "Data_Analysis"; "Cell_Viability_Assay" -> "Data_Analysis"; "Compound_Synthesis" -> "ADME_Tox_Profiling"; "ADME_Tox_Profiling" -> "Metabolic_Stability"; "Metabolic_Stability" -> "Data_Analysis"; "Data_Analysis" -> "Lead_Optimization"; } dot Figure 2: A generalized workflow for the evaluation of novel heterocyclic compounds in drug discovery.
Conclusion and Future Perspectives
The imidazo[1,2-b]pyridazine scaffold, exemplified by this compound, represents a highly promising and versatile platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. Its favorable physicochemical properties and amenability to synthetic modification have positioned it as a valuable tool for medicinal chemists.
While direct comparative data against other privileged scaffolds remains an area for further investigation, the wealth of information on imidazo[1,2-b]pyridazine derivatives demonstrates their significant potential. The continued exploration of this and other privileged scaffolds, guided by rational design and robust experimental evaluation as outlined in this guide, will undoubtedly fuel the discovery of the next generation of innovative medicines. The strategic application of these core structures, coupled with a deeper understanding of their interactions with biological targets, will be paramount in addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound (879-18-0) at Nordmann - nordmann.global [nordmann.global]
- 7. tandfonline.com [tandfonline.com]
- 8. ETHYL 6-CHLOROIMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | 64067-99-8 [chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hybrid imidazole (benzimidazole)/pyridine (quinoline) derivatives and evaluation of their anticancer and antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New imidazo[1,2-b]pyrazoles as anticancer agents: synthesis, biological evaluation and structure activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Kinase Assay Performance of Imidazo[1,2-b]pyridazine Compounds
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple, yet specific, biological targets. These are termed "privileged scaffolds." The imidazo[1,2-b]pyridazine core is a prime example of such a scaffold, having risen to prominence in the field of protein kinase inhibition.[1] Its success is exemplified by the FDA-approved multi-targeted kinase inhibitor, Ponatinib, which effectively treats chronic myeloid leukemia (CML) by overcoming mutations that confer resistance to other therapies.[2] The success of Ponatinib has catalyzed a surge of interest in exploring the vast chemical space and therapeutic potential of novel imidazo[1,2-b]pyridazine derivatives.[1][3]
This guide provides a comparative analysis of the in vitro kinase assay results for various imidazo[1,2-b]pyridazine compounds reported in the literature. As drug development professionals, our goal is to understand not just the data, but the story it tells about structure-activity relationships (SAR), selectivity, and the experimental rationale that produced it. We will delve into the methodologies that form the bedrock of these evaluations, compare the performance of key compounds against a range of kinase targets, and provide a detailed, field-tested protocol for conducting a robust in vitro kinase assay.
The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Foundation for Kinase Inhibitors
The power of the imidazo[1,2-b]pyridazine scaffold lies in its rigid, bicyclic structure, which serves as an excellent anchor within the ATP-binding pocket of protein kinases. Its nitrogen-rich composition allows for multiple hydrogen bonding interactions, mimicking the adenine region of ATP. Furthermore, the scaffold presents several positions (most notably C3, C6, and C8) that are amenable to chemical modification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.
Caption: Core structure of Imidazo[1,2-b]pyridazine and key modification points.
Methodologies for In Vitro Kinase Profiling: A Foundation of Trustworthiness
The initial assessment of a compound's potential as a kinase inhibitor relies on robust and reproducible in vitro assays. These assays quantify the compound's ability to inhibit the enzymatic activity of a purified kinase, which is the transfer of the gamma-phosphate from ATP to a peptide or protein substrate. The choice of assay technology is critical and is often a balance between throughput, sensitivity, cost, and physiological relevance.
Modern drug discovery has largely moved away from radiometric assays (e.g., ³²P-ATP) towards more convenient and safer technologies:
-
Fluorescence-Based Assays (e.g., Z'-LYTE™, LanthaScreen™): These methods often rely on FRET (Förster Resonance Energy Transfer) or fluorescence polarization (FP). They measure either the phosphorylation of a labeled substrate or the displacement of a fluorescent tracer from the kinase's ATP pocket.
-
Luminescence-Based Assays (e.g., ADP-Glo™, Kinase-Glo®): These are highly sensitive "add-mix-read" assays that quantify the amount of ATP consumed or ADP produced during the kinase reaction. The ADP-Glo™ assay, for example, uses a two-step enzymatic process to convert the ADP generated into a light signal, which is inversely proportional to kinase activity.
The causality behind choosing a specific assay often relates to the project stage. High-throughput screening (HTS) campaigns favor rapid, cost-effective assays, while lead optimization demands the high precision and sensitivity of formats like ADP-Glo™ to accurately determine IC₅₀ values and differentiate between closely related compounds.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Comparative Analysis of Imidazo[1,2-b]pyridazine Kinase Inhibitors
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident from the diverse range of kinases it has been shown to inhibit. The following table summarizes the in vitro performance of several notable compounds from the literature, showcasing their potency against key oncology, inflammation, and neurodegenerative disease targets.
| Compound ID | Primary Kinase Target(s) | Assay Type | IC₅₀ / Kᵢ (nM) | Key Findings & SAR Insights |
| Ponatinib | BCR-ABL (incl. T315I) | Biochemical | ABL (T315I): 2.0 | The benchmark compound. Its activity against the T315I "gatekeeper" mutation highlights the scaffold's ability to overcome clinical resistance. |
| Compound 34f | FLT3 (ITD & D835Y) | Recombinant Kinase Assay | FLT3-ITD: 4.0FLT3-D835Y: 1.0 | Demonstrates potent, nanomolar inhibition of clinically relevant FLT3 mutants in Acute Myeloid Leukemia (AML).[4][5][6][7] |
| Compound 22 (TM471-1) | BTK (covalent irreversible) | Biochemical | 1.3 | Achieves high potency and selectivity (tested against 310 kinases) through a covalent mechanism, targeting a cysteine residue in BTK.[8][9] |
| Compound 6 (Tyk2 JH2 Ligand) | Tyk2 (pseudokinase domain) | Biochemical (Binding) | Kᵢ: 0.086 | A highly potent and selective allosteric inhibitor that binds to the inactive pseudokinase (JH2) domain, a novel approach to modulating JAK family kinases.[10][11] |
| Compound 27f | Mps1 (TTK) | Cellular Assay | 0.70 | An extremely potent Mps1 inhibitor with remarkable antiproliferative activity in the low nanomolar range across various cancer cell lines.[12] |
| Compound K00135 | PIM1 | Protein Stability Shift | PIM1: 30 | An ATP-competitive but non-ATP mimetic inhibitor with a unique binding mode, leading to enhanced selectivity for PIM kinases.[13][14] |
| Compound 47 (GSK-3β Inhibitor) | GSK-3β | Biochemical | 1.0 | A potent, orally bioavailable, and brain-penetrant inhibitor that reduced hyperphosphorylated tau in an in vivo Alzheimer's disease model.[15][16] |
| PI3K/mTOR Dual Inhibitor (Compound 11) | PI3Kα / mTOR | Biochemical | PI3Kα: 1.2mTOR: 12.3 | A potent dual inhibitor designed for treating Idiopathic Pulmonary Fibrosis (IPF), demonstrating the scaffold's utility beyond oncology.[17] |
Field-Proven Insights into Structure-Activity Relationships (SAR)
The data consistently shows that substitutions at the C3 and C6 positions are critical for achieving high potency.
-
The C6 Position: Modifications here often extend into the solvent-exposed region of the ATP-binding site. Large, flexible, or hydrogen-bonding groups at C6 can significantly enhance binding affinity, as seen in the development of Tyk2 and Mps1 inhibitors.[10][12]
-
The C3 Position: This position is often used to fine-tune selectivity. For instance, in the development of FLT3 inhibitors, various substituents at C3 were explored to optimize potency and kinase selectivity profiles.[4]
-
Covalent Inhibition: The development of the BTK inhibitor (Compound 22) demonstrates a sophisticated strategy where the scaffold is used to position a reactive "warhead" (an acrylamide moiety) to form a covalent bond with a non-catalytic cysteine residue near the active site, leading to potent and durable inhibition.[8][9]
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol describes a self-validating system for determining the potency of an imidazo[1,2-b]pyridazine test compound. The trustworthiness of the results is ensured by including appropriate controls (no enzyme, no compound) and performing the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase, which provides a physiologically relevant measure of competitive inhibition.
Principle of the Assay
The ADP-Glo™ assay is a two-step luminescence-based method.
-
Kinase Reaction: The kinase phosphorylates a substrate, converting ATP to ADP.
-
ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added, which contains enzymes that convert the ADP generated in step 1 into ATP, which in turn drives a luciferase/luciferin reaction to produce light. The light output is directly proportional to the ADP produced and thus to the kinase activity.
Caption: Biochemical principle of the two-step ADP-Glo™ kinase assay.
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test imidazo[1,2-b]pyridazine compound in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a 96-well plate using DMSO. This will be the intermediate plate. Final concentrations might range from 100 µM to 1.7 nM.
-
-
Reagent Preparation:
-
Prepare 5X Kinase Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT).
-
Prepare a 5X solution of the kinase in Kinase Buffer. The final concentration should be optimized to produce a signal within the linear range of the assay.
-
Prepare a 5X solution of the peptide substrate and ATP (at the Km concentration for the specific kinase) in Kinase Buffer.
-
-
Kinase Reaction (5 µL per well in a 384-well plate):
-
Add 1 µL of the serially diluted compound from the intermediate plate to the assay plate. For controls, add 1 µL of DMSO (0% inhibition) or a known potent inhibitor (100% inhibition).
-
Add 2 µL of the 5X kinase solution to all wells except the "no enzyme" control wells. Add 2 µL of Kinase Buffer to these wells instead.
-
Initiate the reaction by adding 2 µL of the 5X substrate/ATP mix to all wells.
-
Mix the plate gently and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix and incubate at room temperature for 40 minutes. This step stops the kinase reaction and eliminates any unconsumed ATP.
-
-
ADP Detection and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix and incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data: % Inhibition = 100 * (1 - (Signal_Test - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)).
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.
-
Conclusion
The imidazo[1,2-b]pyridazine scaffold has unequivocally established itself as a privileged and highly versatile framework for the design of potent and selective protein kinase inhibitors. The extensive body of research demonstrates its successful application against a wide array of kinase targets implicated in cancer, inflammatory disorders, and neurodegenerative diseases.[1] The in vitro data, generated through robust and well-validated assays, consistently reveals that careful synthetic modification of the core structure can yield compounds with nanomolar and even picomolar potency.[8][10][12]
The journey from a hit compound in a high-throughput screen to a clinical candidate is long and arduous. However, the foundational in vitro kinase assays discussed herein are the critical first step, providing the essential data that guides complex SAR studies and ultimately enables the development of next-generation targeted therapies. The continued exploration of the imidazo[1,2-b]pyridazine chemical space promises to deliver even more innovative therapeutics in the years to come.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2- b]pyridazine Derivatives Identified by Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Collection - Design, StructureâActivity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2âb]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Selectivity Profiling of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Derivatives
For researchers, medicinal chemists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold stands as a privileged structure, particularly in the realm of kinase inhibition. Its versatility and amenability to synthetic modification have led to the discovery of potent inhibitors targeting a wide array of kinases and other therapeutic targets. This guide provides an in-depth comparison of the selectivity profiles of various derivatives stemming from the common synthetic intermediate, Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. We will delve into supporting experimental data, outline detailed protocols for selectivity profiling, and provide insights into the causal relationships between structural modifications and target selectivity.
The Imidazo[1,2-b]pyridazine Core: A Versatile Scaffold in Drug Discovery
The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its ability to form key interactions within the ATP-binding site of numerous protein kinases.[1] this compound serves as a crucial starting material, offering multiple points for chemical diversification at the C3, C6, and other positions. These modifications allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the development of clinical candidates for various diseases, including cancer and autoimmune disorders.[1]
Comparative Selectivity Profiles of Imidazo[1,2-b]pyridazine Derivatives
The true value of a kinase inhibitor lies not only in its potency against the intended target but also in its selectivity across the human kinome. Off-target effects can lead to toxicity and unforeseen side effects. The following tables summarize the selectivity profiles of several notable imidazo[1,2-b]pyridazine derivatives, showcasing the impact of different substitution patterns on their kinase inhibition profiles.
Tyk2 JH2 Domain Inhibitors for Autoimmune Diseases
Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator of pro-inflammatory cytokine signaling and a validated target for autoimmune diseases.[2][3] A series of imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of the Tyk2 pseudokinase (JH2) domain.[2][4]
Table 1: Selectivity Profile of a Tyk2 JH2 Inhibitor (Compound 29) [2]
| Kinase/Target | IC50 (µM) | Selectivity vs. Tyk2 JH2 |
| Tyk2 JH2 | Potent (nanomolar range) | - |
| JAK1 JH1 | >500-fold | Highly Selective |
| JAK2 JH1 | >500-fold | Highly Selective |
| JAK3 JH1 | >500-fold | Highly Selective |
| IKKβ | > 2 | Selective |
| Kinase Panel (231 kinases) | ≥ 1 µM for 229 kinases | Broadly Selective |
| PDE4 | Potent Inhibition | Off-target |
Note: The specific IC50 for Tyk2 JH2 was not explicitly stated in the abstract but is described as potent. The table reflects the high degree of selectivity reported.
FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in AML, making it a prime therapeutic target.[5][6] Imidazo[1,2-b]pyridazine derivatives have demonstrated potent inhibitory activity against both wild-type and mutated forms of FLT3.[5][6]
Table 2: In Vitro Activity of an Imidazo[1,2-b]pyridazine-based FLT3 Inhibitor (Compound 34f) [6]
| Kinase/Cell Line | IC50/GI50 (nM) |
| FLT3-ITD (recombinant) | 4 |
| FLT3-D835Y (recombinant) | 1 |
| MV4-11 (FLT3-ITD positive AML cell line) | 7 |
| MOLM-13 (FLT3-ITD positive AML cell line) | 9 |
Note: This study highlights the potent on-target activity in both biochemical and cellular assays.
Pan-PIM Kinase Inhibitors with Antileukemic Activity
PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases implicated in the survival and proliferation of hematopoietic malignancies. A distinct class of imidazo[1,2-b]pyridazines has been identified as potent PIM kinase inhibitors with a unique binding mode.[7]
Table 3: PIM Kinase Inhibition by an Imidazo[1,2-b]pyridazine Derivative (K00135) [7]
| Kinase | IC50 (nM) |
| PIM1 | Low nanomolar |
| PIM2 | Low nanomolar |
| PIM3 | Low nanomolar |
Note: These inhibitors were found to be ATP-competitive but not ATP-mimetic, contributing to their enhanced selectivity.[7]
CDK12/13 Inhibitors for Triple-Negative Breast Cancer (TNBC)
Cyclin-dependent kinases 12 and 13 (CDK12/13) are emerging targets in oncology, particularly for TNBC. Covalent inhibitors based on the imidazo[1,2-b]pyridazine scaffold have shown promise.[8]
Table 4: Potency of a Covalent CDK12/13 Inhibitor (Compound 24) [8]
| Kinase | IC50 (nM) |
| CDK12 | 15.5 |
| CDK13 | 12.2 |
Note: This compound demonstrated effective suppression of TNBC cell line proliferation.[8]
Experimental Protocols for Selectivity Profiling
To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-validated experimental protocols are paramount. Below are detailed methodologies for key assays used in the profiling of kinase inhibitors.
Biochemical Kinase Selectivity Profiling: LanthaScreen® Eu Kinase Binding Assay
This assay is a high-throughput method to determine the binding affinity of inhibitors to a large panel of kinases. It relies on fluorescence resonance energy transfer (FRET) between a europium-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled, ATP-competitive tracer.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking New Kinase Inhibitors Against Known Imidazo[1,2-b]pyridazines
For drug development professionals, researchers, and scientists, the robust evaluation of novel kinase inhibitors is paramount. This guide provides a comprehensive framework for benchmarking new chemical entities against the well-established imidazo[1,2-b]pyridazine class of kinase inhibitors. By leveraging detailed experimental protocols and comparative data, this document aims to facilitate informed decision-making in the progression of promising therapeutic candidates.
The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of kinases critical in oncology and inflammatory diseases.[1] A notable example is Ponatinib, a multi-targeted kinase inhibitor featuring this core structure, which has spurred further exploration of this chemical class.[2] This guide will focus on a comparative analysis of imidazo[1,2-b]pyridazines and new inhibitors targeting three key kinases: Transforming Growth Factor-β-activated kinase 1 (TAK1), Bruton's tyrosine kinase (BTK), and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases.
Comparative Efficacy: A Data-Driven Analysis
A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro IC50 values for representative imidazo[1,2-b]pyridazines and new benchmark inhibitors against their primary kinase targets.
Table 1: Comparative In Vitro Inhibitory Activity Against TAK1
| Compound | Scaffold Class | TAK1 IC50 (nM) | Reference |
| Compound 26 | Imidazo[1,2-b]pyridazine | 55 | [3] |
| Takinib | Known TAK1 Inhibitor | 187 | [3] |
| HS-276 | New Benchmark Inhibitor | 2.5 | [4] |
Table 2: Comparative In Vitro Inhibitory Activity Against BTK
| Compound | Scaffold Class | BTK IC50 (nM) | Reference |
| Compound 22 (TM471-1) | Imidazo[1,2-b]pyridazine | 1.3 | [1] |
| Pirtobrutinib | New Benchmark (Non-covalent) | - | [5] |
| Fenebrutinib | New Benchmark (Non-covalent) | 5.1 (cellular IC50) | [6] |
Table 3: Comparative In Vitro Inhibitory Activity Against PIM Kinases
| Compound | Scaffold Class | PIM-1 IC50 (nM) | PIM-2 IC50 (nM) | PIM-3 IC50 (nM) | Reference |
| SGI-1776 | Imidazo[1,2-b]pyridazine | 7 | 363 | 69 | [7][8] |
| YPC-21440 | Imidazopyridazine-thiazolidinedione | tens to hundreds | tens to hundreds | tens to hundreds | [9] |
| AZD1208 | New Benchmark Inhibitor | 0.4 | 5 | 1.9 | [3][10] |
| GDC-0339 | New Benchmark Inhibitor | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [11][12] |
Signaling Pathways and Experimental Workflows
A thorough understanding of the signaling pathways modulated by these kinases is crucial for designing relevant cell-based assays and interpreting experimental data. The following diagrams illustrate the signaling cascades for TAK1, BTK, and PIM kinases, along with the workflows for their biochemical and cellular assessment.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HS-276 | TAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. AZD 1208 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. GDC-0339 | Pim | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
Navigating the Synthesis of Imidazo[1,2-b]pyridazine Cores: A Comparative Guide to Alternative Starting Materials
For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold is a privileged structure, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2] The workhorse for accessing this valuable scaffold is often Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate. However, reliance on a single starting material can present limitations in terms of cost, availability, and the accessible chemical space for analogue synthesis. This guide provides an in-depth, objective comparison of alternative starting materials and synthetic strategies, offering field-proven insights and supporting data to empower rational decision-making in your research endeavors.
This guide will explore direct analogues to the traditional synthesis by varying the halogen on the pyridazine ring and delve into bioisosteric replacements that offer access to related heterocyclic systems with potentially improved properties.
I. The Conventional Route: A Baseline for Comparison
The standard synthesis of this compound typically involves the condensation of 3-amino-6-chloropyridazine with an ethyl 2-halo-3-oxobutanoate, such as ethyl bromopyruvate. This reaction proceeds via an initial alkylation of the endocyclic nitrogen of the aminopyridazine, followed by an intramolecular cyclization to form the fused imidazole ring.
Caption: Conventional synthesis of the target molecule.
This method is well-established and generally provides good yields. However, the choice of the starting 3-amino-6-halopyridazine can significantly impact the reaction efficiency, cost, and the reactivity of the final product in subsequent cross-coupling reactions.
II. Head-to-Head Comparison: Alternative 6-Halo-3-aminopyridazines
A primary strategy for diversifying the synthesis is to replace 3-amino-6-chloropyridazine with its bromo or fluoro analogues. This substitution can influence the cyclization reaction and, more importantly, the utility of the resulting 6-halo-imidazo[1,2-b]pyridazine as a handle for further functionalization.
| Starting Material | Commercial Availability & Relative Cost | Synthetic Considerations | Downstream Reactivity |
| 3-Amino-6-chloropyridazine | Widely available, generally the most cost-effective option. | Well-documented, reliable cyclization with ethyl bromopyruvate. | Good reactivity in Suzuki and other palladium-catalyzed cross-coupling reactions, though sometimes requiring harsher conditions than bromo- or iodo-analogues.[3] |
| 3-Amino-6-bromopyridazine | Readily available, typically more expensive than the chloro analogue. | Similar reactivity to the chloro analogue in the initial cyclization. | Excellent reactivity in a wide range of cross-coupling reactions, often proceeding under milder conditions than the chloro-derivative, making it a versatile intermediate. |
| 3-Amino-6-fluoropyridazine | Less common and generally the most expensive of the three. | Can be prepared from 3,6-difluoropyridazine.[4] The cyclization may require optimization due to the different electronic properties of fluorine. | The C-F bond is generally less reactive in standard Pd-catalyzed cross-coupling reactions, making it a suitable choice when functionalization at other positions is desired without affecting the 6-position. It can participate in nucleophilic aromatic substitution (SNA) reactions. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Synthesis of Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate
This protocol is adapted from general procedures for the synthesis of imidazo[1,2-b]pyridazines.
-
To a solution of 3-amino-6-bromopyridazine (1.0 eq) in a suitable solvent such as ethanol or DMF, add sodium bicarbonate (1.2 eq). The choice of solvent can influence reaction times and yields.
-
To this suspension, add ethyl bromopyruvate (1.1 eq) dropwise at room temperature. The reaction is often exothermic, and controlling the addition rate is crucial.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the desired product.
III. Beyond the Halogen Swap: Bioisosteric Replacements
For projects requiring a more significant departure from the imidazo[1,2-b]pyridazine core while aiming to retain similar physicochemical and biological properties, bioisosteric replacements are a powerful strategy.[5] Imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines are two common and effective bioisosteres of the imidazo[1,2-b]pyridazine scaffold.[6][7][8]
Caption: Bioisosteric relationship between the core scaffolds.
A. The Imidazo[1,2-a]pyridine Alternative
The imidazo[1,2-a]pyridine core is a well-established scaffold in medicinal chemistry, often exhibiting a similar range of biological activities to imidazo[1,2-b]pyridazines.[9] The synthesis of analogues to "this compound" can be achieved by starting with a substituted 2-aminopyridine.
Starting Material: 2-Amino-5-chloropyridine (or the corresponding bromo- or fluoro-analogue).
Synthetic Approach: The synthesis mirrors the conventional route for imidazo[1,2-b]pyridazines, involving a condensation reaction with ethyl bromopyruvate.[10]
Protocol 2: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
-
Combine 2-amino-5-chloropyridine (1.0 eq) and sodium bicarbonate (1.2 eq) in ethanol.
-
Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture.
-
Reflux the reaction mixture until TLC analysis indicates the consumption of the starting materials.
-
Work-up the reaction as described in Protocol 1 to isolate and purify the product.
B. The Imidazo[1,2-a]pyrazine Alternative
The imidazo[1,2-a]pyrazine scaffold offers another attractive bioisosteric alternative, with documented applications in the development of kinase inhibitors and other therapeutic agents.[7][11][12][13]
Starting Material: 2-Amino-5-chloropyrazine (or the corresponding bromo- or fluoro-analogue).
Synthetic Approach: The synthesis follows a similar condensation pathway with ethyl bromopyruvate.
Protocol 3: Synthesis of Ethyl 6-chloroimidazo[1,2-a]pyrazine-3-carboxylate
-
Dissolve 2-amino-5-chloropyrazine (1.0 eq) in a suitable solvent like ethanol.
-
Add sodium bicarbonate (1.2 eq) followed by the dropwise addition of ethyl bromopyruvate (1.1 eq).
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Isolate and purify the product using the procedure outlined in Protocol 1.
IV. Comparative Analysis and Strategic Recommendations
| Feature | Imidazo[1,2-b]pyridazine (Chloro) | Imidazo[1,2-b]pyridazine (Bromo) | Imidazo[1,2-a]pyridine (Chloro) | Imidazo[1,2-a]pyrazine (Chloro) |
| Starting Material Cost | Low | Moderate | Low-Moderate | Moderate-High |
| Synthetic Accessibility | High | High | High | Moderate |
| Downstream Reactivity (C6-X) | Good | Excellent | Good | Good |
| Novelty of Scaffold | Low | Low | Moderate | High |
| Potential for IP Generation | Moderate | Moderate | High | High |
Strategic Recommendations:
-
For cost-effective, large-scale synthesis and well-established downstream chemistry, the traditional route using 3-amino-6-chloropyridazine remains the gold standard.
-
When broader and milder downstream functionalization is a priority, utilizing 3-amino-6-bromopyridazine is a strategically sound, albeit slightly more expensive, alternative.
-
To explore novel chemical space and potentially circumvent existing intellectual property, the bioisosteric scaffolds of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine offer excellent opportunities. The choice between them may be guided by the commercial availability and cost of the required aminopyridine or aminopyrazine starting materials.
By understanding the nuances of these alternative starting materials and synthetic routes, researchers can make more informed decisions to accelerate their drug discovery and development programs.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Imidazo[1,2-b]pyridazine-Based ALK Inhibitors: A Guide for Drug Development Professionals
Introduction: The Evolving Landscape of ALK-Positive NSCLC and the Rise of the Imidazo[1,2-b]pyridazine Scaffold
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase crucial for the development of the nervous system.[1] In certain cancers, particularly a 3-7% subset of non-small cell lung cancer (NSCLC), chromosomal rearrangements lead to the creation of potent oncogenic fusion proteins, most commonly EML4-ALK.[2][3] This fusion event results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through a network of downstream signaling pathways.[4] These ALK-positive cancers are highly dependent on this single "driver" oncogene, making them prime candidates for targeted therapy.[3]
The first-generation ALK inhibitor, crizotinib, demonstrated the profound clinical potential of targeting this pathway, but its efficacy is often limited by the development of acquired resistance mutations within the ALK kinase domain.[5][6] This clinical challenge spurred the development of next-generation inhibitors with improved potency, selectivity, and the ability to overcome these resistance mechanisms. Within this effort, the imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold for designing highly potent and selective ALK inhibitors.
This guide provides a head-to-head comparison of key ALK inhibitors based on the imidazo[1,2-b]pyridazine structure, with a primary focus on the FDA-approved drug Brigatinib . We will delve into its mechanism of action, comparative efficacy against other ALK inhibitors, and its activity against clinically relevant resistance mutations. Furthermore, we will explore emerging macrocyclic derivatives that leverage this same core, highlighting the scaffold's versatility. This analysis is supported by a review of the essential experimental protocols required to rigorously characterize and validate such inhibitors in a preclinical setting.
The ALK Signaling Pathway: A Network of Pro-Survival Signals
The oncogenic activity of ALK fusion proteins stems from their ligand-independent dimerization and subsequent auto-phosphorylation, which creates docking sites for various adaptor proteins. This triggers a cascade of downstream signaling pathways critical for malignant transformation. Understanding this network is fundamental to evaluating the on-target effects of ALK inhibitors. The primary pathways activated by ALK include:
-
RAS-MAPK/ERK Pathway: Promotes cell proliferation and differentiation.
-
PI3K-AKT Pathway: A major driver of cell survival, growth, and proliferation.
-
JAK-STAT Pathway: Contributes to cell survival and proliferation.[2][4][7]
Inhibition of ALK autophosphorylation is the primary mechanism of action for ALK TKIs, leading to the shutdown of these critical downstream signals.[8][9]
Figure 1: Simplified ALK signaling pathway in NSCLC.
Featured Inhibitor Profile: Brigatinib
Brigatinib (Alunbrig®) is a potent, second-generation tyrosine kinase inhibitor built on the imidazo[1,2-b]pyridazine scaffold. It was FDA-approved for patients with ALK-positive metastatic NSCLC who have progressed on or are intolerant to crizotinib, and later as a first-line treatment.[5][10]
Mechanism of Action: Brigatinib acts as an ATP-competitive inhibitor of ALK, binding to the ATP-binding site of the kinase and preventing its autophosphorylation.[11] This action effectively blocks the activation of downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[8] Beyond ALK, brigatinib also demonstrates inhibitory activity against ROS1, IGF-1R, and FLT3 at clinically achievable concentrations.[8][12]
Activity Against Resistance Mutations: A key advantage of brigatinib is its broad activity against a wide range of ALK resistance mutations that render first-generation inhibitors ineffective. In vitro studies have shown that brigatinib inhibits 17 crizotinib-resistant ALK mutants.[8] Crucially, it demonstrates activity against the L1196M "gatekeeper" mutation and even shows in vivo antitumor activity against models harboring the highly resistant G1202R mutation.[8]
Emerging Imidazo[1,2-b]pyridazine-Based Inhibitors
The chemical tractability of the imidazo[1,2-b]pyridazine scaffold continues to be explored. Recent research has focused on developing macrocyclic derivatives to enhance binding affinity and overcome complex resistance patterns. One such compound, designated O-10 , was designed to combat resistance to second-generation TKIs and even the lorlatinib-resistant L1196M/G1202R double mutation.[13]
Head-to-Head Performance Comparison
Biochemical Potency (Enzymatic Assays)
The initial test for any kinase inhibitor is to determine its direct inhibitory effect on the purified target enzyme. This is typically quantified as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates greater potency.
| Compound | ALK (Wild-Type) IC₅₀ (nM) | ALKG1202R IC₅₀ (nM) | ALKL1196M/G1202R IC₅₀ (nM) | Reference(s) |
| Brigatinib | Data not specified in searches | Active in vivo | Data not specified in searches | [8] |
| Compound O-10 | 2.6 | 6.4 | 23 | [13] |
| Ceritinib | 27-35 | Ineffective | Data not specified in searches | [6] |
| Crizotinib | ~0.5 (EC₅₀) | Ineffective | Ineffective | [9] |
Note: Direct IC₅₀ comparisons should be made with caution as experimental conditions can vary between studies.
Cellular Activity (Cell-Based Assays)
While enzymatic assays measure direct target engagement, cell-based assays provide a more biologically relevant measure of a compound's ability to inhibit ALK signaling within a cellular context, accounting for factors like cell permeability and off-target effects.
| Compound | Cell Line | ALK Status | IC₅₀ (nM) | Reference(s) |
| Brigatinib | EML4-ALK expressing cells | Fusion | Active <500 nM | [8] |
| Compound O-10 | Karpas299 | NPM-ALK Fusion | 38 | [13] |
| BaF3-EML4-ALKG1202R | G1202R Mutant | 52 | [13] | |
| BaF3-EML4-ALKL1196M/G1202R | Double Mutant | 64 | [13] |
Clinical Efficacy (First-Line Treatment for ALK+ NSCLC)
The ultimate measure of an inhibitor's performance is its clinical efficacy. The Phase 3 ALTA-1L trial provided a direct head-to-head comparison of brigatinib against the first-generation inhibitor crizotinib in treatment-naïve patients.
| Parameter | Brigatinib | Crizotinib | Hazard Ratio (HR) | Reference(s) |
| Median PFS | 24.0 months | 11.1 months | 0.48 | [14] |
| 3-Year PFS Rate | 43% | 19% | N/A | [14] |
| Confirmed ORR | 74% | 62% | N/A | [10] |
| Intracranial ORR | 78% | 26% | N/A | [14] |
PFS: Progression-Free Survival; ORR: Overall Response Rate. Data from the ALTA-1L trial.
These data clearly establish the clinical superiority of the imidazo[1,2-b]pyridazine-based inhibitor brigatinib over the first-generation standard of care, particularly in managing and preventing central nervous system (CNS) metastases, a common site of disease progression.[10] Network meta-analyses comparing various ALK inhibitors suggest that while lorlatinib may have the highest Progression-Free Survival, brigatinib and alectinib follow closely and are superior to crizotinib and chemotherapy.[15][16][17]
Standardized Methodologies for Inhibitor Characterization
To ensure data is robust and comparable, standardized, self-validating protocols are essential. The following section details the core experimental workflows used to generate the types of data presented above.
Figure 2: A typical preclinical evaluation workflow for a novel ALK inhibitor.
Experimental Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory activity (IC₅₀) of a test compound against a purified kinase enzyme.
Causality: This is the first critical step to confirm that the compound directly interacts with and inhibits the intended target. It isolates the drug-target interaction from any cellular complexity.
Self-Validating System: The protocol includes a known potent inhibitor (e.g., Crizotinib) as a positive control to validate assay performance and a DMSO vehicle control as a negative baseline.
Methodology (Example using a LanthaScreen™ Binding Assay):
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in assay buffer. Also prepare positive (Crizotinib) and negative (DMSO) controls.
-
Prepare a solution of the purified ALK kinase domain protein.
-
Prepare a solution of a fluorescently labeled ATP-competitive tracer (kinate) and a terbium-labeled anti-tag antibody.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the serially diluted test compound or controls.
-
Add the ALK kinase enzyme to all wells.
-
Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Detection:
-
Add the tracer and antibody mixture to all wells.
-
Incubate for another 60 minutes.
-
Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
-
Data Analysis:
-
The TR-FRET signal is inversely proportional to the amount of tracer displaced by the test compound.
-
Plot the signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[9]
-
Experimental Protocol 2: Cell Viability/Cytotoxicity Assay
Objective: To measure the effect of a test compound on the proliferation and viability of cancer cells.
Causality: This assay determines if the enzymatic inhibition observed previously translates into a desired biological outcome (i.e., killing or stopping the growth of cancer cells). Using ALK-dependent cell lines directly links this effect to the intended pathway.
Self-Validating System: The use of both an ALK-positive cell line (e.g., H3122) and an ALK-negative cell line (e.g., A549) can demonstrate on-target specificity. A known cytotoxic agent can serve as a positive control.
Methodology (Example using an MTT Assay):
-
Cell Seeding:
-
Seed ALK-positive cancer cells (e.g., Karpas299) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the test compound or controls (DMSO vehicle).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
Experimental Protocol 3: Western Blot for ALK Pathway Inhibition
Objective: To visually confirm that the test compound inhibits the phosphorylation of ALK and its downstream signaling proteins.
Causality: This experiment provides direct molecular evidence of on-target activity within the cell. Observing a dose-dependent decrease in phosphorylated ALK (p-ALK) and downstream targets like p-STAT3 and p-AKT confirms the mechanism of action.
Self-Validating System: The protocol requires probing for both the phosphorylated and the total protein levels. The total protein level serves as a loading control, ensuring that any decrease in the phospho-signal is due to inhibition, not simply less protein being loaded.[21]
Methodology:
-
Sample Preparation:
-
Culture ALK-positive cells and treat them with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane with a protein-rich solution (e.g., 5% Bovine Serum Albumin in TBST) to prevent non-specific antibody binding. Avoid using milk, as its phosphoprotein (casein) content can increase background.[22]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-p-ALK Tyr1604).
-
Wash the membrane thoroughly with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Re-probing:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the resulting light signal using a digital imager.
-
To validate, the membrane can be stripped of antibodies and re-probed with an antibody for the total ALK protein to serve as a loading control.[24]
-
Conclusion and Future Directions
The imidazo[1,2-b]pyridazine scaffold has proven to be exceptionally valuable in the development of next-generation ALK inhibitors. Brigatinib stands as a clinical testament to this, offering superior efficacy and CNS activity compared to first-generation agents and demonstrating robust activity against a wide array of resistance mutations.[10] The continued exploration of this chemical space, particularly through the design of macrocyclic structures like compound O-10, holds significant promise for overcoming even the most complex, compound-resistance mutations seen with third-generation inhibitors.[13]
For researchers in this field, a rigorous and systematic preclinical evaluation is paramount. By employing a logical workflow of biochemical, cellular, and in vivo assays, and by adhering to validated protocols, the scientific community can continue to build upon the success of this scaffold to develop even more durable and effective therapies for patients with ALK-positive malignancies.
References
- 1. Review of ALK Inhibitors for Lung Cancer [synapse.patsnap.com]
- 2. Targeting ALK Rearrangements in NSCLC: Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Brigatinib: New-generation ALK inhibitor for nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 8. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]
- 9. Identification of a potent kinase inhibitor targeting EML4-ALK fusion protein in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. researchgate.net [researchgate.net]
- 16. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Efficacy and Safety of Lorlatinib and Alectinib for ALK-Rearrangement Positive Advanced Non-Small Cell Lung Cancer in Asian and Non-Asian Patients: A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. Cell viability assays | Abcam [abcam.com]
- 20. researchgate.net [researchgate.net]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 23. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate Scaffold
Introduction: The Pursuit of Precision in Kinase Inhibition
The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its rigid, planar structure and versatile substitution points allow for the fine-tuning of interactions within the highly conserved ATP-binding pocket of protein kinases. This has led to the development of inhibitors targeting a wide array of kinases involved in oncology, inflammation, and autoimmune diseases, including the FDA-approved multi-targeted inhibitor, Ponatinib.[1]
However, the very success of this scaffold in binding to the ATP pocket—a feature shared by over 500 human kinases—presents a significant challenge: selectivity . An inhibitor's therapeutic efficacy is intrinsically linked to its ability to modulate a specific target with high fidelity, minimizing engagement with unintended "off-target" kinases. Such cross-reactivity can lead to unexpected toxicities or confound biological readouts in a research setting.[2]
This guide provides a comparative analysis of the cross-reactivity profiles of several distinct classes of kinase inhibitors derived from the imidazo[1,2-b]pyridazine core. We will delve into the structural modifications that govern selectivity, present supporting data from kinome-wide screening, and provide detailed protocols for key experiments that researchers can use to assess the selectivity of their own compounds. Our objective is to offer a field-proven perspective on why certain experimental choices are made, empowering researchers to design and validate more precise chemical probes and therapeutic candidates.
Comparative Cross-Reactivity Profiles
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident in the diverse range of kinases it can be engineered to inhibit. Selectivity is achieved through strategic modifications, primarily at the C3 and C6 positions, which exploit subtle differences in the topology of the target kinase's binding site.[3]
Below is a comparison of representative inhibitors derived from this scaffold, highlighting their primary targets and significant off-targets identified through broad kinase profiling.
| Inhibitor Class/Example | Primary Target(s) | Potency (IC₅₀/Kᵢ) | Key Off-Targets & Selectivity Notes | Reference(s) |
| TYK2 JH2 Allosteric Inhibitors | TYK2 (Pseudokinase Domain) | 0.015 - 0.035 nM (Kᵢ) | Highly Selective. Showed >10,000-fold selectivity over 230 kinases. One of the only notable off-targets was HIPK4, with ~480-fold selectivity.[4] Another series identified Phosphodiesterase 4 (PDE4) as an off-target, which was engineered out by adding bulky substituents at the meta-position of the C6 aniline.[5] | [4][5] |
| PIM Kinase Inhibitors | PIM1, PIM3 | 34 nM (IC₅₀ for PIM1) | Highly Selective. Cross-reacted with only one other kinase (Cdc-like kinase 1, CLK1) when screened against a 50-kinase panel. This high selectivity is attributed to an unusual binding mode with the αC helix rather than the hinge region.[6] | [6] |
| Mps1 (TTK) Inhibitors | Mps1 | 0.70 nM (Cellular IC₅₀) | Highly Selective. A lead compound, 27f, demonstrated high selectivity when profiled against a panel of 192 different kinases.[7] | [7] |
| DYRK/CLK Inhibitors | DYRK1A, CLKs | 32 - 82 nM (IC₅₀) | Polypharmacology. These 3,6-disubstituted derivatives show potent, dual inhibition of DYRK and CLK family members, which are closely related within the CMGC kinase group.[8][9] | [8][9] |
| FLT3 Inhibitors | FLT3-ITD, FLT3-D835Y | 1 - 4 nM (IC₅₀) | Selective. A lead compound showed high potency against FLT3 and in FLT3-dependent AML cell lines, while FLT3-independent cell lines were much less sensitive.[10] | [10] |
| TAK1 Inhibitors | TAK1 | 55 nM (IC₅₀) | Selective. Lead compounds with morpholine or piperazine at the C6 position showed potent TAK1 inhibition.[11] | [11] |
Workflow for Assessing Kinase Inhibitor Selectivity
Caption: Workflow for kinase inhibitor selectivity profiling.
The JAK-STAT Pathway: A Case Study in On-Target vs. Off-Target Effects
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been developed as highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus Kinase (JAK) family.[4] TYK2 mediates signaling for key cytokines like IL-12, IL-23, and Type I interferons.[4] The diagram below illustrates how a selective inhibitor targets TYK2 to block STAT phosphorylation, while a non-selective inhibitor might also hit other kinases, leading to unintended signaling consequences.
Caption: On-target vs. off-target effects in the JAK-STAT pathway.
Experimental Protocols
Trustworthy data is built on robust and well-controlled experimental design. Here we provide detailed, step-by-step protocols for two fundamental assays in kinase inhibitor profiling.
Protocol 1: Biochemical Kinase Profiling using a Universal Luminescent Assay
This protocol is based on the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] Its universality makes it ideal for screening compounds against a wide range of kinases.[12]
Rationale: This biochemical assay provides a direct measure of an inhibitor's ability to block the catalytic activity of a purified kinase enzyme. It is performed at or near the Kₘ for ATP to provide a sensitive measure of ATP-competitive inhibitors. Running this assay across a large panel of kinases provides a broad view of an inhibitor's selectivity profile.[13]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/buffer solution containing the purified kinase of interest in the appropriate reaction buffer.
-
Prepare a 2X substrate/ATP solution containing the specific peptide substrate for the kinase and ATP at a concentration of 2x the final desired concentration (e.g., 20 µM for a 10 µM final concentration).
-
Prepare serial dilutions of the imidazo[1,2-b]pyridazine inhibitor in DMSO, then dilute further in reaction buffer to create 4X final concentrations. The vehicle control will be buffer with the same final percentage of DMSO.[14]
-
-
Kinase Reaction:
-
Add 5 µL of the 4X inhibitor solution (or vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X kinase/buffer solution to initiate a pre-incubation (typically 15 minutes at room temperature).
-
Add 5 µL of the 2X substrate/ATP solution to start the kinase reaction.
-
Incubate the plate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cellular Target Engagement via Western Blot
Rationale: A potent biochemical inhibitor may not be effective in a cell due to poor permeability or rapid degradation.[14] This assay confirms that the inhibitor can access its target in a cellular environment and inhibit its activity, which is measured by a decrease in the phosphorylation of a known downstream substrate.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., MV4-11 for FLT3 inhibitors) at an appropriate density and allow them to adhere or recover overnight.[6][10]
-
Treat cells with serial dilutions of the inhibitor or vehicle control (DMSO) for a predetermined time (e.g., 2-4 hours). A time-course experiment is recommended to find the optimal treatment duration.[14]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.
-
Denature samples by heating at 95°C for 5 minutes.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT for the JAK/STAT pathway) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imager or film.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) substrate protein as a loading control.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-protein signal to the total protein signal for each sample. The dose-dependent decrease in this ratio indicates cellular target engagement and inhibition.
-
Conclusion and Future Outlook
The imidazo[1,2-b]pyridazine scaffold remains a highly valuable starting point for the development of potent kinase inhibitors. The extensive body of research demonstrates that high target selectivity is achievable through meticulous structure-based design. As seen with TYK2 and PIM1 inhibitors, focusing on unique structural features outside the conserved hinge region or exploiting allosteric sites can yield compounds with remarkable specificity.[4][6] Conversely, for targets like DYRK/CLK, the scaffold can be tuned to achieve desired polypharmacology.[9]
The future of inhibitor design with this scaffold will likely involve a continued push towards compounds with even cleaner off-target profiles. The integration of chemical proteomics and advanced cellular assays early in the discovery pipeline will be crucial for identifying and mitigating potential cross-reactivity, ultimately leading to safer and more effective research tools and therapeutics.
References
- 1. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.sg]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
For researchers and professionals in the dynamic field of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory waste management.
Understanding the Compound: Hazard Profile and Core Principles
The foundational principle of chemical waste management is to prevent pollution and reduce risk through a strategic hierarchy: source reduction, reuse, recycling, and finally, proper disposal.[3] This guide focuses on the final, crucial step of disposal, ensuring that all waste generated is handled in a manner that is compliant with federal, state, and local regulations.[4]
Key Disposal Principles:
-
Characterization: All chemical waste must be accurately identified and characterized.
-
Segregation: Incompatible chemicals must never be mixed.[4][5]
-
Containment: Waste must be stored in appropriate, labeled containers.[6][7]
-
Compliance: All disposal activities must adhere to regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
Pre-Disposal: Waste Minimization and Collection
Effective waste management begins long before the disposal process itself. Implementing waste minimization strategies in the laboratory is the most effective way to reduce environmental impact and disposal costs.[8][11]
Table 1: Waste Minimization Strategies
| Strategy | Implementation Example | Rationale |
| Source Reduction | Order only the quantity of this compound required for your experiments.[6][8] | Reduces the amount of surplus chemical that will require disposal. |
| Scale Reduction | Miniaturize experiments where possible to use smaller quantities of the compound.[6][8] | Directly decreases the volume of waste generated per experiment. |
| Substitution | Where scientifically viable, consider using less hazardous alternative compounds.[6] | Reduces the overall hazard level of the waste stream. |
-
Personal Protective Equipment (PPE): Before handling the compound or its waste, don appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with chlorinated organic compounds (e.g., high-density polyethylene - HDPE, or glass).[5][7] Avoid metal containers for acidic waste.[5][12]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4][13] Do not use abbreviations or chemical formulas.[13]
-
Segregation: This waste stream must be segregated from other incompatible waste types. For instance, keep chlorinated organic solvents separate from non-chlorinated solvents, acids, and bases.[5]
-
Container Management: Keep the waste container closed except when adding waste.[6][7] Do not overfill the container; leave at least 10% headspace to allow for expansion.[12]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[6][7][8] The SAA must have secondary containment to capture any potential leaks.[3][11]
The Disposal Workflow: A Decision-Making Framework
The proper disposal of chemical waste is a regulated process that requires careful planning and execution. The following workflow provides a logical sequence for managing the disposal of this compound.
Caption: Disposal Workflow for this compound.
Final Disposal Pathway
As a chlorinated organic compound, this compound should not be disposed of down the drain or in regular trash.[13] The most common and environmentally sound method for the disposal of such compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[11] Incineration is effective for the complete destruction of organic compounds.
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the management of the hazardous waste program.[6][13] They will provide the necessary forms and guidance for waste pickup.
-
Complete Waste Pickup Form: Accurately fill out the hazardous waste disposal form provided by your EHS office. This will require listing the full chemical name and quantity of the waste.[13]
-
Schedule Pickup: Submit the completed form to EHS to schedule a waste pickup.[13] Ensure that all containers are properly sealed and labeled before the scheduled pickup time.
Emergency Procedures and Spill Management
In the event of a spill or accidental release, immediate and appropriate action is crucial to mitigate risks.
Spill Response Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: If the material is flammable or used with flammable solvents, extinguish all nearby ignition sources.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain the Spill: Use a spill kit with appropriate absorbent materials to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully clean up the spill. Sweep up solid material and place it in a labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, and dispose of all cleanup materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
Caption: Emergency Spill Response Protocol.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. The responsible management of chemical waste is a collective responsibility that safeguards our colleagues, our communities, and the future of scientific discovery.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. odu.edu [odu.edu]
- 9. resources.duralabel.com [resources.duralabel.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. actenviro.com [actenviro.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
Comprehensive Safety Protocol: Handling Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of this compound. As a novel heterocyclic compound, it is critical to treat this substance with a high degree of caution, assuming it to be hazardous in the absence of comprehensive toxicological data. The following protocols are based on established safety principles for handling research chemicals and data from structurally similar compounds.
Hazard Analysis: A Proactive Approach
Assumed Hazards:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, a written Chemical Hygiene Plan (CHP) must be in place, tailored to the specific hazards present in the laboratory.[4][5] All personnel handling this compound must receive training on its potential hazards and the protective measures outlined in this guide.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory to minimize exposure.[7][8] The selection of appropriate PPE should be based on a thorough hazard assessment for each specific procedure.[9]
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard.[10] | Protects against splashes of the compound or solvents, which can cause serious eye irritation. Safety glasses alone are insufficient. |
| Skin and Body Protection | A flame-resistant lab coat is required.[10] Full-length pants and closed-toe shoes must be worn.[11] | Prevents contact of the chemical with the skin. A lab coat should be kept buttoned. |
| Hand Protection | Disposable nitrile gloves are the minimum requirement. Consider double-gloving for added protection. | Provides a barrier against skin absorption. Gloves should be inspected for tears or holes before use and changed immediately if contaminated. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if work cannot be conducted within a certified chemical fume hood, or if there is a risk of generating aerosols or dusts.[12][13] | Protects against inhalation of the compound, which may cause respiratory tract irritation. |
Operational and Disposal Plans
Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound, from preparation to post-handling procedures.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. compliancy-group.com [compliancy-group.com]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. Personal Protective Equipment - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. About Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]
- 9. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 12. NIOSH Personal Protective Equipment | Personal Protective Equipment | CDC [cdc.gov]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
